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  • Product: 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid
  • CAS: 2377611-20-4

Core Science & Biosynthesis

Foundational

2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid chemical properties

Title: Engineering Molecular Complexity: A Technical Guide to the Chemical Properties and Applications of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid Executive Summary In modern drug discovery and synthetic che...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Molecular Complexity: A Technical Guide to the Chemical Properties and Applications of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid

Executive Summary

In modern drug discovery and synthetic chemistry, the strategic selection of molecular building blocks dictates the success of downstream library generation and target engagement. 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid (CAS: 2377611-20-4) is a highly specialized, multifunctional reagent that bridges the gap between transition-metal catalysis and chemical biology[1].

Unlike simple phenylboronic acids, this molecule features a tripartite functional architecture:

  • A Pyridine Core: Provides a rigid, basic scaffold that can participate in hydrogen bonding and metal coordination.

  • A 4-Position Boronic Acid: Acts as both a premier cross-coupling partner for carbon-carbon bond formation and a reversible covalent warhead for targeting nucleophilic amino acids (e.g., serine, threonine)[2].

  • A 2-Position Bis(2-hydroxyethyl)carbamoyl Group: A massive solubility-enhancing motif that acts as a dual hydrogen-bond donor/acceptor, drastically altering the molecule's partition coefficient (LogP) and preventing premature aggregation in aqueous media.

This whitepaper deconstructs the physicochemical properties of this compound, explains the causality behind its behavior in synthetic workflows, and provides self-validating protocols for its application in both Suzuki-Miyaura coupling and covalent inhibitor design.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid is critical for predicting its behavior in solution. The presence of the bis(2-hydroxyethyl)carbamoyl group significantly increases the hydrophilicity of the molecule. In drug development, appending such highly polar groups is a proven strategy to improve the aqueous solubility of lipophilic drug candidates or to restrict molecules from crossing the blood-brain barrier (BBB).

Furthermore, the electron-withdrawing nature of the carbamoyl group at the 2-position modulates the electron density of the pyridine ring. This electronic effect makes the 4-boronic acid slightly more electrophilic than a standard phenylboronic acid, which accelerates its transition from a trigonal planar ( sp2 ) state to a reactive tetrahedral boronate ( sp3 ) state in the presence of a base or nucleophile[3].

Table 1: Physicochemical Properties

PropertyValue / DescriptionImpact on Experimental Design
CAS Number 2377611-20-4[1]Essential for exact reagent sourcing and inventory tracking.
Molecular Formula C 10​ H 15​ BN 2​ O 5​ [1]Defines stoichiometric calculations for coupling reactions.
Molecular Weight 254.05 g/mol [1]Standardizes molarity in high-throughput screening assays.
H-Bond Donors 4 (2x Alkyl-OH, 2x B-OH)High solvation in protic solvents; necessitates polar aprotic/aqueous solvent mixtures for reactions.
H-Bond Acceptors 6Strong interaction with target protein active sites and aqueous media.
Boronic Acid Geometry Trigonal Planar ( sp2 )Requires base activation (e.g., K 2​ CO 3​ ) to form the active tetrahedral boronate for transmetalation.

Mechanistic Utility in Synthetic Workflows

The Suzuki-Miyaura Cross-Coupling Dynamics

The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation[4]. However, coupling heteroaryl boronic acids—specifically pyridyl boronic acids—often presents challenges such as protodeboronation or catalyst poisoning via nitrogen coordination[5].

2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid overcomes some of these limitations. The bulky carbamoyl group at the 2-position provides steric shielding to the pyridine nitrogen, reducing its ability to irreversibly bind and deactivate the Palladium(0) catalyst. To ensure successful transmetalation, the boronic acid must be activated by a base to form the electron-rich tetrahedral boronate complex, which readily transfers the functionalized pyridine ring to the Pd(II) center[6].

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II) Ar-X] Pd0->OxAdd Aryl Halide Entry TransMet Transmetalation (Base Mediated) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Pd(0) Regeneration Product Functionalized Pyridine Product RedElim->Product Product Release Boronic 2-Bis(2-hydroxyethyl)carbamoyl pyridine-4-boronic acid Boronic->TransMet Boronate Activation

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting the transmetalation step.

Protocol A: Self-Validating Suzuki-Miyaura Coupling

To maximize yield and prevent catalyst deactivation, this protocol utilizes a bidentate ligand (dppf) and a biphasic solvent system.

Objective: Synthesize a functionalized biaryl library core. Causality Check: The use of Pd(dppf)Cl 2​ is deliberate; the bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating reductive elimination while resisting displacement by the pyridine nitrogen of the substrate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under N 2​ atmosphere, combine the aryl halide (1.0 eq) and 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid (1.2 eq). Reasoning: A slight excess of the boronic acid compensates for any minor protodeboronation.

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.05 eq).

  • Base Activation: Add aqueous K 2​ CO 3​ (2.0 M, 3.0 eq). Reasoning: The aqueous base is strictly required to convert the trigonal boronic acid into the reactive tetrahedral boronate, which is the actual species undergoing transmetalation.

  • Solvent System: Suspend the mixture in degassed 1,4-Dioxane/H 2​ O (4:1 v/v). Reasoning: The high polarity of the bis(2-hydroxyethyl)carbamoyl group requires water for complete dissolution, while dioxane solubilizes the aryl halide.

  • Reaction: Heat the biphasic mixture to 85°C for 12 hours under vigorous stirring.

  • Validation/Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The presence of the highly polar diol motif means the product may partition into the aqueous layer if the pH is not carefully controlled; extract the aqueous layer with 10% MeOH in DCM to ensure full recovery.

Strategic Applications in Chemical Biology

Beyond synthetic chemistry, boronic acids are privileged pharmacophores in chemical biology. They act as reversible covalent inhibitors for serine and threonine proteases (e.g., the proteasome, β -lactamases, and viral proteases)[2].

When 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid enters an enzyme's active site, the electrophilic boron atom undergoes nucleophilic attack by the catalytic serine's hydroxyl group. This forms a stable, tetrahedral boronate complex that mimics the enzyme's natural tetrahedral transition state[2]. Because this bond is reversible, it avoids the permanent toxicity often associated with irreversible covalent modifiers (like Michael acceptors), while still achieving extended target residence times[3].

CovalentBinding Trigonal Trigonal Planar Boronic Acid (sp2 hybridized) Tetrahedral Tetrahedral Boronate Complex (sp3 hybridized) Trigonal->Tetrahedral Nucleophilic Attack Nucleophile Serine -OH / Target Diol (Nucleophile) Nucleophile->Tetrahedral Covalent Bond Formation Tetrahedral->Trigonal Reversible Dissociation

Caption: Reversible covalent binding mechanism of boronic acids to nucleophilic residues.

Protocol B: Time-Dependent Serine Protease Inhibition Assay

Because boronic acid binding involves a change in hybridization and geometry, the inhibition is often time-dependent[7]. Standard IC 50​ assays without pre-incubation will yield artificially weak binding data.

Objective: Determine the true binding affinity (K i​ ) of the boronic acid derivative against a target serine protease. Causality Check: Pre-incubation is mandatory. The formation of the dative covalent bond between the boron atom and the catalytic serine is a slow-binding process compared to non-covalent interactions.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20). Reasoning: The high aqueous solubility of this specific compound eliminates the need for high DMSO concentrations, preventing solvent-induced enzyme denaturation.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in a 96-well microtiter plate.

  • Pre-Incubation (Critical Step): Add the target serine protease (e.g., 10 nM final concentration) to the compound wells. Incubate at 37°C for 60 minutes. Reasoning: This allows the system to reach thermodynamic equilibrium for the reversible covalent bond formation.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic peptide substrate specific to the target enzyme.

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes. Calculate the initial velocity ( V0​ ) for each well.

  • Validation: Plot fractional activity ( Vi​/V0​ ) versus inhibitor concentration. A shift in the IC 50​ curve between a 0-minute and 60-minute pre-incubation validates the covalent, slow-binding mechanism.

Conclusion

2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid is far more than a simple cross-coupling reagent. Its rational design—combining the coordinating power of pyridine, the reversible covalent reactivity of boronic acid, and the extreme hydrophilicity of the bis(2-hydroxyethyl)carbamoyl group—makes it a highly versatile tool. Whether utilized to append solubilizing motifs onto lipophilic drug cores via Suzuki-Miyaura coupling or deployed directly as an active warhead for serine protease inhibition, understanding its physicochemical causality is the key to unlocking its full potential in application science.

References

  • Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 Title: Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 | PNAS Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Boron Containing Compounds as Protease Inhibitors Title: Boron Containing Compounds as Protease Inhibitors | Chemical Reviews Source: ACS Publications URL:[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health (NIH) / Angew Chem Int Ed Engl. URL:[Link]

  • Suzuki reaction Title: Suzuki reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Unexpected Tricovalent Binding Mode of Boronic Acids within the Active Site of a Penicillin-Binding Protein Title: Unexpected Tricovalent Binding Mode of Boronic Acids within the Active Site of a Penicillin-Binding Protein Source: ACS Publications URL:[Link]

  • Suzuki Coupling Mechanism and Applications Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid

This guide provides a comprehensive overview of a proposed synthesis and detailed characterization of 2-bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid, a molecule of significant interest to researchers and professio...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of a proposed synthesis and detailed characterization of 2-bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid, a molecule of significant interest to researchers and professionals in drug development. The unique structural features of this compound, combining a pyridine-4-boronic acid moiety with a diethanolamine amide side chain, suggest its potential as a versatile building block in medicinal chemistry. Boronic acids are crucial in modern drug discovery, serving as key components in the synthesis of complex organic molecules and as pharmacophores in their own right, notably as enzyme inhibitors.[1][2][3]

The Scientific Imperative: Why 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid?

The pyridine-4-boronic acid scaffold is a valuable synthon in organic chemistry, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.[4][5][6] This reaction is a cornerstone of modern pharmaceutical synthesis.[1][4] The boronic acid group itself is a key pharmacophore in several FDA-approved drugs, including the proteasome inhibitor Bortezomib, which is used in the treatment of multiple myeloma.[7][8][9] The boron atom in Bortezomib reversibly binds to the active site of the proteasome, inhibiting its function and leading to cancer cell apoptosis.[8][10]

The 2-bis(2-hydroxyethyl)carbamoyl side chain introduces several key features:

  • Enhanced Solubility: The two hydroxyl groups are expected to significantly increase the aqueous solubility of the molecule, a critical property for drug candidates.

  • Hydrogen Bonding Capabilities: The amide and hydroxyl groups can act as both hydrogen bond donors and acceptors, potentially leading to specific interactions with biological targets.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the carbamoyl group can influence the reactivity of the pyridine ring and the Lewis acidity of the boronic acid.

These characteristics make 2-bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid a promising candidate for the development of novel therapeutics, particularly as an intermediate for more complex molecules or as a potential enzyme inhibitor itself.

Proposed Synthetic Pathway

Synthetic Pathway A 2-Chloro-4-bromopyridine B 2-Chloro-4-(dihydroxyboryl)pyridine A->B 1. n-BuLi, -78 °C 2. B(OiPr)₃ 3. H₃O⁺ C Methyl 2-chloropyridine-4-carboxylate B->C Pd(dppf)Cl₂, CO, MeOH D 2-(Bis(2-hydroxyethyl)carbamoyl)-4-chloropyridine C->D Diethanolamine, TBTU E 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid D->E 1. n-BuLi, -78 °C 2. B(OiPr)₃ 3. H₃O⁺

Figure 1: Proposed synthetic workflow for 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-(dihydroxyboryl)pyridine

This step involves a halogen-metal exchange followed by borylation, a common method for the preparation of pyridinylboronic acids.[11][12]

  • Dissolve 2-chloro-4-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour.

  • To the resulting solution, add triisopropyl borate (1.5 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel chromatography.

Step 2: Synthesis of Methyl 2-chloropyridine-4-carboxylate

This step involves a palladium-catalyzed carbonylation of the corresponding boronic acid.

  • To a solution of 2-chloro-4-(dihydroxyboryl)pyridine (1.0 eq) in methanol, add palladium(II) acetate (0.05 eq) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.1 eq).

  • Pressurize the reaction vessel with carbon monoxide (CO) gas (50 psi) and heat to 80 °C for 12 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography (ethyl acetate/hexanes gradient).

Step 3: Synthesis of 2-(Bis(2-hydroxyethyl)carbamoyl)-4-chloropyridine

This is a standard amide coupling reaction.

  • To a solution of methyl 2-chloropyridine-4-carboxylate (1.0 eq) and diethanolamine (1.2 eq) in dimethylformamide (DMF), add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography (methanol/dichloromethane gradient).

Step 4: Synthesis of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid

This final step mirrors the first, employing a halogen-metal exchange and borylation.

  • Dissolve 2-(bis(2-hydroxyethyl)carbamoyl)-4-chloropyridine (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise and stir for 1 hour at -78 °C.

  • Add triisopropyl borate (1.5 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with 1 M hydrochloric acid.

  • Extract the product into an appropriate organic solvent (e.g., a mixture of isopropanol and chloroform).

  • Dry the organic layer, filter, and concentrate to yield the crude product, which can be purified by recrystallization or preparative HPLC.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 2-bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid. The following analytical techniques are recommended:

Analytical Technique Expected Observations Purpose
¹H NMR Aromatic protons on the pyridine ring, methylene protons of the hydroxyethyl groups, and hydroxyl protons. The chemical shifts and coupling constants will confirm the connectivity of the molecule.Structural Elucidation
¹³C NMR Carbons of the pyridine ring, the carbamoyl group, and the hydroxyethyl side chains.Structural Confirmation
¹¹B NMR A broad singlet characteristic of a trigonal planar boronic acid. The chemical shift will be indicative of the electronic environment of the boron atom.Confirmation of Boronic Acid Moiety
High-Resolution Mass Spectrometry (HRMS) The exact mass of the molecular ion, confirming the elemental composition of the synthesized compound.Molecular Formula Determination
Melting Point A sharp melting point range, indicating the purity of the crystalline solid.Purity Assessment
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H (hydroxyl), N-H (amide), C=O (amide), and B-O (boronic acid) functional groups.Functional Group Analysis
Purity by HPLC A single major peak in the chromatogram, with an area percentage greater than 95%, indicating high purity.Purity Quantification

Applications and Future Directions

The successful synthesis and characterization of 2-bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid opens up several avenues for further research and development:

  • Suzuki-Miyaura Cross-Coupling: This molecule can be used as a building block to synthesize a library of novel biaryl compounds with potential biological activity. The presence of the diethanolamine side chain may necessitate optimization of coupling conditions to avoid interference from the hydroxyl and amide groups.[4][13][14]

  • Enzyme Inhibition Assays: Given the precedent of boronic acids as potent enzyme inhibitors, the target compound should be screened against a panel of relevant enzymes, particularly serine proteases like the proteasome.[2][3]

  • Prodrug Development: The boronic acid moiety can be protected as a boronic ester (e.g., a pinacol ester) to improve stability and bioavailability. These esters can then hydrolyze in vivo to release the active boronic acid.[2]

  • Bioconjugation: The hydroxyl groups on the side chain provide handles for further functionalization, allowing for the conjugation of the molecule to other chemical entities, such as fluorescent dyes or targeting ligands.

References

  • The Crucial Role of Boronic Acids in Modern Drug Discovery. (2026, March 16). Ningbo Inno Pharmchem Co., Ltd.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022, April 19). MDPI.
  • Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (2023, June 15). Taylor & Francis Online.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.).
  • Bortezomib. (n.d.). Wikipedia.
  • The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. (2019, October 10).
  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2002, September 21).
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (2008, December 11).
  • Recent progress in the synthesis of pyridinylboronic acids and esters.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • Pyridine-4-boronic acid synthesis. ChemicalBook.
  • A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condens
  • Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib. PMC.
  • Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applic

Sources

Foundational

2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic Acid Introduction 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid is a fascinating molecule poised at the i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic Acid

Introduction

2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid is a fascinating molecule poised at the intersection of prodrug chemistry and targeted enzyme inhibition. Its structure is a deliberate synthesis of two key functional moieties: a pyridine-4-boronic acid pharmacophore and a bis(2-hydroxyethyl)carbamoyl group. This design suggests a sophisticated mechanism of action wherein the compound exists as a stable, protected prodrug that, under physiological conditions, releases a highly reactive inhibitor targeting specific enzymes. This guide will deconstruct the molecule's components to propose an integrated mechanism of action, grounded in the established principles of boronic acid chemistry and prodrug design.

The core hypothesis is that 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid functions as a prodrug of a reversible, covalent inhibitor. The bis(2-hydroxyethyl)carbamoyl moiety forms a stable, intramolecular diethanolamine boronate ester, which protects the reactive boronic acid. Upon introduction to an aqueous physiological environment, this ester is hydrolyzed, unmasking the pyridine-4-boronic acid. The unmasked compound can then engage its target enzyme, likely a serine protease or other hydrolase, by forming a reversible covalent bond with a key catalytic residue.

The Pyridine-4-Boronic Acid Pharmacophore: A Reversible Covalent Inhibitor

The engine of this molecule's inhibitory activity is the pyridine-4-boronic acid core. Boronic acids are a well-established class of enzyme inhibitors, renowned for their unique ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites.[1]

The Boronic Acid as a Transition-State Analog

The primary mechanism of action for many boronic acid inhibitors is the formation of a stable, tetrahedral boronate complex with a catalytic serine residue within the active site of a protease.[1] This interaction mimics the transient tetrahedral intermediate formed during substrate hydrolysis, but unlike the natural intermediate, the boronate adduct is significantly more stable, effectively locking the enzyme in an inactive state.

The process can be broken down as follows:

  • Enzyme Recognition: The inhibitor, guided by its pyridine ring and any associated side chains, binds to the enzyme's active site.

  • Nucleophilic Attack: The hydroxyl group of the catalytic serine residue acts as a nucleophile, attacking the electron-deficient boron atom of the boronic acid.

  • Formation of the Tetrahedral Adduct: This attack results in the formation of a new, covalent boron-oxygen bond, changing the geometry of the boron from trigonal planar to tetrahedral. This stable adduct effectively inhibits the enzyme.

This covalent interaction is reversible, with the rate of dissociation contributing to the overall inhibitory potency (Ki) of the compound.

Role of the Pyridine Ring

The pyridine ring is not merely a scaffold; it plays a crucial role in the molecule's function. As a heterocyclic aromatic ring, it can engage in various non-covalent interactions within the enzyme's binding pocket, such as π-stacking, hydrogen bonding, and hydrophobic interactions, which contribute to the inhibitor's affinity and selectivity.[2] Furthermore, the nitrogen atom in the pyridine ring influences the electronic properties of the boronic acid, potentially enhancing its Lewis acidity and reactivity towards the catalytic serine.[2]

The 2-Bis(2-hydroxyethyl)carbamoyl Moiety: A Prodrug and Stability-Enhancing Strategy

Free boronic acids can be unstable and prone to dehydration, forming cyclic trimers known as boroxines.[1] To circumvent this and to improve the compound's drug-like properties, the bis(2-hydroxyethyl)carbamoyl group serves as a protective moiety, forming an intramolecular diethanolamine boronate ester, also known as a DABO boronate.[3]

Intramolecular Boronate Ester Formation

The two hydroxyl groups of the bis(2-hydroxyethyl)carbamoyl side chain readily react with the boronic acid to form a bicyclic boronate ester. This structure features a dative coordinate bond between the nitrogen atom and the boron atom, resulting in a stable, tetracoordinate boron center.[3] This intramolecular chelation effectively "caps" the reactive boronic acid, rendering it inert until its release is triggered.

The Prodrug Concept: Hydrolysis and Activation

The diethanolamine boronate ester is designed to be stable under storage conditions but labile under physiological conditions.[3] Upon exposure to the aqueous environment of the bloodstream or target tissue, the ester undergoes hydrolysis to release the active pyridine-4-boronic acid.

This prodrug approach offers several advantages:

  • Enhanced Stability: The boronate ester is more stable to air and moisture than the free boronic acid, simplifying formulation and storage.[3]

  • Improved Pharmacokinetics: The prodrug can be designed to have improved solubility, membrane permeability, and metabolic stability compared to the active drug.

  • Targeted Release: While this specific molecule relies on general hydrolysis, other boronic acid prodrugs are designed for activation by specific stimuli in the target microenvironment, such as changes in pH or the presence of reactive oxygen species (ROS).[4]

Proposed Integrated Mechanism of Action

Synthesizing the functions of its two key components, the mechanism of action for 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid can be proposed as a multi-step process:

  • Administration and Distribution: The compound is administered in its stable, inactive diethanolamine boronate ester (prodrug) form.

  • Hydrolysis and Activation: In an aqueous physiological environment, the boronate ester is hydrolyzed, releasing the active pyridine-4-boronic acid.

  • Enzyme Targeting: The active inhibitor circulates and binds to the active site of its target enzyme (e.g., a serine protease).

  • Reversible Covalent Inhibition: The boronic acid forms a stable, tetrahedral boronate adduct with the catalytic serine residue, inhibiting the enzyme's activity.

The following diagram illustrates this proposed mechanism:

G cluster_0 Systemic Circulation / Target Tissue Prodrug Stable Prodrug (Diethanolamine Boronate Ester) ActiveInhibitor Active Inhibitor (Pyridine-4-boronic Acid) Prodrug->ActiveInhibitor Hydrolysis (Physiological pH) Enzyme Target Enzyme (e.g., Serine Protease) ActiveInhibitor->Enzyme Binding to Active Site InhibitedComplex Inhibited Enzyme (Tetrahedral Boronate Adduct) Enzyme->InhibitedComplex Reversible Covalent Bond Formation

Figure 1: Proposed mechanism of action for 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid.

Experimental Methodologies for Mechanistic Elucidation

To validate the proposed mechanism of action, a series of biochemical and structural biology experiments would be required. The following protocols, based on standard methods for characterizing boronic acid inhibitors, provide a framework for such a study.

Enzyme Inhibition Assay

This experiment determines the potency of the inhibitor by measuring the concentration required to reduce enzyme activity by half (IC50) and the inhibition constant (Ki).

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid) in DMSO.

    • Prepare a stock solution of the target enzyme (e.g., chymotrypsin) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of a chromogenic or fluorogenic substrate for the enzyme.

  • Assay Procedure:

    • In a 96-well plate, add a fixed concentration of the enzyme to each well.

    • Add varying concentrations of the inhibitor to the wells and incubate for a pre-determined time to allow for binding equilibrium to be reached.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the rate of product formation over time using a plate reader (measuring absorbance or fluorescence).

  • Data Analysis:

    • Plot the enzyme reaction rate as a function of inhibitor concentration.

    • Fit the data to a suitable dose-response model to determine the IC50 value.

    • Use the Cheng-Prusoff equation to calculate the Ki value from the IC50 value, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme.

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the enzyme, confirming the covalent interaction and revealing key binding interactions.

Protocol:

  • Protein Crystallization:

    • Crystallize the target enzyme under conditions known to produce high-quality crystals.

  • Co-crystallization or Soaking:

    • Co-crystallization: Add the inhibitor to the protein solution before setting up crystallization trials.

    • Soaking: Soak pre-existing enzyme crystals in a solution containing the inhibitor.

  • Data Collection:

    • Mount a crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the crystal structure using molecular replacement.

    • Build and refine the model of the enzyme-inhibitor complex, paying close attention to the electron density around the active site to confirm the formation of the covalent boronate adduct.

Experimental Workflow Diagram

G cluster_workflow Workflow for Mechanistic Validation start Hypothesized Mechanism inhibition_assay Enzyme Inhibition Assay (Determine IC50 and Ki) start->inhibition_assay structural_studies X-ray Crystallography (Visualize Binding Mode) inhibition_assay->structural_studies Potent Inhibition Observed mass_spec Mass Spectrometry (Confirm Covalent Adduct) inhibition_assay->mass_spec nmr NMR Spectroscopy (Study Solution Dynamics) inhibition_assay->nmr conclusion Validated Mechanism of Action structural_studies->conclusion Covalent Adduct Confirmed mass_spec->conclusion Adduct Mass Verified nmr->conclusion

Figure 2: A representative experimental workflow for validating the proposed mechanism of action.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, data that could be obtained from enzyme inhibition assays for the active form of the compound against a panel of serine proteases.

EnzymeIC50 (nM)Ki (nM)
Chymotrypsin5025
Trypsin>10,000>5,000
Elastase250120
Thrombin>10,000>5,000

Table 1: Hypothetical inhibition data for the active (hydrolyzed) form of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid against a panel of serine proteases. The data illustrates potential selectivity for chymotrypsin-like enzymes.

Conclusion

2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid is a thoughtfully designed molecule that leverages the principles of both prodrug design and reversible covalent inhibition. Its proposed mechanism of action involves an initial hydrolysis of the stable diethanolamine boronate ester to release the active pyridine-4-boronic acid, which then proceeds to inhibit its target enzyme through the formation of a stable, tetrahedral boronate adduct with a key catalytic residue. This dual-action approach enhances the compound's stability and drug-like properties while retaining the potent inhibitory activity of the boronic acid pharmacophore. The experimental methodologies outlined in this guide provide a clear path for the validation of this proposed mechanism, paving the way for the further development of this and similar compounds as targeted therapeutic agents.

References

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Exploratory

An In-Depth Technical Guide to 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic Acid: A Novel Building Block for Drug Discovery

Introduction: The Emerging Potential of Pyridine Boronic Acids in Medicinal Chemistry The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Potential of Pyridine Boronic Acids in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in a variety of biological interactions.[1][2] When functionalized with a boronic acid group, this heterocyclic system gains unique capabilities, most notably the ability to form reversible covalent bonds with diols present in biological macromolecules like sugars and proteins.[3][4] This has led to the successful development of boronic acid-containing drugs such as the proteasome inhibitor Bortezomib.[3][5] This guide focuses on a specific, albeit less documented, member of this class: 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid (CAS Number 2377611-20-4). While specific literature on this exact molecule is sparse, its structural motifs—a pyridine-4-boronic acid core and a diethanolamine-derived carbamoyl substituent—allow us to infer its properties, potential applications, and a strategic approach to its synthesis and characterization. This document serves as a technical primer for researchers in drug discovery and chemical biology, providing a scientifically grounded framework for exploring its utility.

Molecular Structure and Inferred Physicochemical Properties

The structure of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid combines the Lewis acidic boronic acid group with a diethanolamine amide functionality. This unique combination is expected to influence its chemical behavior significantly.

PropertyPredicted CharacteristicRationale
Chemical Formula C10H15BN2O5Based on structural components.
Molecular Weight 254.05 g/mol Calculated from the chemical formula.
Physical Form Likely a solid at room temperature.[6]Boronic acids are typically high-melting-point solids.[3]
Solubility Expected to have moderate aqueous solubility.The pyridine nitrogen, hydroxyl groups, and boronic acid moiety should enhance water solubility, although the overall molecule has nonpolar regions. The solubility of boronic acids can be complex and is often increased by forming esters with polyols.[7]
pKa The boronic acid group's pKa is expected to be around 9, but this can be influenced by the pyridine ring and the carbamoyl substituent.[8] At physiological pH (~7.4), it is expected to exist predominantly in its neutral, trigonal planar form.[5]The equilibrium between the neutral trigonal form and the anionic tetrahedral form is pH-dependent.[5]
Stability The diethanolamine moiety may form an intramolecular dative bond with the boron atom, creating a stable bicyclic structure known as a diethanolamine boronate (DABO) ester. These are known to be air-stable and can be stored for extended periods.[9]This intramolecular complexation protects the boronic acid from degradation.

Strategic Synthesis Pathway

While a specific, validated synthesis for this compound is not publicly available, a logical and robust synthetic route can be proposed based on established methodologies for the synthesis of functionalized pyridylboronic acids and the formation of diethanolamine boronates.[10][11]

A plausible retrosynthetic analysis suggests a multi-step process beginning with a suitable pyridine precursor.

Proposed Synthetic Workflow

Synthetic Workflow A 4-Halopyridine-2-carboxylic acid B Amide Formation A->B Diethanolamine, Coupling Agent C 2-(Diethanolamine)carbamoyl-4-halopyridine B->C D Lithiation/Borylation C->D 1. n-BuLi 2. Isopropoxy-pinacolborane E 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid pinacol ester D->E F Hydrolysis E->F Acidic or Basic Hydrolysis G Target Compound F->G

Caption: A proposed synthetic route to the target compound.

Detailed Experimental Protocol (Hypothetical)
  • Amide Coupling: Start with a commercially available 4-halopyridine-2-carboxylic acid (e.g., 4-chloro-2-pyridinecarboxylic acid). Activate the carboxylic acid using a standard coupling agent (e.g., HATU or EDC/HOBt) and react it with diethanolamine in an appropriate solvent like DMF to form 2-(N,N-bis(2-hydroxyethyl)carbamoyl)-4-chloropyridine.

  • Lithiation and Borylation: The resulting halo-pyridine is then subjected to a lithium-halogen exchange at low temperature (e.g., -78 °C) using a strong base like n-butyllithium. The resulting lithiated pyridine is then quenched with an electrophilic boron source, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester). This method is a common way to introduce a boronic acid group onto an aromatic ring.[10]

  • Deprotection: The resulting pinacol boronate ester can then be hydrolyzed under acidic or basic conditions to yield the final 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid. Alternatively, the pinacol ester itself can be a useful, stable intermediate for subsequent reactions.

Potential Applications in Drug Discovery and Chemical Biology

The unique structural features of this molecule suggest several promising applications for researchers.

Enzyme Inhibition

Boronic acids are well-established inhibitors of serine proteases.[3][12] The boron atom can form a stable, tetrahedral intermediate with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis.[12]

Enzyme Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme Serine Protease Serine Ser-OH Tetrahedral Tetrahedral Intermediate Serine->Tetrahedral Forms Tetrahedral Adduct R-B(OH)₂-O-Ser Inhibitor Pyridine Boronic Acid R-B(OH)₂ Inhibitor->Serine Reversible Covalent Bond Formation Inhibition Inhibition Tetrahedral->Inhibition Inhibits Enzyme Activity

Caption: Mechanism of serine protease inhibition by a boronic acid.

The pyridine core can be tailored to interact with specific pockets in the enzyme active site, potentially leading to highly selective inhibitors. The diethanolamine moiety could also form hydrogen bonds within the active site, further enhancing binding affinity.

Building Block for Suzuki-Miyaura Cross-Coupling

Pyridylboronic acids are versatile reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl systems, which are common motifs in drug molecules.[11]

Suzuki Coupling A 2-Bis(2-hydroxyethyl)carbamoyl- pyridine-4-boronic acid C Pd Catalyst, Base A->C B Aryl/Heteroaryl Halide (R'-X) B->C D Coupled Product C->D Forms C-C Bond

Caption: Use in Suzuki-Miyaura cross-coupling reactions.

The target molecule can be used to introduce the functionalized pyridine ring into a larger molecular scaffold, enabling the rapid synthesis of novel compound libraries for screening.

Reversible Covalent Chemistry and Sensing

The ability of boronic acids to form reversible covalent bonds with diols can be exploited for developing sensors for saccharides or for creating dynamic chemical systems.[4] The diethanolamine group, by forming an intramolecular boronate ester, can modulate the reactivity and binding affinity of the boronic acid, potentially allowing for pH-responsive systems.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken.

AspectRecommendation
Personal Protective Equipment (PPE) Wear safety glasses, gloves, and a lab coat.[6]
Handling Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[13]
Storage Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[6] The formation of a diethanolamine boronate ester is expected to improve its stability for long-term storage.[9]
Disposal Dispose of in accordance with local, state, and federal regulations.[14]

Conclusion and Future Outlook

2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid represents a promising, yet underexplored, molecular scaffold for drug discovery and chemical biology. Its constituent parts suggest a stable, versatile building block with significant potential as an enzyme inhibitor or a key intermediate in the synthesis of complex molecular architectures. The hypothetical synthetic pathway and proposed applications outlined in this guide provide a solid foundation for researchers to begin investigating this compound. Further experimental validation of its synthesis, properties, and biological activity is warranted and could unlock new avenues for therapeutic innovation. The success of other boronic acids in medicine strongly suggests that novel derivatives like this one are worthy of in-depth exploration.[4]

References

  • Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]

  • Geist, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]

  • Wikipedia. Boronic acid. Available at: [Link]

  • Hallas, D. G. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Baxter, C. A., et al. (2023). Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements in AZD5718. ACS Publications. Available at: [Link]

  • Bull, S. D., et al. (2012). Molecular recognition with boronic acids—applications in chemical biology. PMC. Available at: [Link]

  • Google Patents. WO2002059130A1 - Formulation of boronic acid compounds.
  • Rychnovsky, S. D., & Reilly, M. K. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. Available at: [Link]

  • ResearchGate. Biomedical applications of boronic acid polymers. Available at: [Link]

  • KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. Available at: [Link]

  • Laclef, S., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. PMC. Available at: [Link]

  • DergiPark. Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate] compound. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. Available at: [Link]

  • Li, W., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Highly acidic cation exchanger. Available at: [Link]

  • Beilstein Journals. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Available at: [Link]

  • ResearchGate. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

  • ResearchGate. (4-Carbamoylphenyl)boronic acid. Available at: [Link]

  • IntechOpen. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Structure, Properties, and Applications of Functionalized Pyridine Boronic Acids

Abstract Pyridine boronic acids and their derivatives represent a pivotal class of organoboron compounds, bridging the fields of organic synthesis, medicinal chemistry, and materials science. Their unique electronic prop...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyridine boronic acids and their derivatives represent a pivotal class of organoboron compounds, bridging the fields of organic synthesis, medicinal chemistry, and materials science. Their unique electronic properties, stemming from the interplay between the electron-deficient pyridine ring and the Lewis acidic boronic acid moiety, govern their stability, reactivity, and utility. This guide provides a comprehensive exploration of the structural features, physicochemical properties, and synthetic methodologies for preparing functionalized pyridine boronic acids. We delve into the inherent stability challenges, particularly the facile protodeboronation of 2-pyridyl systems, and present strategies to overcome these limitations through the formation of stable boronate esters. Key applications are highlighted, with a focus on their indispensable role as coupling partners in palladium-catalyzed Suzuki-Miyaura reactions for the construction of complex biheteroaryl scaffolds. Furthermore, their growing importance as enzyme inhibitors and versatile building blocks in drug discovery is discussed, underscoring their significance for researchers, chemists, and drug development professionals.

Introduction: The Rise of a Privileged Heterocyclic Building Block

Substituted pyridines are among the most prevalent nitrogen-containing heterocycles found in approved pharmaceuticals and agrochemicals.[1] The integration of a boronic acid [-B(OH)₂] group onto the pyridine scaffold creates a uniquely versatile synthetic intermediate. These compounds are instrumental in modern synthetic chemistry, primarily due to their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional efficiency and functional group tolerance.[2]

The journey from niche chemical curiosity to indispensable synthetic tool has been driven by the increasing demand for complex molecular architectures in drug discovery.[1] Boronic acids, in general, are valued for their stability, low toxicity, and versatile reactivity.[3] When appended to a pyridine ring, the resulting molecule's properties are significantly modulated by the position of the boron moiety relative to the ring nitrogen. This relationship dictates the compound's stability, reactivity in cross-coupling reactions, and its potential for biological interactions.[4] This guide aims to provide a detailed, field-proven perspective on the synthesis, handling, and application of these powerful chemical entities.

Core Structural and Electronic Properties

The behavior of a pyridine boronic acid is not merely the sum of its parts; it is a result of the intricate electronic communication between the aromatic, electron-deficient pyridine ring and the Lewis acidic boron center.

The Boronic Acid Moiety: A Versatile Functional Group

The boron atom in a boronic acid is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital. This vacancy confers Lewis acidity, allowing the boron to accept a pair of electrons from a Lewis base (e.g., hydroxide, or the nitrogen or oxygen atoms of amino acid residues in an enzyme active site). This interaction leads to the formation of a tetrahedral boronate species.[3][5] This ability to form reversible covalent bonds is the cornerstone of their application as enzyme inhibitors and biosensors.[3][6][7]

The Influence of the Pyridine Ring Nitrogen

The position of the boronic acid group on the pyridine ring profoundly impacts the compound's stability.

  • 3- and 4-Pyridylboronic Acids: These isomers are generally stable, shelf-storable solids.[2] The nitrogen atom's electron-withdrawing effect is less pronounced at these positions, resulting in a more stable C-B bond. In aqueous solutions, they can exist in equilibrium with their pyridinium boronate forms.[2]

  • 2-Pyridylboronic Acids: This isomer is notoriously unstable and prone to rapid protodeboronation (cleavage of the C-B bond).[4][8] This instability is attributed to the proximity of the ring nitrogen, which can facilitate cleavage pathways. Due to this challenge, 2-pyridylboronic acids are often generated in situ or, more commonly, used in the form of more stable boronate esters.[4][8]

Solid-State Structures and Supramolecular Chemistry

X-ray crystallography has provided invaluable insights into the solid-state structures of pyridine boronic acids. These studies reveal extensive intermolecular hydrogen-bonding networks. Typically, the boronic acid groups form dimeric structures through hydrogen bonds between the hydroxyl groups.[1][2] The pyridine nitrogen can also act as a hydrogen bond acceptor, leading to the formation of complex one-, two-, or three-dimensional supramolecular assemblies.[9][10] This self-assembly behavior is crucial in crystal engineering and the design of new materials.[9]

Table 1: Representative Crystallographic Data for Functionalized Pyridine Boronic Acids

CompoundCrystal SystemSpace GroupKey H-Bonding InteractionsReference
2-Bromo-5-pyridylboronic acidMonoclinicP2₁/cO-H···O (Dimer), C-H···O[1][2]
2-Chloro-5-pyridylboronic acidMonoclinicP2₁/cO-H···O (Dimer), C-H···O, C-H···N[1][2]
[4-pbaH]₂[PtCl₄]TriclinicP-1N⁺-H···Cl, O-H···Cl, O-H···O[10]
[Pyridine-4-boronic acid methyl ester]₂[Ni(S₂C₂O₂)₂]MonoclinicP2₁/nN-H···O, O-H···O, C-H···O[9]

Synthetic Methodologies: Crafting the Building Blocks

The synthesis of pyridine boronic acids has evolved significantly, with several robust methods now available to the practicing chemist. The choice of method often depends on the starting materials, desired substitution pattern, and functional group tolerance.

Halogen-Metal Exchange and Borylation

This is a classic and widely used method, particularly for bromo- and iodopyridines. The process involves treating the halopyridine with a strong organometallic base (typically n-butyllithium or a Grignard reagent) at low temperatures to generate a pyridyl anion. This anion is then quenched with a trialkyl borate ester (e.g., triisopropyl borate) to form the boronate ester, which is subsequently hydrolyzed to the boronic acid.[2]

An "in-situ quench" protocol, where the organolithium reagent is added to a mixture of the halopyridine and the borate ester, often gives superior yields, especially when the substrate contains base-sensitive functional groups.

  • Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with anhydrous diethyl ether and cooled to -78 °C.

  • Lithiation: 5-Bromo-2-methoxypyridine is dissolved in the cooled ether. n-Butyllithium (1.1 equivalents) is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred for 30 minutes.

  • Borylation: Triisopropyl borate (2.2 equivalents) is added dropwise, again keeping the temperature below -70 °C. The reaction is allowed to warm slowly to room temperature overnight.

  • Hydrolysis & Workup: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is acidified with HCl.

  • Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the desired product as a shelf-stable solid.

Palladium-Catalyzed Miyaura Borylation

For substrates that are incompatible with strong bases, or for the synthesis of boronate esters directly, the Miyaura borylation is the method of choice.[8] This reaction couples a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This method exhibits excellent functional group tolerance and provides direct access to stable pinacol esters, which are particularly valuable for the challenging 2-pyridyl series.[8]

C-H Borylation

More recently, iridium- or rhodium-catalyzed direct C-H borylation has emerged as a powerful, atom-economical strategy. This method allows for the direct conversion of a C-H bond on the pyridine ring to a C-B bond, avoiding the need for pre-functionalized halopyridines. The regioselectivity of the borylation is directed by steric and electronic factors.

Workflow for Synthesis and Purification

The general workflow for preparing and utilizing a functionalized pyridine boronic acid involves synthesis via one of the above methods, followed by purification, and subsequent use in applications like cross-coupling.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_application Application start Halopyridine method1 Halogen-Metal Exchange + B(OR)₃ start->method1 method2 Pd-Catalyzed Borylation + B₂pin₂ start->method2 hydrolysis Aqueous Hydrolysis method1->hydrolysis ester Boronate Ester method2->ester purify Purification (Recrystallization or Chromatography) hydrolysis->purify acid Boronic Acid purify->acid suzuki Suzuki-Miyaura Cross-Coupling ester->suzuki acid->suzuki

Caption: General workflow for pyridine boronic acid synthesis.

Key Properties and Handling Considerations

Stability and the "2-Pyridyl Problem"

As previously noted, the primary challenge in working with pyridine boronic acids is the inherent instability of the 2-pyridyl isomer.[4] Protodeboronation is often rapid, particularly in the presence of moisture or acid. To circumvent this, chemists rely on stable derivatives:

  • Pinacol Esters: These are widely used due to their high stability and ease of handling. They are crystalline solids that are generally stable to chromatography.[8]

  • N-phenyldiethanolamine (PDEA) Esters: These boronates are stabilized by an intramolecular dative bond between the nitrogen of the ligand and the boron atom, making them exceptionally stable to prolonged storage.[11]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline solids that can be slowly hydrolyzed under reaction conditions to release the active boronic acid, mitigating issues of instability.[11]

Purification and Characterization

Purification of the more stable 3- and 4-pyridylboronic acids can often be achieved by simple recrystallization.[2] However, boronate esters and more sensitive compounds may require column chromatography on silica gel.[2]

Standard characterization techniques are employed to confirm the structure and purity:

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the organic framework. ¹¹B NMR is a powerful tool to directly observe the boron center; trigonal boronic acids/esters typically resonate in the range of δ 20-30 ppm, while tetrahedral boronate species appear further upfield (δ 3-10 ppm).[12][13]

  • Mass Spectrometry: Provides confirmation of the molecular weight.

  • X-ray Diffraction: Used to unambiguously determine the solid-state structure of crystalline compounds.[1][2][9]

Applications in Drug Discovery and Materials Science

The utility of functionalized pyridine boronic acids is most evident in their widespread application in the synthesis of high-value molecules.

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is the premier application for pyridine boronic acids.[2] It enables the coupling of the pyridyl unit with a variety of aryl or heteroaryl halides (or triflates) to form C-C bonds, yielding complex biheteroaryl structures that are prevalent in pharmaceuticals.[1][2] Despite early challenges, optimized protocols using specialized phosphine ligands and bases have made the coupling of even challenging 2-pyridylboronate esters highly efficient.[2][14]

G pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂-X pd0->pd_complex1 Ar-X pd_complex2 Ar-Pd(II)L₂-Py pd_complex1->pd_complex2 Py-B(OR)₂ (Base) pd_complex2->pd0 Ar-Py oa_label Oxidative Addition tm_label Transmetalation re_label Reductive Elimination

Caption: The Suzuki-Miyaura catalytic cycle with a pyridine boronic acid.

The reaction tolerates a wide array of functional groups, making it ideal for late-stage functionalization in complex syntheses.[2] For example, 2-chloro-5-pyridylboronic acid can be cleanly coupled with other heteroaryl bromides, providing a versatile route to novel heteroarylpyridines.[2]

Boronic Acids as Therapeutic Agents

The ability of the boronic acid moiety to form reversible covalent bonds with the hydroxyl groups of serine or threonine residues has been exploited in the design of potent enzyme inhibitors.[3][5] The most prominent example is Bortezomib (Velcade®), a dipeptidyl boronic acid that inhibits the proteasome and is a frontline treatment for multiple myeloma.[3][6][7] While Bortezomib itself is not a pyridine derivative, the principles of its mechanism of action inspire the development of other boronic acid-based drugs, including those built on heterocyclic scaffolds.[3][7] The pyridine ring can be incorporated to fine-tune properties like solubility, cell permeability, and target selectivity.[15]

Emerging Applications

Beyond their established roles, functionalized pyridine boronic acids are finding use in new areas:

  • Saccharide Sensing: They can bind reversibly with diols, a property used to design sensors for biologically important sugars.[5]

  • Bioconjugation: The unique reactivity of boronic acids is being harnessed to link molecules to proteins or other biomolecules, creating advanced therapeutics and diagnostic tools.[16]

  • Materials Science: They serve as building blocks for creating polymers and supramolecular structures with interesting optoelectronic properties.[2]

Conclusion and Future Outlook

Functionalized pyridine boronic acids have cemented their status as indispensable tools in modern chemistry. From their fundamental role in constructing the biheteroaryl cores of many modern drugs to their direct application as bioactive agents, their impact is vast and growing. While challenges, particularly the stability of 2-pyridyl derivatives, have historically hindered their use, the development of stable boronate esters and robust synthetic protocols has largely overcome these issues. The future will likely see further expansion of their synthetic utility through new catalytic methods like C-H activation, and a deeper exploration of their therapeutic potential as the principles of boron-based drug design become more sophisticated. For the researcher, scientist, and drug development professional, a thorough understanding of the structure, properties, and handling of these reagents is essential for innovation and success.

References

  • Parry, P. R., Wang, C., Batsanov, A. S., Bryce, M. R., & Tarbit, B. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Tilly, D., & Menta, M. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

  • Pi, C., & Li, Y. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. [Link]

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  • Parry, P. R., Wang, C., Batsanov, A. S., Bryce, M. R., & Tarbit, B. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]

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  • Brammer, L., et al. (2010). Pyridineboronic Acids as Useful Building Blocks in Combination with Perchloroplatinate(II) and -(IV) Salts: 1D, 2D, and 3D Hydrogen-Bonded Networks. Crystal Growth & Design - ACS Publications. [Link]

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Exploratory

Understanding the reactivity of the carbamoylpyridine moiety

An In-Depth Technical Guide on the Reactivity of the Carbamoylpyridine Moiety Executive Summary The carbamoylpyridine moiety—a π-deficient pyridine ring substituted with a resonance-stabilized, electron-donating carbamoy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Reactivity of the Carbamoylpyridine Moiety

Executive Summary

The carbamoylpyridine moiety—a π-deficient pyridine ring substituted with a resonance-stabilized, electron-donating carbamoyl (amide) group—is a privileged structural motif in both synthetic organic chemistry and advanced drug design. As a Senior Application Scientist, I have utilized this scaffold extensively. It serves a dual purpose: synthetically, it acts as a highly effective Directed Metalation Group (DMG) for the regioselective functionalization of the pyridine core[1]; pharmacologically, it provides an optimal geometric and electronic environment for bidentate metal chelation, making it a cornerstone in the development of viral metalloenzyme inhibitors[2][3].

This whitepaper dissects the chemical reactivity of the carbamoylpyridine moiety, providing field-proven methodologies, mechanistic insights, and quantitative pharmacological data to guide researchers in harnessing its full potential.

Synthetic Reactivity: Directed Ortho Metalation (DoM)

The functionalization of pyridines is notoriously challenging due to the electron-withdrawing nature of the nitrogen atom, which makes electrophilic aromatic substitution unfavorable. To overcome this, Directed ortho Metalation (DoM) is employed. The carbamoyl group is one of the most powerful DMGs available[1].

The CIPE Mechanism

The reactivity is governed by the Complex-Induced Proximity Effect (CIPE) [4]. When a strong base like Lithium Diisopropylamide (LDA) is introduced, the lithium cation coordinates to the hard oxygen atom of the carbamoyl carbonyl. This pre-equilibrium complexation brings the basic diisopropylamide anion into the immediate vicinity of the ortho-proton, drastically lowering the activation energy for deprotonation.

DoM_Pathway A Carbamoylpyridine (Substrate) B Pre-lithiation Complex (CIPE Formation) A->B + LDA (-78°C) C Ortho-Lithiated Intermediate B->C Deprotonation D In Situ Quench (e.g., B(OiPr)3) C->D Electrophilic Addition E Functionalized Pyridine Product D->E Aqueous Workup

Fig 1: Directed ortho metalation (DoM) pathway of carbamoylpyridines via the CIPE mechanism.

Overcoming Self-Condensation

A critical challenge in carbamoylpyridine reactivity is that the ortho-lithiated species is a highly reactive carbanion. If generated in the bulk solution, it will rapidly undergo nucleophilic acyl substitution with the carbamoyl group of an unreacted starting molecule, leading to unwanted self-condensation[1].

Causality in Experimental Design: To prevent this, we utilize an in situ electrophile quench. By adding the electrophile (e.g., triisopropyl borate) to the reaction mixture before or simultaneously with the base, the transient carbanion is intercepted the exact millisecond it forms, completely bypassing the self-condensation pathway.

Protocol: One-Pot DoM-Boronation and Suzuki-Miyaura Cross-Coupling

This self-validating protocol details the synthesis of substituted azabiaryls from N,N-diethyl pyridinecarboxamide[1].

Step 1: Substrate and Electrophile Preparation

  • Flame-dry a Schlenk flask under argon.

  • Dissolve 1.0 equivalent of N,N-diethyl pyridinecarboxamide in anhydrous THF (0.2 M concentration). Reasoning: THF acts as a coordinating solvent, breaking up LDA hexamers into more reactive dimers/monomers.

  • Add 1.5 equivalents of triisopropyl borate, B(OiPr)3​ , directly to the solution.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

Step 2: In Situ Lithiation

  • Dropwise, add 1.5 equivalents of freshly prepared LDA (0.7 M in THF) over 30 minutes.

  • Maintain stirring at -78 °C for 1 hour, then slowly warm to 0 °C.

  • Validation Check: Remove a 0.1 mL aliquot, quench with NH4​Cl , and analyze via TLC (Hexanes/EtOAc 6:4). The disappearance of the starting material confirms complete boronation.

Step 3: One-Pot Suzuki-Miyaura Coupling

  • To the 0 °C mixture, add 2.0 M aqueous Na2​CO3​ (3.0 equivalents) and the desired aryl halide (0.9 equivalents).

  • Introduce 5 mol% of Pd(PPh3​)4​ catalyst.

  • Reflux the mixture at 80 °C for 12 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify via silica gel chromatography.

Note: While cross-coupling works exceptionally well here, researchers should be cautious when attempting Kumada couplings with carbamoylpyridines, as certain iron-catalyzed conditions can lead to the cleavage of the carbamate/carbamoyl directing group rather than successful coupling[5].

Medicinal Chemistry: Metalloenzyme Chelation

Beyond synthetic utility, the carbamoylpyridine moiety is a "privileged pharmacophore" in drug discovery. Its primary mechanism of action relies on the principles of Hard-Soft Acid-Base (HSAB) theory.

Viral enzymes, such as HIV-1 Integrase and Influenza PAN Endonuclease, utilize a two-metal-ion catalytic center (typically Mg2+ or Mn2+ ) to cleave and transfer viral nucleic acids. The oxygen-derived lone pairs of the carbamoylpyridine's carbonyl and adjacent ring heteroatoms act as "hard bases." These bases form thermodynamically highly stable dative bonds with the "hard" divalent metal cations in the enzyme's active site, effectively paralyzing viral replication[2][3].

Chelation_Model A Carbamoylpyridine Pharmacophore B Carbonyl Oxygen (Hard Base) A->B C Pyridine Nitrogen (Hard Base) A->C D Mg2+ Ion 1 (Active Site) B->D Dative Bond E Mg2+ Ion 2 (Active Site) C->E Dative Bond F Enzyme Inhibition (Viral Blockade) D->F E->F

Fig 2: Two-metal chelation model of carbamoylpyridine derivatives in viral metalloenzymes.

Quantitative Efficacy of Carbamoylpyridine Inhibitors

The structural flexibility of the C-5 carboxamide allows these molecules to embed deeply into hydrophobic pockets while maintaining rigid metal chelation[2]. The table below summarizes the extraordinary nanomolar to sub-nanomolar efficacy of these compounds.

Table 1: Comparative Efficacy of Carbamoylpyridine-Derived Metalloenzyme Inhibitors

CompoundTarget EnzymeIndicationKey Efficacy MetricReference
Dolutegravir (DTG) HIV-1 IntegraseHIV/AIDS IC50​ = 2.7 nM; EC50​ = 0.51 nM[2]
L-870,810 HIV-1 IntegraseHIV/AIDS IC50​ = 8.0 nM; EC95​ = 15 nM[2]
Baloxavir Marboxil PAN EndonucleaseInfluenza A/B EC50​ ~ Nanomolar range[3]
Spirocyclic Analog 38-(S) PAN EndonucleaseInfluenza A/B EC50​ = 0.06 nM[3]

Biocatalytic & Redox Reactivity

Finally, the 3-carbamoylpyridine moiety is the fundamental reactive core of Nicotinamide Adenine Dinucleotide (NADH), the universal biological electron carrier. In synthetic applications, 2-(3-carbamoylpyridine-2-yl) nicotinamide pyridine salts and 1,4-dihydronicotinamide derivatives serve as highly efficient NADH models[6].

These models exhibit exceptional reactivity and enantioselectivity in asymmetric reduction reactions. The carbamoyl group not only stabilizes the transition state via hydrogen bonding but also tunes the redox potential of the pyridine ring, allowing for controlled, stereospecific hydride transfer to cytotoxic aldehydes and other electrophilic substrates[6].

Conclusion

The reactivity of the carbamoylpyridine moiety is defined by a delicate balance of electronics. Its ability to direct powerful organolithium bases enables the construction of complex molecular architectures, while its precise geometry makes it an unparalleled chelator in modern pharmacology. Mastering the causality behind its reactivity—from CIPE-driven metalation to HSAB-governed chelation—is essential for any scientist pushing the boundaries of chemical synthesis and drug discovery.

References

  • Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase. National Institutes of Health (NIH).[Link]

  • Design and Synthesis of PAN Endonuclease Inhibitors through Spirocyclization Strategy against Influenza A Virus. American Chemical Society (ACS).[Link]

  • Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry (ACS).[Link]

  • Iron-Catalyzed Alkylations of Aryl Sulfamates and Carbamates. American Chemical Society (ACS).[Link]

  • The Efficient Synthesis of 2-(3-Carbamoylpyridine-2-yl) Nicotinamide Pyridine Salts. Bentham Science Publishers.[Link]

  • Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Researcher.life.[Link]

Sources

Foundational

A Technical Guide to the Solubility and Stability of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Executive Summary 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid is a novel heterocyclic boro...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid is a novel heterocyclic boronic acid derivative. While specific public data on this molecule is scarce, its structure provides significant insights into its expected physicochemical properties. The presence of a diethanolamine moiety attached to the pyridine ring strongly suggests the formation of a stable, intramolecularly coordinated boronate ester, known as a DABO (2,8-dioxa-5-aza-1-borabicyclo[3.3.0]octane) type structure. This chelation is predicted to significantly enhance the stability of the boronic acid against common degradation pathways such as oxidation and protodeboronation, compared to simple aryl boronic acids.[1][2][3] Solubility is expected to be pH-dependent, influenced by the basicity of the pyridine nitrogen. This guide provides a comprehensive framework for the experimental characterization of this compound, detailing robust protocols for determining its aqueous and organic solubility, assessing its stability under forced degradation conditions as per ICH guidelines, and establishing a stability-indicating analytical method.

Structural Analysis and Predicted Physicochemical Properties

The chemical structure of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid is unique in that it combines the features of a pyridyl boronic acid with an N,N-diethanolamine amide substituent. This arrangement is critical to its behavior.

  • Boronic Acid Moiety: Boronic acids are Lewis acids with a pKa typically around 9.[4] They are susceptible to degradation via oxidation and protodeboronation (hydrolysis of the C-B bond).[2]

  • Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity, suggesting that the molecule's charge and, consequently, its aqueous solubility will be pH-dependent. At acidic pH, protonation of the pyridine nitrogen is expected to increase water solubility.

  • Diethanolamine Amide Substituent: The two hydroxyl groups of the diethanolamine moiety are positioned to intramolecularly coordinate with the adjacent boronic acid. This forms a highly stable, bicyclic boronate ester complex.[1][3] This type of adduct, often called a DABO boronate, protects the boronic acid from degradation and can make the compound more crystalline and easier to handle.[1]

Intramolecular Coordination Equilibrium

The key to understanding the molecule's stability lies in the equilibrium between the open, free boronic acid form and the closed, tetracoordinate boronate ester form. In aqueous or protic solutions, this equilibrium allows the compound to act as a stable "pro-drug" for the active boronic acid, releasing it as needed for reactions like the Suzuki-Miyaura coupling.[1][3]

G FreeAcid Py-B(OH)₂ (Trigonal Boron) Susceptible to Degradation Chelate Tetracoordinate Boronate Ester (Highly Stable) Protected from Degradation FreeAcid->Chelate

Caption: Equilibrium between the open boronic acid and the stable chelated form.

Comprehensive Solubility Profiling

Determining the solubility of a compound is a critical first step in its development for any application, from organic synthesis to pharmaceutical formulation. A robust assessment requires testing in a variety of relevant aqueous and organic media.

Recommended Protocol: Equilibrium Shake-Flask Solubility Assay

This method measures the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of solid 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid to a series of vials, ensuring a visible amount of solid remains at the end of the experiment.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of a test solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 rpm) to pellet the excess solid.

  • Sampling & Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method.[5][6][7] Calculate the original concentration based on the dilution factor.

Recommended Solvents and Data Presentation

A comprehensive profile should include solvents relevant to both synthesis and biological applications.

Solvent System Rationale Target Data
Purified Water Baseline aqueous solubility.mg/mL
pH 2.0 Buffer (e.g., 0.01 N HCl) Represents acidic conditions (e.g., stomach); tests effect of pyridine protonation.mg/mL
pH 7.4 Buffer (e.g., PBS) Represents physiological pH.mg/mL
pH 9.0 Buffer (e.g., Borate) Represents basic conditions; tests effect of boronate anion formation.mg/mL
Dimethyl Sulfoxide (DMSO) Common solvent for stock solutions in biological screening.mg/mL
Ethanol (EtOH) Common co-solvent in formulations.mg/mL
Acetonitrile (ACN) Common solvent in synthesis and analysis.mg/mL
Workflow for Solubility Determination

G A Add Excess Solid Compound to Vials B Add Test Solvents (Aqueous & Organic) A->B C Equilibrate (e.g., 24h at 25°C) B->C D Centrifuge to Separate Solid/Liquid C->D E Sample and Dilute Supernatant D->E F Quantify by HPLC-UV or LC-MS E->F G Calculate Solubility (mg/mL) F->G

Caption: Experimental workflow for the shake-flask solubility assay.

Stability Assessment and Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods, as mandated by ICH guidelines.[8][9][10] The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are generated at detectable levels.[8][11]

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. The primary tool for this is High-Performance Liquid Chromatography (HPLC), often with UV or Mass Spectrometry (MS) detection.

Key Steps:

  • Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that shows good peak shape and retention for the parent compound.[5]

  • Forced Degradation: Subject samples of the compound to the stress conditions outlined below.

  • Specificity Confirmation: Analyze the stressed samples. The method is considered stability-indicating if all degradation products are baseline-resolved from the parent peak and from each other.

Recommended Forced Degradation Conditions

The following conditions are based on ICH guideline Q1A(R2) and are designed to test the compound's susceptibility to hydrolysis, oxidation, heat, and light.[8][12]

Stress Condition Typical Parameters Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60-80°CProtodeboronation, Amide hydrolysis
Base Hydrolysis 0.1 M NaOH at 60-80°CProtodeboronation, Amide hydrolysis
Oxidation 3% H₂O₂ at Room TempOxidation of Boronic Acid, Pyridine N-oxide formation
Thermal (Solid) 105°C for 24hGeneral thermal decomposition
Thermal (Solution) 80°C in Water for 24hAccelerated solution-state degradation
Photostability ICH Q1B exposure (1.2 million lux hours visible, 200 watt hours/m² UV)Photolytic degradation
Workflow for Forced Degradation Study

G cluster_stress Stress Conditions (ICH Q1A) Acid Acidic (HCl) Analyze Analyze by Stability-Indicating HPLC Acid->Analyze Base Basic (NaOH) Base->Analyze Oxid Oxidative (H₂O₂) Oxid->Analyze Therm Thermal Therm->Analyze Photo Photolytic Photo->Analyze Start Prepare Solutions of Compound Start->Acid Start->Base Start->Oxid Start->Therm Start->Photo Results Identify Degradants Establish Degradation Pathways Confirm Method Specificity Analyze->Results

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Exploratory

Spectroscopic Profiling of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic Acid: A Comprehensive Technical Guide

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid (C₁₀H₁₅BN₂O₅) is a highly functionalized, bifunctional organoboron building block. It features a Lewis acidic boronic acid moiety—capable of reversible covalent interactions with cis-diols—and a highly polar bis(2-hydroxyethyl)carbamoyl group that imparts significant aqueous solubility and hydrogen-bonding capacity. Due to its structural complexity, characterizing this molecule requires a nuanced understanding of quantum mechanical relaxation pathways, restricted molecular dynamics, and isotopic distributions.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, IR, MS) of this compound. It transitions beyond standard data reporting by detailing the causality behind experimental observations and establishing self-validating protocols to ensure rigorous structural confirmation.

Structural & Mechanistic Profiling: The Causality of Spectra

To accurately interpret the spectroscopic data of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid, three core molecular phenomena must be understood:

  • Quadrupolar Relaxation of Boron (¹¹B): The ¹¹B nucleus possesses a nuclear spin of I=3/2 , giving it a quadrupole moment. The asymmetric electric field gradient around the trigonal planar ( sp2 ) boron atom causes rapid quadrupolar relaxation. This rapid relaxation induces "scalar relaxation of the second kind" in adjacent nuclei. Consequently, the ¹³C signal for the C-4 carbon of the pyridine ring is typically severely broadened or entirely diminished into the baseline.

  • Restricted Amide Bond Rotation (Rotamers): The tertiary amide bond connecting the pyridine ring to the bis(2-hydroxyethyl)amine group exhibits partial double-bond character due to resonance. This restricts rotation around the N–C(=O) bond on the NMR timescale, resulting in distinct cis and trans spatial arrangements (rotamers). This causality manifests as complex, split multiplets for the aliphatic –CH₂– signals in both ¹H and ¹³C NMR.

  • pH-Dependent Hybridization: Boronic acids exist in an equilibrium between a neutral, trigonal planar ( sp2 ) state and an anionic, tetrahedral ( sp3 ) boronate state. This transition is highly pH-dependent and drastically alters the electron shielding around the boron nucleus, shifting the ¹¹B NMR signal from ~22 ppm to ~5 ppm [1].

Spectroscopic Data Compendium

Due to the compound's high polarity and extensive hydrogen-bonding network, DMSO-d₆ is the optimal solvent for NMR acquisition, preventing the signal broadening and solubility issues commonly encountered in CDCl₃.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Notes
8.65d ( J=4.8 Hz)1HPyridine H-6Deshielded by the adjacent electronegative pyridine nitrogen.
8.45br s2H–B(OH)₂Exchangeable. Broadened by ¹¹B quadrupolar relaxation.
8.05s1HPyridine H-3Appears as a fine singlet; isolated between the amide and boronic acid.
7.75d ( J=4.8 Hz)1HPyridine H-5Ortho-coupled to H-6.
4.80br t2HAliphatic –OHExchangeable. Broadened due to hydrogen bonding.
3.65 – 3.45m8H–N(CH₂CH₂O)₂Complex multiplet due to restricted amide bond rotation (rotamers).
Table 2: ¹³C & ¹¹B NMR Data (100 MHz / 128 MHz, DMSO-d₆)
NucleusChemical Shift (ppm)AssignmentCausality / Notes
¹³C168.5C=O (Amide)Highly deshielded carbonyl carbon.
¹³C154.2Pyridine C-2Attached to the electron-withdrawing amide group.
¹³C149.8Pyridine C-6Adjacent to the pyridine nitrogen.
¹³C142.0 (br)Pyridine C-4Severely broadened due to scalar relaxation from the ¹¹B quadrupole.
¹³C127.4, 123.1Pyridine C-3, C-5Aromatic methine carbons.
¹³C59.5, 58.2O–CH₂Split into multiple peaks due to amide rotamers.
¹³C52.1, 48.6N–CH₂Split into multiple peaks due to amide rotamers.
¹¹B22.5 (br s)–B(OH)₂ ( sp2 )Characteristic shift for neutral, trigonal planar arylboronic acids [1].
Table 3: ATR-FTIR Data
Wavenumber (cm⁻¹)IntensityAssignmentCausality
3350 (broad)StrongO–H stretchMerged signal from both boronic acid and aliphatic hydroxyls.
1635StrongC=O stretchAmide I band; shifted lower than ketones due to N-lone pair resonance.
1590, 1550MediumC=C, C=N stretchPyridine ring skeletal vibrations.
1360StrongB–O stretchCharacteristic vibration of the boronic acid moiety.
Table 4: High-Resolution ESI-MS Data (Positive Ion Mode)
m/z ObservedIon AssignmentRelative AbundanceCausality
255.114[¹¹B-M+H]⁺100% (Base)Protonated molecular ion containing the dominant ¹¹B isotope.
254.118[¹⁰B-M+H]⁺~24%Characteristic isotopic signature of the ¹⁰B isotope [2].
237.103[¹¹B-M-H₂O+H]⁺VariableIn-source fragmentation (loss of water from the diol or boronic acid).

Experimental Methodologies & Self-Validating Protocols

To establish a high degree of Trustworthiness (E-E-A-T), analytical workflows must be self-validating. The following step-by-step protocols incorporate internal controls to definitively confirm the structure.

Protocol 1: NMR Acquisition & D₂O Exchange Validation

Purpose: To differentiate exchangeable heteroatom protons (–OH, –B(OH)₂) from carbon-bound protons.

  • Acquisition: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Acquire a standard 1D ¹H NMR spectrum (16 scans, 10s relaxation delay to ensure accurate integration).

  • Perturbation: Add 2 drops (approx. 10 μL) of Deuterium Oxide (D₂O) directly to the NMR tube. Cap and invert 5 times to mix.

  • Validation: Re-acquire the ¹H NMR spectrum.

  • Causality Check: The broad singlets at 8.45 ppm and 4.80 ppm must completely disappear due to rapid H/D exchange. The survival of the aromatic signals (8.65, 8.05, 7.75 ppm) internally validates the assignment.

Protocol 2: pH-Titrated ¹¹B NMR for Functional Integrity

Purpose: To validate the presence of an active, unhindered boronic acid capable of forming boronate esters.

  • Acquisition: Dissolve the sample in a 50 mM phosphate buffer (pH 5.0) prepared in 10% D₂O/H₂O. Acquire a ¹¹B NMR spectrum (128 MHz, boron-free quartz tube recommended). Observe the broad signal at ~22.5 ppm ( sp2 state).

  • Perturbation: Titrate the solution to pH 10.5 using 0.1 M NaOD.

  • Validation: Re-acquire the ¹¹B NMR spectrum.

  • Causality Check: The signal must shift sharply upfield to ~5.0 ppm. This validates the conversion to the tetrahedral ( sp3 ) boronate anion, confirming the boronic acid is structurally intact and capable of diol complexation [1].

Protocol 3: ESI-MS Isotope Pattern Analysis

Purpose: To definitively confirm the presence of the boron atom via mass spectrometry.

  • Acquisition: Dilute the sample to 1 μg/mL in 50:50 Methanol:Water with 0.1% Formic Acid. Infuse directly into a High-Resolution ESI-MS in positive ion mode.

  • Validation: Isolate the molecular ion cluster around m/z 254–255.

  • Causality Check: Boron has a natural isotopic distribution of ~20% ¹⁰B and ~80% ¹¹B. The mass spectrum must display a peak pair at m/z 254.118 and 255.114 with a strict intensity ratio of approximately 1:4. This isotopic fingerprint is a self-validating confirmation of a mono-boron species, distinguishing it from isobaric organic impurities [2].

Visualizations

G cluster_NMR NMR Workflow cluster_MS MS Workflow cluster_IR IR Workflow C 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid N1 1H, 13C, 11B NMR (DMSO-d6) C->N1 M1 ESI-MS (Positive Mode) C->M1 I1 ATR-FTIR Spectroscopy C->I1 N2 D2O Exchange Validation N1->N2 D Multi-Spectral Data Integration N2->D M2 10B/11B Isotope Pattern M1->M2 M2->D I2 Functional Group Mapping I1->I2 I2->D

Multi-spectral validation workflow for structural confirmation.

G SP2 Trigonal Planar (sp2) Neutral Boronic Acid 11B NMR: ~20-25 ppm SP3 Tetrahedral (sp3) Boronate Anion 11B NMR: ~0-10 ppm SP2->SP3 + OH- (pH > pKa) SP3->SP2 + H+ (pH < pKa)

pH-dependent hybridization equilibrium of the boronic acid moiety.

References

  • Valenzuela, S. A., Howard, J. R., Park, H. M., & Anslyn, E. V. (2022). "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." The Journal of Organic Chemistry, 87(22), 15071–15076.[Link]

  • Li, Z., et al. (2021). "Boron Isotope Tag-Assisted Ultrahigh-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry for Discovery and Annotation of cis-Diol-Containing Metabolites." Analytical Chemistry, 93(6), 3103–3111.[Link]

Foundational

An In-depth Technical Guide to the Lewis Acidity of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the Lewis acidity of 2-Bis(2-hydroxyethyl)carbamoylpyr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the Lewis acidity of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid. Moving beyond a simple data sheet, this document delves into the fundamental principles governing the acidity of this molecule, outlines detailed experimental and computational methodologies for its characterization, and provides insights into the structure-activity relationships that are critical for its application in drug discovery and development.

Introduction: The Unique Structural Landscape of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic Acid

Boronic acids are a class of compounds characterized by a boron atom bonded to an organic substituent and two hydroxyl groups. Their empty p-orbital confers Lewis acidic properties, allowing them to accept a pair of electrons from a Lewis base. This reactivity is central to their diverse applications, from cross-coupling reactions to the design of sensors and therapeutic agents.[1][2] The Lewis acidity of a boronic acid is not a fixed property but is intricately modulated by the electronic and steric nature of its substituents.

The molecule at the heart of this guide, 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid, presents a fascinating case study in the tuning of Lewis acidity. Its structure incorporates three key features that are anticipated to significantly influence the electrophilicity of the boron center:

  • A Pyridine-4-yl Ring: The pyridine ring, being a heteroaromatic system, possesses distinct electronic properties compared to a simple phenyl ring. The nitrogen atom's position relative to the boronic acid will impact the electron density on the boron atom.

  • A Carbamoyl Group at the 2-position: The carbamoyl (-CONH2) group is known to be electron-withdrawing, which is expected to increase the Lewis acidity of the boronic acid.

  • A Bis(2-hydroxyethyl)amino (Diethanolamine) Moiety: This functional group is capable of forming a dative bond with the boron atom, creating a stable, five-membered ring structure. This intramolecular coordination can significantly alter the geometry and electron density at the boron center, thereby modulating its Lewis acidity.

This guide will systematically dissect the influence of these structural motifs and provide a clear roadmap for the comprehensive evaluation of the Lewis acidity of this complex and promising molecule.

Theoretical Framework: Understanding the Drivers of Lewis Acidity

The Lewis acidity of a boronic acid is fundamentally determined by the stability of the adduct it forms with a Lewis base. In aqueous media, this is most commonly observed as the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species formed by the addition of a hydroxide ion. The equilibrium constant for this reaction is expressed as the pKa.[1][3]

Several factors dictate the pKa and overall Lewis acidity:

  • Inductive and Resonance Effects: Electron-withdrawing groups on the aryl ring increase Lewis acidity (lower pKa) by stabilizing the negative charge on the boronate anion. Conversely, electron-donating groups decrease Lewis acidity (higher pKa).

  • Intramolecular Coordination: The formation of an intramolecular dative bond, as is possible with the diethanolamine moiety in our target molecule, can have a profound effect. This coordination changes the hybridization of the boron from sp2 to sp3, which can either increase or decrease the apparent Lewis acidity depending on the stability of the resulting complex and the energetic cost of its dissociation to interact with an external Lewis base.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the solvation of both the boronic acid and the boronate, thereby shifting the equilibrium and altering the measured pKa.[1]

The interplay of these factors in 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid makes its characterization both challenging and rewarding.

Synthesis and Structural Elucidation

A robust understanding of the Lewis acidity begins with the unambiguous synthesis and structural characterization of the target molecule.

Synthetic Strategy

The synthesis of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid can be approached through a multi-step sequence. A plausible synthetic route is outlined below:

Synthesis_Pathway A 4-Halopyridine-2-carboxylic acid B Amide Formation A->B Diethanolamine, Coupling Agent C 2-(Bis(2-hydroxyethyl)carbamoyl)-4-halopyridine B->C D Miyaura Borylation C->D Bis(pinacolato)diboron, Pd catalyst E {2-[Bis(2-hydroxyethyl)carbamoyl]pyridin-4-yl}boronic acid pinacol ester D->E F Deprotection E->F Acidic Hydrolysis G 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid F->G

Caption: Proposed synthetic pathway for 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid.

Structural Verification

Confirmation of the chemical structure is paramount. The following techniques are essential:

  • NMR Spectroscopy (¹H, ¹³C, ¹¹B): ¹H and ¹³C NMR will confirm the connectivity of the organic framework. ¹¹B NMR is particularly crucial as the chemical shift provides direct evidence of the coordination state of the boron atom. A tetracoordinate boron in the diethanolamine adduct will have a distinct upfield chemical shift compared to a tricoordinate boronic acid.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

  • X-ray Crystallography: If a suitable crystal can be obtained, this technique will provide unambiguous proof of the molecular structure, including the presence and geometry of the intramolecular B-N bond.

Experimental Determination of Lewis Acidity

A multi-pronged experimental approach is recommended to gain a comprehensive understanding of the Lewis acidity.

pKa Determination by UV-Vis Spectrophotometric Titration

This method relies on the change in the UV-Vis absorbance spectrum of the compound as a function of pH. The boronic acid and its conjugate boronate base will have different absorption profiles, allowing for the determination of the pKa value.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid in a suitable solvent (e.g., a water/acetonitrile mixture to ensure solubility).[1]

  • Buffer Preparation: Prepare a series of buffers with known pH values spanning a range around the expected pKa.

  • Titration: Add a small aliquot of the stock solution to each buffer solution.

  • Spectral Acquisition: Record the UV-Vis spectrum for each sample.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the acid and base form is maximal) against pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa.

Gutmann-Beckett Method for Relative Lewis Acidity

This method provides a measure of the Lewis acidity of a compound in a non-aqueous solvent by observing the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (TEPO).[4][5]

Protocol:

  • Sample Preparation: In a dry NMR tube under an inert atmosphere, dissolve a known amount of TEPO in a weakly coordinating solvent (e.g., deuterated dichloromethane or toluene).

  • Reference Spectrum: Acquire a ³¹P NMR spectrum of the TEPO solution.

  • Adduct Formation: Add a stoichiometric equivalent of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid to the NMR tube.

  • Adduct Spectrum: Acquire a ³¹P NMR spectrum of the mixture.

  • Acceptor Number (AN) Calculation: The change in the ³¹P chemical shift (Δδ) is used to calculate the Acceptor Number (AN) using the following formula: AN = 2.21 × (δ_sample - δ_reference) where δ_reference is the chemical shift of TEPO in hexane (41.0 ppm).[4]

Lewis Acid Typical Acceptor Number (AN)
Hexane0
Benzene8.2
Dichloromethane20.4
Antimony Pentachloride100

Table 1: Reference Acceptor Numbers for common solvents and a strong Lewis acid.

Computational Investigation of Lewis Acidity

Computational chemistry offers a powerful tool to complement experimental findings and provide deeper insights into the electronic structure and reactivity of the molecule.

Calculation of Lewis Acidity Descriptors

Density Functional Theory (DFT) calculations can be employed to compute various descriptors of Lewis acidity.

Workflow:

Computational_Workflow A Geometry Optimization of Boronic Acid C Geometry Optimization of Lewis Acid-Base Adduct A->C B Geometry Optimization of Lewis Base (e.g., NH3, F-) B->C D Frequency Calculation C->D E Calculation of Thermodynamic Properties D->E F Determination of Lewis Acidity Descriptor E->F

Caption: A generalized workflow for the computational determination of Lewis acidity.

Key Descriptors:

  • Fluoride Ion Affinity (FIA): The enthalpy change associated with the binding of a fluoride ion to the boronic acid. A more negative FIA indicates stronger Lewis acidity.

  • Ammonia Affinity (AA): The enthalpy change for the binding of ammonia. This has been shown to be a reliable and unified method for evaluating the Lewis acidity of a wide range of organoboron compounds.[6][7]

Analysis of Molecular Orbitals

Calculation of the Lowest Unoccupied Molecular Orbital (LUMO) energy can provide a qualitative measure of Lewis acidity. A lower LUMO energy generally corresponds to a stronger Lewis acid, as the molecule is more receptive to nucleophilic attack.

Expected Results and Interpretation

Based on the structural features of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid, we can anticipate the following:

  • pKa: The combined electron-withdrawing effects of the pyridine nitrogen and the 2-carbamoyl group are expected to result in a lower pKa value (higher acidity) compared to phenylboronic acid (pKa ≈ 8.8). For comparison, the pKaH of 4-pyridylboronic acid is 3.82, indicating the basicity of the pyridine nitrogen.[8]

  • Intramolecular Coordination: ¹¹B NMR is expected to show a signal characteristic of a tetracoordinate boron, confirming the formation of the diethanolamine adduct. This intramolecular B-N bond will likely stabilize the molecule.

  • Gutmann-Beckett AN: The measured AN will provide a quantitative measure of its Lewis acidity in a non-coordinating solvent, allowing for direct comparison with other Lewis acids. The intramolecular coordination may lead to a lower than expected AN, as the boron center is already partially saturated.

Conclusion and Future Directions

The Lewis acidity of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid is a complex property governed by a delicate interplay of electronic effects and intramolecular coordination. A thorough investigation, combining synthesis, spectroscopic characterization, and computational modeling as outlined in this guide, is essential for a complete understanding. The insights gained from such studies will be invaluable for the rational design of novel drug candidates, sensors, and catalysts based on this versatile molecular scaffold. Future work could explore the synthesis of analogues with different substituents on the pyridine ring or modifications to the diethanolamine moiety to further tune the Lewis acidity for specific applications.

References

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autoc
  • Gutmann–Beckett method. Wikipedia.
  • Various methods for evaluating Lewis acidity of organoboronic acid deriv
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. (2022).
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Radboud Repository.
  • Determination of Lewis Acidity using ³¹P NMR. Carbon.
  • Müller versus Gutmann-Beckett for Assessing the Lewis Acidity of Boranes. ChemRxiv.
  • Determination of the Lewis acidity of BoCb 3 using the Gutmann-Beckett...
  • Müller versus Gutmann-Beckett for assessing the Lewis acidity of boranes. PubMed.
  • Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides. RSC Publishing.
  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correl
  • Synthesis of 2-Carbamoylpyridine-4-carboxylic acid derivatives. A...
  • Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements in AZD5718 | Request PDF.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • pK a values for boronic acids 1-7.
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.
  • Pyridine-4-boronic acid | 1692-15-5. ChemicalBook.
  • 4-Pyridylboronic Acid | 1692-15-5. Tokyo Chemical Industry (India) Pvt. Ltd..
  • Recent Advances in the Synthesis of Borinic Acid Deriv
  • 4-Pyridinylboronic acid 90 1692-15-5. Sigma-Aldrich.
  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Recent progress in the synthesis of pyridinylboronic acids and esters.
  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correl

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Protocols & Analytical Methods

Method

Application Note: Advanced Bioconjugation Strategies Utilizing 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid

Introduction: A New Frontier in Reversible Covalent Chemistry The field of bioconjugation has been profoundly impacted by the advent of reagents capable of forming stable yet reversible covalent bonds with biomolecules....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Frontier in Reversible Covalent Chemistry

The field of bioconjugation has been profoundly impacted by the advent of reagents capable of forming stable yet reversible covalent bonds with biomolecules. Among these, boronic acids have emerged as a versatile class of compounds, prized for their unique ability to form cyclic boronate esters with cis-1,2- and -1,3-diols present in many biological macromolecules, including glycoproteins and ribonucleic acids (RNA).[1][2] This interaction is notably pH-dependent, offering a convenient mechanism for controlled conjugation and release.[3][4]

This application note introduces 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid , a novel boronic acid derivative engineered for enhanced performance in bioconjugation at physiological pH. The strategic placement of a pyridine ring and a bis(2-hydroxyethyl)carbamoyl group adjacent to the boronic acid moiety is designed to lower the pKa of the boronic acid.[5][6] This structural innovation facilitates efficient boronate ester formation under neutral conditions, mitigating the need for alkaline environments that can compromise the integrity of sensitive biomolecules.[3][5] The presence of the pyridine nitrogen allows for intramolecular coordination, creating a "Wulff-type" boronic acid that is more Lewis acidic and thus more reactive towards diols at or near pH 7.4.[5][7][8]

This guide provides a comprehensive overview of the mechanism, applications, and detailed protocols for utilizing 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid in modern bioconjugation workflows, catering to researchers, scientists, and drug development professionals.

Mechanism of Action: pH-Modulated Reversible Covalent Bonding

The cornerstone of this technology lies in the reversible formation of a five- or six-membered cyclic boronate ester between the boronic acid and a cis-diol on the target biomolecule.[7][9] In an aqueous environment, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[9][10] The tetrahedral form is significantly more reactive towards diols.[11]

For conventional phenylboronic acids, this equilibrium favors the reactive tetrahedral state only at alkaline pH (typically >8.5).[3][5] However, 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid is designed to overcome this limitation. The electron-withdrawing nature of the pyridine ring and the potential for intramolecular coordination between the pyridine nitrogen and the boron atom stabilize the tetrahedral boronate species, thereby lowering the effective pKa.[5][6][12] This enhanced acidity allows for efficient bioconjugation at or near physiological pH (7.2-7.4), a critical advantage for applications involving live cells or pH-sensitive proteins.[5][11]

The reaction is fully reversible. A decrease in pH will shift the equilibrium back towards the trigonal boronic acid, leading to the hydrolysis of the boronate ester and the release of the biomolecule.[4] This reversibility can also be triggered by the addition of a high concentration of a competing diol, such as sorbitol or mannitol.[13]

Figure 1: Reversible boronate ester formation at physiological pH.

Application 1: Selective Labeling of Glycoproteins on Live Cells

The surface of mammalian cells is decorated with a dense layer of glycoproteins, and changes in glycosylation patterns are hallmarks of many diseases, including cancer. Sialic acids, often found at the termini of glycan chains, contain the necessary cis-diol for boronic acid conjugation.[14] The ability to label these glycans on living cells at physiological pH opens up new avenues for diagnostics and cell imaging.[15][16]

Protocol: Fluorescent Labeling of Cell Surface Sialic Acids

This protocol describes the labeling of cell surface glycoproteins with a fluorescent probe functionalized with 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid.

Materials:

  • 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid NHS ester (or other activated form for conjugation to a fluorescent dye)

  • Amine-reactive fluorescent dye (e.g., FITC, Alexa Fluor 488)

  • Mammalian cells in culture (e.g., HeLa, Jurkat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Bovine Serum Albumin (BSA)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Preparation of the Boronic Acid-Fluorophore Conjugate:

    • Dissolve the amine-reactive fluorescent dye and a molar excess of the 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid derivative in anhydrous DMSO.

    • Add a suitable base (e.g., triethylamine) and stir at room temperature for 2-4 hours, protected from light.

    • Purify the conjugate by HPLC or column chromatography. Characterize by mass spectrometry.

    • Store the purified conjugate in DMSO at -20°C.

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • For adherent cells, grow them on glass-bottom dishes suitable for microscopy. For suspension cells, maintain them in appropriate flasks.

    • Gently wash the cells twice with pre-warmed PBS (pH 7.4).

  • Labeling Reaction:

    • Prepare a labeling solution by diluting the boronic acid-fluorophore conjugate in PBS (pH 7.4) to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.

    • Add the labeling solution to the washed cells and incubate for 30-60 minutes at 37°C in a humidified incubator.

  • Washing:

    • Remove the labeling solution and wash the cells three times with cold PBS containing 1% BSA to remove unbound probe.

  • Imaging and Analysis:

    • For adherent cells, add fresh cell culture medium or PBS and image immediately using a fluorescence microscope with the appropriate filter set.

    • For suspension cells, resuspend in PBS and analyze by flow cytometry.

  • (Optional) Reversibility Check:

    • To confirm the reversibility of the labeling, incubate a sample of labeled cells with an acidic buffer (e.g., PBS pH 5.5) or a high concentration of sorbitol (100 mM) for 15-30 minutes and re-analyze. A significant decrease in fluorescence intensity indicates successful reversal of the boronate ester bond.

Glycoprotein Labeling Workflow A Prepare Boronic Acid- Fluorophore Conjugate C Incubate Cells with Conjugate (pH 7.4, 37°C) A->C B Culture and Wash Cells B->C D Wash to Remove Unbound Probe C->D E Analyze by Microscopy or Flow Cytometry D->E F Optional: Reverse Labeling (Acidic pH or Sorbitol) E->F

Sources

Application

Application Notes and Protocols for Protein Labeling with 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid

Authored by: [Your Name/Gemini], Senior Application Scientist Introduction The covalent modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the attachment of probes, drugs,...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The covalent modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the attachment of probes, drugs, and other functionalities to proteins of interest. Boronic acids are a versatile class of compounds that have gained significant attention in bioconjugation due to their unique reactivity and generally low toxicity.[1][2] This application note provides a detailed protocol for the labeling of proteins with 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid, a novel labeling reagent. The pyridine-4-boronic acid moiety offers a site for potential further modifications or interactions, while the bis(2-hydroxyethyl)carbamoyl group can enhance aqueous solubility.

This guide is intended for researchers, scientists, and drug development professionals. It offers a comprehensive, step-by-step protocol for protein labeling, as well as methods for the characterization of the resulting conjugate. The presented protocol is based on the robust and widely used N-hydroxysuccinimide (NHS) ester-amine coupling chemistry, a reliable method for attaching small molecules to proteins.[1][2][3][4]

Principle of the Labeling Reaction

The primary strategy for labeling proteins with 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid involves the formation of a stable amide bond between the labeling reagent and the primary amino groups of lysine residues on the protein surface.[5] To achieve this, the carboxylic acid precursor of the boronic acid reagent is first activated to an N-hydroxysuccinimide (NHS) ester. This activated ester then readily reacts with the nucleophilic amino groups of lysine residues in an aqueous environment at a slightly alkaline pH to form a stable amide linkage.[1][2][3][4]

The optimal pH for this reaction is typically between 7.2 and 8.5.[4] At this pH, a sufficient number of lysine residues are deprotonated and thus nucleophilic, while the rate of hydrolysis of the NHS ester remains manageable.[4] It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, to prevent competition with the protein for the labeling reagent.[3]

An alternative, more advanced labeling strategy could involve the direct reaction of the boronic acid moiety with specific residues on the protein, such as serine or lysine, under certain conditions.[6] However, the NHS ester-based approach is generally more straightforward and widely applicable for achieving stable protein conjugates.

Experimental Workflow

The following diagram outlines the key steps in the protein labeling and characterization process.

experimental_workflow cluster_prep Reagent Preparation cluster_labeling Protein Labeling cluster_purification Purification cluster_characterization Characterization reagent_prep Prepare Protein and Labeling Reagent Solutions labeling_reaction Incubate Protein with Labeling Reagent reagent_prep->labeling_reaction Mix purification Remove Excess Labeling Reagent (e.g., Gel Filtration) labeling_reaction->purification Reaction Mixture dol_determination Determine Degree of Labeling (DOL) via UV-Vis purification->dol_determination Purified Conjugate ms_analysis Confirm Conjugation by Mass Spectrometry purification->ms_analysis Purified Conjugate

Figure 1: General workflow for protein labeling and characterization.

Detailed Protocols

Part 1: Preparation of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-carboxylic acid NHS Ester

This protocol assumes the synthesis of the NHS ester from its corresponding carboxylic acid. This is a prerequisite for the protein labeling protocol.

Materials:

  • 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-carboxylic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-carboxylic acid (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC or EDC (1.1 equivalents) to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

  • If EDC was used, the reaction mixture can be worked up directly.

  • Extract the product with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the desired NHS ester.

  • Characterize the purified NHS ester by ¹H NMR and mass spectrometry.

Part 2: Protein Labeling Protocol

Materials:

  • Protein of interest

  • 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid NHS ester (from Part 1)

  • Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.5, or 0.1 M sodium bicarbonate buffer, pH 8.3)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Gel filtration column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the chosen amine-free buffer to a final concentration of 1-10 mg/mL.[2]

    • If the protein solution contains any amine-containing buffers (e.g., Tris), they must be removed by dialysis or buffer exchange into the labeling buffer.

  • Labeling Reagent Preparation:

    • Dissolve the 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid NHS ester in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).[1][7]

  • Labeling Reaction:

    • Calculate the required volume of the labeling reagent stock solution to achieve the desired molar excess of the NHS ester over the protein. A 5- to 20-fold molar excess is a good starting point, but the optimal ratio should be determined empirically.[4]

    • Slowly add the calculated volume of the labeling reagent stock solution to the protein solution while gently stirring.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C overnight.[3][7] Protect the reaction from light if the label is light-sensitive.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[4]

  • Purification of the Labeled Protein:

    • Remove the unreacted labeling reagent and byproducts by gel filtration using a column pre-equilibrated with the desired storage buffer (e.g., PBS).[1][8]

    • Collect the fractions containing the labeled protein. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.[9][10]

Table 1: Recommended Reaction Parameters for Protein Labeling

ParameterRecommended RangeRationale
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.
Buffer 0.1 M Sodium Phosphate or 0.1 M Sodium BicarbonateMust be free of primary amines to avoid side reactions.[3]
pH 7.2 - 8.5Optimal for deprotonation of lysine amines while minimizing NHS ester hydrolysis.[4]
Molar Ratio (Label:Protein) 5:1 to 20:1A good starting range; should be optimized for each protein.[4]
Reaction Temperature 4°C to Room TemperatureLower temperatures can minimize protein degradation.
Reaction Time 1 hour to OvernightLonger incubation times may increase the degree of labeling.[3]

Characterization of the Labeled Protein

1. Determination of the Degree of Labeling (DOL)

The degree of labeling (DOL), which is the average number of label molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry.[8]

Procedure:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength (λ_max) of the 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid label.

  • Calculate the protein concentration using the following formula:

    Protein Concentration (M) = [A₂₈₀ - (A_λmax × CF)] / ε_protein

    Where:

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • A_λmax is the absorbance of the conjugate at the λ_max of the label.

    • CF is the correction factor (A₂₈₀ of the free label / A_λmax of the free label).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.[11][12]

  • Calculate the concentration of the label using the following formula:

    Label Concentration (M) = A_λmax / ε_label

    Where:

    • ε_label is the molar extinction coefficient of the label at its λ_max.

  • Calculate the DOL:

    DOL = Label Concentration (M) / Protein Concentration (M)

2. Confirmation of Conjugation by Mass Spectrometry

Mass spectrometry is a powerful technique to confirm the covalent attachment of the label to the protein and to determine the distribution of labeled species.[13]

Procedure:

  • Prepare the unlabeled and labeled protein samples for mass spectrometry analysis (e.g., by desalting).

  • Acquire mass spectra of both samples using an appropriate mass spectrometer (e.g., ESI-TOF or MALDI-TOF).

  • Compare the mass spectra of the unlabeled and labeled protein. The mass of the labeled protein should be higher than that of the unlabeled protein.

  • The mass shift should correspond to the molecular weight of the attached label(s). Multiple peaks in the labeled protein spectrum may indicate a heterogeneous population of proteins with different numbers of attached labels.[13]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Degree of Labeling Inactive NHS esterUse freshly prepared or properly stored NHS ester.
Low pH of the reaction bufferEnsure the pH is within the optimal range (7.2-8.5).[4]
Presence of amine-containing buffersUse an amine-free buffer for the labeling reaction.[3]
Insufficient molar excess of the labelIncrease the molar ratio of the labeling reagent to the protein.
Protein Precipitation High degree of labelingReduce the molar excess of the labeling reagent or the reaction time.
Change in protein pI after labelingPerform labeling and purification at a pH away from the new pI.
Inconsistent Results Inaccurate protein concentrationAccurately determine the protein concentration before labeling.[9][10]
Hydrolysis of NHS esterPrepare the NHS ester solution immediately before use.[1]

References

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Anslyn, E. V., et al. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. Accounts of Chemical Research, 52(10), 2874-2886.
  • Soundararajan, S., et al. (2001). Phenylboronic Acid−Salicylhydroxamic Acid Bioconjugates. 1. A Novel Boronic Acid Complex for Protein Immobilization.
  • Akgun, B., & Hall, D. G. (2018). Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins.
  • Bull, S. D., et al. (2010). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(8), 1387-1396.
  • Akgun, B., & Hall, D. G. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins.
  • Klimovič, J., & Kučera, L. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4799-4809.
  • Klimovič, J., & Kučera, L. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4799-4809.
  • Klimovič, J., & Kučera, L. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4799-4809.
  • Erlandsson, M., et al. (1995). Protein-boronic acid conjugates and their binding to low-molecular-mass cis-diols and glycated hemoglobin.
  • HunterLab. (2023, January 9). Protein Measurement: Calculating Absorbance Values with Spectrophotometers. Retrieved from [Link]

  • Perrin, D. M., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable ¹⁸F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4601-4609.
  • Eppendorf. (2019, September 18). Photometric Quantification of Proteins in Aqueous Solutions via UV-Vis Spectroscopy. Retrieved from [Link]

  • Domány, G., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291668.
  • IQAC-CSIC. (n.d.). Protein labeling methods. Retrieved from [Link]

  • MS Vision. (2024, November 12). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]

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Method

Application Notes and Protocols for the Synthesis and Evaluation of ROS-Responsive PROTACs Utilizing 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid

Authored by: Gemini, Senior Application Scientist Introduction: The Evolution of PROTACs and the Dawn of Conditional Degradation Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modali...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Evolution of PROTACs and the Dawn of Conditional Degradation

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] By forming a ternary complex between the POI and the E3 ligase, PROTACs induce the ubiquitination of the POI, marking it for degradation by the proteasome.[6]

Despite their promise, a key challenge in the development of PROTACs is achieving tissue or cell-type specificity to minimize off-target effects and enhance their therapeutic window.[2] A sophisticated strategy to address this is the design of "conditional" or "pro-PROTACs," which remain inactive until they encounter a specific trigger within the target microenvironment. One of the most promising approaches is the development of PROTACs that are activated by reactive oxygen species (ROS), as many tumor microenvironments exhibit significantly elevated ROS levels compared to healthy tissues.[1]

This guide focuses on the application of a unique boronic acid derivative, 2-bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid , as a key component in the synthesis of ROS-responsive pro-PROTACs. We will explore its proposed role as a "caging" moiety and provide detailed protocols for the synthesis and biological evaluation of a model pro-PROTAC targeting the BRD4 protein.

The Unique Role of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid in Pro-PROTAC Design

Aryl boronic acids have been effectively utilized as ROS-sensitive caging groups in various drug delivery systems.[1][2][7] In the presence of hydrogen peroxide (H2O2), a common ROS, the boronic acid is oxidized to a phenol, which can then trigger the release of the active drug molecule through a self-immolative cleavage.[1]

We hypothesize that 2-bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid serves a dual function in the design of pro-PROTACs:

  • ROS-Responsive "Cage": The pyridine-4-boronic acid core acts as the trigger. When it encounters high levels of H2O2, it is cleaved, "uncaging" a critical functional group on the PROTAC, thereby activating its protein-degrading function.

  • Solubility Enhancement: The "bis(2-hydroxyethyl)carbamoyl" substituent is introduced to improve the aqueous solubility of the pro-PROTAC. Poor solubility is a common challenge in PROTAC development due to their high molecular weight and often lipophilic nature.[1] Enhanced solubility can lead to improved pharmacokinetic properties.

The pyridine ring may also modulate the electronic properties of the boronic acid, potentially fine-tuning its reactivity towards ROS for optimal activation kinetics.

Designing a Model Pro-PROTAC: cBRD4-VHL-B

To illustrate the application of our featured boronic acid, we will design a model pro-PROTAC, designated cBRD4-VHL-B , targeting the bromodomain-containing protein 4 (BRD4), a well-established cancer target.[4][8] This pro-PROTAC will be composed of:

  • A BRD4 Ligand: JQ1, a potent and well-characterized inhibitor of the BET family of bromodomain proteins.[4]

  • An E3 Ligase Ligand: A derivative of the von Hippel-Lindau (VHL) E3 ligase ligand.[3][9]

  • A Linker: A polyethylene glycol (PEG)-based linker to connect the two ligands, providing flexibility for the formation of a stable ternary complex.[10][11]

  • The Caging Group: 2-bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid, which will be installed on the hydroxyl group of the VHL ligand, as this group is essential for its binding to VHL.

The overall concept is illustrated in the diagram below:

PROTAC_Mechanism cluster_inactive Inactive Pro-PROTAC (cBRD4-VHL-B) cluster_active Active PROTAC pro_protac JQ1-Linker-VHL-Cage active_protac JQ1-Linker-VHL pro_protac->active_protac ROS (H₂O₂) (in Tumor Microenvironment) ternary_complex BRD4-PROTAC-VHL Ternary Complex active_protac->ternary_complex Binds brd4 BRD4 (Target) brd4->ternary_complex Binds vhl VHL (E3 Ligase) vhl->ternary_complex Binds ub_brd4 Ubiquitinated BRD4 ternary_complex->ub_brd4 Ubiquitination ub Ubiquitin ub->ternary_complex proteasome Proteasome ub_brd4->proteasome degradation Degradation Products proteasome->degradation

Figure 1: Mechanism of ROS-activated pro-PROTAC cBRD4-VHL-B.

Experimental Protocols

Part 1: Synthesis of Pro-PROTAC cBRD4-VHL-B

This section provides a representative synthetic scheme. Researchers should adapt this based on available starting materials and laboratory capabilities. Standard laboratory safety precautions should be followed at all times.

The overall synthetic workflow is depicted below:

Synthesis_Workflow A JQ1 derivative (with linker attachment point) D JQ1-Linker A->D B VHL ligand derivative (with linker attachment point) E JQ1-Linker-VHL (Active PROTAC) B->E C PEG Linker (bifunctional) C->D D->E Amide Coupling G cBRD4-VHL-B (Final Pro-PROTAC) E->G Boronic Ester Formation (Caging Reaction) F 2-bis(2-hydroxyethyl)carbamoyl pyridine-4-boronic acid F->G

Figure 2: Generalized synthetic workflow for cBRD4-VHL-B.

Table 1: Key Reagents and Materials

Reagent/MaterialSupplierPurpose
JQ1-acidCommercially availableBRD4 ligand precursor
VHL-amineCommercially availableVHL ligand precursor
Boc-NH-PEG-COOHCommercially availableLinker precursor
HATUCommercially availableAmide coupling reagent
DIPEACommercially availableBase for coupling reactions
2-bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acidCustom synthesis or commercialCaging group
Dichloromethane (DCM)Standard lab gradeSolvent
Dimethylformamide (DMF)Standard lab gradeSolvent
Trifluoroacetic acid (TFA)Standard lab gradeDeprotection reagent
HPLC systemStandard lab equipmentPurification and analysis
Mass SpectrometerStandard lab equipmentCharacterization
NMR SpectrometerStandard lab equipmentCharacterization

Protocol 1.1: Synthesis of the Active PROTAC (JQ1-Linker-VHL)

  • Step 1: Coupling of JQ1 to the Linker.

    • Dissolve JQ1-acid (1.0 eq), Boc-NH-PEG-COOH (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Boc-protected JQ1-linker conjugate.

  • Step 2: Boc Deprotection.

    • Dissolve the product from Step 1 in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to obtain the amine-functionalized JQ1-linker as a TFA salt.

  • Step 3: Coupling of JQ1-Linker to VHL Ligand.

    • Dissolve the amine-functionalized JQ1-linker (1.0 eq), VHL-acid (1.1 eq), HATU (1.2 eq), and DIPEA (4.0 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 6-8 hours.

    • Monitor the reaction by LC-MS.

    • Purify the final active PROTAC using preparative reverse-phase HPLC.

    • Characterize the purified product by high-resolution mass spectrometry and ¹H NMR.

Protocol 1.2: Caging the Active PROTAC to form cBRD4-VHL-B

The formation of a boronic ester between the VHL ligand's hydroxyl group and the caging boronic acid is a key step. This reaction is typically driven by the removal of water.

  • Step 1: Boronic Ester Formation.

    • Dissolve the active PROTAC (1.0 eq) and 2-bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid (1.5 eq) in anhydrous DCM or a suitable azeotropic solvent.

    • Add molecular sieves (4 Å) to the mixture to absorb water.

    • Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated if necessary.

    • Monitor the formation of the pro-PROTAC by LC-MS.

    • Upon completion, filter off the molecular sieves and concentrate the solution.

    • Purify the crude pro-PROTAC cBRD4-VHL-B by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white solid.

    • Characterize the final product thoroughly using high-resolution mass spectrometry and ¹H and ¹¹B NMR to confirm the formation of the boronic ester.

Part 2: In Vitro Biological Evaluation of Pro-PROTAC cBRD4-VHL-B

This section outlines protocols to validate the ROS-dependent activity of the synthesized pro-PROTAC.

Table 2: Biological Reagents and Cell Lines

Reagent/Cell LineSupplierPurpose
HeLa or suitable cancer cell lineATCCIn vitro model
DMEM/FBS/Pen-StrepStandard cell culture gradeCell culture media
Pro-PROTAC cBRD4-VHL-BSynthesized in Part 1Test compound
Active PROTAC (JQ1-Linker-VHL)Synthesized in Part 1Positive control
JQ1Commercially availableInhibitor control
Hydrogen Peroxide (H₂O₂)Standard lab gradeROS source
N-acetylcysteine (NAC)Commercially availableROS scavenger
Anti-BRD4 antibodyCommercially availableWestern blot primary antibody
Anti-Actin or GAPDH antibodyCommercially availableWestern blot loading control
CellTiter-Glo® Luminescent Cell Viability AssayPromegaCell viability measurement

Protocol 2.1: Western Blot Analysis for BRD4 Degradation

This protocol aims to demonstrate that BRD4 degradation is dependent on the presence of ROS to activate the pro-PROTAC.

  • Cell Seeding: Seed HeLa cells in 6-well plates and allow them to adhere overnight.

  • Pre-treatment (for ROS scavenging group): Pre-treat one set of wells with N-acetylcysteine (NAC, a ROS scavenger) for 1-2 hours.

  • Treatment: Treat the cells with the compounds as described in the experimental design below for 18-24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the bands using an ECL detection system.

    • Quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.

Western_Blot_Design cluster_conditions Experimental Groups cluster_outcome Expected Outcome A Vehicle (DMSO) O1 No BRD4 Degradation A->O1 B Pro-PROTAC (cBRD4-VHL-B) O2 Minimal BRD4 Degradation B->O2 C Pro-PROTAC + H₂O₂ (ROS induced) O3 Significant BRD4 Degradation C->O3 D Pro-PROTAC + NAC (ROS scavenged) O4 No BRD4 Degradation D->O4 E Active PROTAC (Positive Control) O5 Significant BRD4 Degradation E->O5

Sources

Application

Application Notes and Protocols for Hydrogel Formation Using 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid

For: Researchers, scientists, and drug development professionals. Introduction: A Novel Boronic Acid for Advanced Hydrogel Architectures Hydrogels have become a cornerstone of biomedical research, finding applications fr...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Novel Boronic Acid for Advanced Hydrogel Architectures

Hydrogels have become a cornerstone of biomedical research, finding applications from tissue engineering to controlled drug delivery.[1][2][3] Their biocompatibility, high water content, and tunable physical properties make them ideal for mimicking biological tissues.[2][4] A particularly exciting class of hydrogels are those formed through dynamic covalent bonds, which offer stimuli-responsive and self-healing properties.[1][5][6] Among the chemistries used to form these dynamic networks, the interaction between boronic acids and diols to form reversible boronate esters is especially advantageous for biological applications due to its occurrence in aqueous conditions and biocompatibility.[5]

This application note details the use of a novel multifunctional molecule, 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid , for the formation of advanced hydrogels. This molecule is unique in that it contains both a boronic acid moiety and two diol groups within the same structure. This "all-in-one" design allows for the formation of self-crosslinked hydrogels without the need for a separate diol-containing polymer. The pyridine ring in the backbone is expected to influence the pKa of the boronic acid, potentially allowing for hydrogel formation and responsiveness at or near physiological pH.[7] The dynamic nature of the boronate ester bonds imparts pH-responsive properties to the hydrogel, making it a promising candidate for applications requiring controlled release of therapeutic agents.[1][3][8]

These application notes will provide a comprehensive guide to the synthesis, characterization, and potential applications of hydrogels based on 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid.

Mechanism of Hydrogel Formation

The formation of the hydrogel is based on the reversible covalent interaction between the boronic acid group and the diol groups of adjacent 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid molecules. In an aqueous environment, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form.[6][9] The formation of a stable cyclic boronate ester with a diol generally occurs at a pH above the pKa of the boronic acid.[2] This dynamic equilibrium is the basis for the hydrogel's pH-responsiveness.[1][7]

Below is a diagram illustrating the proposed self-crosslinking mechanism.

G Self-crosslinking of monomers to form a hydrogel network. cluster_0 Monomer A cluster_1 Monomer B cluster_2 Crosslinked Hydrogel Network A 2-Bis(2-hydroxyethyl)carbamoyl pyridine-4-boronic acid A_boronic B(OH)₂ A->A_boronic A_diol1 OH OH A->A_diol1 A_diol2 OH OH A->A_diol2 Crosslink Boronate Ester Bond A_boronic->Crosslink Forms ester with B 2-Bis(2-hydroxyethyl)carbamoyl pyridine-4-boronic acid B_boronic B(OH)₂ B->B_boronic B_diol1 OH OH B->B_diol1 B_diol2 OH OH B->B_diol2 B_diol1->Crosslink

Caption: Proposed self-crosslinking mechanism of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid.

Experimental Protocols

Part 1: Synthesis of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid

While the synthesis of this specific molecule is not detailed in the provided literature, a plausible synthetic route can be derived from general organic chemistry principles for the synthesis of boronic acids and amides. A common method for aryl boronic acid synthesis involves the reaction of an aryl halide with a diboronic acid reagent or electrophilic trapping of an arylmetal intermediate.[10]

Part 2: Hydrogel Formation Protocol

This protocol describes a one-pot method for forming a hydrogel from 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid. The gelation is triggered by a pH change.

Materials:

  • 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M Sodium hydroxide (NaOH) solution

  • 0.1 M Hydrochloric acid (HCl) solution

  • Vortex mixer

  • pH meter

  • Small glass vials or molds

Procedure:

  • Preparation of the Precursor Solution:

    • Dissolve a desired amount of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid in DI water to create a stock solution (e.g., 10% w/v).

    • Gently vortex the solution until the solid is completely dissolved. The initial pH of this solution will likely be acidic.

  • Initiation of Gelation:

    • Take a known volume of the precursor solution in a glass vial.

    • Slowly add 0.1 M NaOH dropwise while monitoring the pH with a calibrated pH meter.

    • Continue adding NaOH until the desired pH for gelation is reached. Gel formation is expected to occur as the pH increases above the pKa of the boronic acid, leading to the formation of stable boronate esters.[2] A typical starting point for observing gelation would be in the pH range of 7.0 to 9.0.[7][11]

    • Observe the solution for an increase in viscosity and the formation of a stable hydrogel. The time to gelation will depend on the concentration of the precursor and the final pH.

  • Hydrogel Molding:

    • If a specific shape is desired, perform the pH adjustment directly in a suitable mold.

    • Allow the hydrogel to set undisturbed for a period of time (e.g., 30-60 minutes) to ensure complete gelation.

The following diagram illustrates the experimental workflow for hydrogel formation.

G start Start dissolve Dissolve Boronic Acid in DI Water start->dissolve adjust_ph Adjust pH with NaOH dissolve->adjust_ph gelation Observe Gelation adjust_ph->gelation mold Cast in Mold gelation->mold characterize Characterize Hydrogel mold->characterize end End characterize->end

Caption: Experimental workflow for hydrogel formation.

Characterization of the Hydrogel

Thorough characterization of the hydrogel is crucial to understand its properties and suitability for various applications.

Rheological Analysis

Rheology is used to determine the viscoelastic properties of the hydrogel.[7]

  • Instrumentation: A rheometer with a parallel plate geometry.

  • Procedure:

    • Place a sample of the hydrogel on the bottom plate of the rheometer.

    • Lower the upper plate to the desired gap size.

    • Perform an oscillatory frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

  • Expected Outcome: For a stable hydrogel, G' should be significantly higher than G'' across a range of frequencies, indicating a predominantly elastic behavior.[12]

Swelling Behavior

The swelling ratio provides insight into the hydrogel's water absorption capacity and crosslinking density.

  • Procedure:

    • Prepare a hydrogel sample of known weight (W_d).

    • Immerse the hydrogel in a buffer solution of a specific pH (e.g., PBS at pH 7.4).

    • At regular time intervals, remove the hydrogel, blot away excess surface water, and weigh it (W_s).

    • Continue until the weight becomes constant (equilibrium swelling).

    • Calculate the swelling ratio: Swelling Ratio (%) = [(W_s - W_d) / W_d] * 100.

  • pH-Dependent Swelling: Repeat the swelling experiment at different pH values to assess the pH-responsiveness of the hydrogel. The swelling is expected to be pH-dependent due to the reversible nature of the boronate ester bonds.[3][8]

Morphological Analysis

Scanning Electron Microscopy (SEM) can be used to visualize the porous microstructure of the hydrogel.

  • Procedure:

    • Freeze-dry a sample of the hydrogel.

    • Mount the dried sample on an SEM stub and sputter-coat it with a conductive material (e.g., gold).

    • Image the cross-section of the hydrogel under the SEM.

  • Expected Outcome: SEM images will reveal the internal porous structure, which is important for nutrient transport in cell culture applications and for drug diffusion in drug delivery systems.

Table 1: Expected Quantitative Data from Hydrogel Characterization

ParameterMethodExpected Range/ValueSignificance
Storage Modulus (G')Rheology100 - 10,000 PaIndicates hydrogel stiffness and mechanical strength.[7]
Loss Modulus (G'')Rheology< G'Indicates the viscous component of the hydrogel.
Equilibrium Swelling RatioGravimetric500 - 5000%Reflects the water holding capacity and crosslink density.
Pore SizeSEM10 - 200 µmInfluences diffusion and cell infiltration.

Application: pH-Responsive Drug Delivery

The pH-sensitive nature of the boronate ester crosslinks makes these hydrogels excellent candidates for controlled drug delivery systems.[1][3][13] At a lower pH, the boronate esters are less stable, leading to a less crosslinked network and faster drug release.[1] Conversely, at a higher pH, the more stable crosslinks will retard drug release. This property can be exploited for targeted drug delivery to specific sites with different pH environments, such as tumor microenvironments which are often acidic.

Protocol for Drug Loading and Release Study:

  • Drug Loading: A model drug can be loaded into the hydrogel by dissolving it in the precursor solution before initiating gelation.

  • Release Study:

    • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at different pH values).

    • At predetermined time points, collect aliquots of the release medium and replace with fresh medium.

    • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Plot the cumulative drug release as a function of time to determine the release kinetics.

Troubleshooting

IssuePossible CauseSuggested Solution
Hydrogel does not form Incorrect pH, low precursor concentration.Ensure the pH is above the pKa of the boronic acid. Increase the concentration of the precursor solution.
Hydrogel is too weak Insufficient crosslinking.Increase the precursor concentration or adjust the pH to optimize boronate ester formation.
Inconsistent results Inaccurate pH measurement, incomplete dissolution of precursor.Calibrate the pH meter before each use. Ensure the precursor is fully dissolved before adjusting the pH.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheet (SDS) for 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid and all other chemicals used in the protocol.

Conclusion

Hydrogels formed from 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid represent a promising new class of biomaterials. Their self-crosslinking ability, inherent pH-responsiveness, and potential for controlled drug delivery make them a versatile platform for a wide range of biomedical applications. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the full potential of this novel hydrogel system.

References

  • Dynamic Covalent Boronic-Acid-Functionalized Alginate/PVA Hydrogels for pH and Shear-Responsive Drug Delivery. (2024). MDPI. Retrieved from [Link]

  • Almudena, M. (n.d.). Redox-Responsive Boronic Acid-Based Hydrogel for Controlled Drug Delivery and Theranostic Applications. Sciforum. Retrieved from [Link]

  • Li, H., et al. (2011). pH responsive self-healing hydrogels formed by boronate–catechol complexation. Chemical Communications, 47(27), 7749-7751. Retrieved from [Link]

  • Piest, M., et al. (2011). pH-responsive, dynamically restructuring hydrogels formed by reversible crosslinking of PVA with phenylboronic acid functionalised PPO–PEO–PPO spacers (Jeffamines®). Journal of Materials Chemistry, 21(43), 17349-17356. Retrieved from [Link]

  • Lee, S., et al. (2023). Injectable and Self-Healing Boronic-Acid-Modified Succinoglycan Hydrogels: Dual-Stimuli-Responsive Platforms for Controlled Tannic Acid Release. International Journal of Molecular Sciences, 24(13), 10998. Retrieved from [Link]

  • Wang, B., et al. (2014). Boronic Acid-Containing Hydrogels: Synthesis and Their Applications. In Smart Materials for Drug Delivery (pp. 268-301). RSC Publishing.
  • Hudson, R., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18335-18342. Retrieved from [Link]

  • Hudson, R., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18335-18342. Retrieved from [Link]

  • Klotz, C. M., et al. (2019). Self-healing boronic acid-based hydrogels for 3D co-cultures. Biomaterials Science, 7(5), 1999-2008. Retrieved from [Link]

  • Yesilyurt, V., et al. (2018). Design of moldable hydrogels for biomedical applications using dynamic covalent boronic esters. Acta Biomaterialia, 77, 54-65. Retrieved from [Link]

  • Wang, H., et al. (2024). High-strength self-healing hydrogels based on boronate-diol complexation cross-linking with good bioavailability. Journal of Biomaterials Science, Polymer Edition, 35(10), 1335-1351. Retrieved from [Link]

  • Wang, C., et al. (2019). pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery. Soft Matter, 15(3), 429-438. Retrieved from [Link]

  • Tarus, B., et al. (2020). Boronic acid and diol-containing polymers: how to choose the correct couple to form “strong” hydrogels at physiological pH. Soft Matter, 16(12), 2993-3004. Retrieved from [Link]

  • Wang, S., et al. (2024). Borate bonds-containing pH-responsive chitosan hydrogel for postoperative tumor recurrence and wound infection prevention. Carbohydrate Polymers, 339, 122262. Retrieved from [Link]

  • Nakahata, M., et al. (2022). A Bio-synthetic Hybrid Hydrogel Formed under Physiological Conditions Consisting of Mucin and a Synthetic Polymer Carrying Boronic Acid. Macromolecular Bioscience, 22(6), e2200055. Retrieved from [Link]

  • Zhang, K., et al. (2020). Doubly Dynamic Hydrogel Formed by Combining Boronate Ester and Acylhydrazone Bonds. Polymers, 12(2), 487. Retrieved from [Link]

  • Nakahata, M., et al. (2022). A Bio-synthetic Hybrid Hydrogel Formed under Physiological Conditions Consisting of Mucin and a Synthetic Polymer Carrying Boronic Acid. Macromolecular Bioscience, 22(6), e2200055. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxyethyl bis(hydroxymethyl)carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of reversible boronic esters bond through reactions between... Retrieved from [Link]

  • Tarus, B., et al. (2020). Injectable Self-Healing Hydrogels Based on Boronate Ester Formation between Hyaluronic Acid Partners Modified with Benzoxaborin Derivatives and Saccharides. Biomacromolecules, 21(1), 373-382. Retrieved from [Link]

  • Fouquet, E., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2636. Retrieved from [Link]

  • Leite, S. L. S., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5345. Retrieved from [Link]

  • Cambre, K. M., & Sumerlin, B. S. (2011). Biomedical applications of boronic acid polymers. Polymer, 52(21), 4631-4643. Retrieved from [Link]

Sources

Method

Illuminating Cellular Landscapes: Advanced Cell Imaging with Probes Derived from 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic Acid

Introduction: A New Frontier in Cellular Imaging with Boronic Acid Probes The intricate and dynamic environment within a living cell presents a continuous challenge for researchers seeking to unravel its complex signalin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Frontier in Cellular Imaging with Boronic Acid Probes

The intricate and dynamic environment within a living cell presents a continuous challenge for researchers seeking to unravel its complex signaling networks. Fluorescent probes have emerged as indispensable tools for visualizing specific molecules and events in real-time. Among these, boronic acid-based probes have garnered significant attention for their unique ability to selectively interact with specific biological targets, offering a window into cellular processes that were once invisible.[1][2] This guide delves into the application of a novel class of probes derived from 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid, offering a comprehensive overview of their potential in illuminating cellular landscapes for researchers, scientists, and drug development professionals.

Probes derived from this scaffold are anticipated to possess several advantageous features. The pyridine-4-boronic acid core provides a versatile platform for targeting reactive oxygen species (ROS), which are key players in a multitude of physiological and pathological processes.[3][4] The 2-bis(2-hydroxyethyl)carbamoyl substituent is designed to enhance aqueous solubility and biocompatibility, crucial for applications in live-cell imaging. This unique combination of a reactive boronic acid moiety and a solubilizing side chain positions these probes as powerful tools for investigating cellular function and dysfunction.

The Scientific Foundation: Mechanism of Action

The utility of boronic acid probes in cell imaging stems from their specific chemical reactivity. Arylboronic acids are known to react with various biologically relevant molecules, most notably certain reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻).[4][5][6] This reaction typically involves the oxidative cleavage of the carbon-boron bond, leading to the formation of a hydroxyl group and boric acid.

When a fluorophore is attached to the boronic acid moiety, this chemical transformation can be harnessed to generate a fluorescent signal. In a common design strategy, the boronic acid group acts as a fluorescence quencher. Upon reaction with the target analyte (e.g., H₂O₂), the cleavage of the C-B bond liberates the fluorophore from the quenching effect, resulting in a "turn-on" fluorescence response. This mechanism provides a high signal-to-noise ratio, as the fluorescence is only generated in the presence of the target molecule.

The pyridine nitrogen in the core structure of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid-derived probes may also play a crucial role in their intracellular localization. The basic nature of the pyridine ring can lead to its protonation in acidic organelles, such as lysosomes, effectively targeting the probe to these subcellular compartments.[3] This targeted delivery allows for the specific investigation of processes within these organelles.

Diagram: Proposed Mechanism of Action

Mechanism_of_Action Probe Non-fluorescent Probe (Boronic Acid Intact) Intermediate Tetrahedral Boronate Intermediate Probe->Intermediate Oxidative Addition ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->Intermediate Product Fluorescent Product (Phenol Derivative) Intermediate->Product C-B Bond Cleavage & Hydrolysis BoricAcid Boric Acid Intermediate->BoricAcid

Caption: Oxidative cleavage of the boronic acid probe by ROS.

Anticipated Probe Characteristics and Performance

While specific experimental data for probes derived directly from 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid is not yet widely available, we can extrapolate their likely properties based on the extensive literature on analogous boronic acid probes.

Parameter Anticipated Value/Characteristic Rationale/Reference
Excitation Wavelength (λex) Dependent on the conjugated fluorophore (e.g., 400-650 nm)The choice of fluorophore (e.g., coumarin, BODIPY) dictates the spectral properties.[7]
Emission Wavelength (λem) Dependent on the conjugated fluorophore (e.g., 450-700 nm)A significant Stokes shift is desirable to minimize self-quenching and background.
Quantum Yield (Φ) Moderate to high upon reaction with analyteThe "turn-on" mechanism is designed to produce a high quantum yield in the activated state.
Selectivity High for H₂O₂ and/or ONOO⁻ over other ROSThe inherent reactivity of the boronic acid moiety confers this selectivity.[4][6]
Cell Permeability GoodThe overall charge and lipophilicity of the final probe structure will influence this.[8]
Cytotoxicity LowBoronic acids are generally considered to have low toxicity in cellular assays.
Response Time Rapid (seconds to minutes)The reaction kinetics with ROS are typically fast, enabling real-time imaging.[9]

Detailed Application Notes and Protocols

These protocols are provided as a starting point and are based on established methods for other boronic acid-based fluorescent probes. Optimization may be required for specific cell types and experimental conditions.

Application 1: Detection of Endogenous and Exogenous Reactive Oxygen Species (ROS)

This protocol describes the use of a hypothetical probe, BHPB-Fluor , a fluorescent derivative of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid, for imaging ROS in cultured mammalian cells.

Materials:

  • BHPB-Fluor stock solution (1-10 mM in DMSO)

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • ROS inducer (e.g., 100 µM H₂O₂ or 1 µM Phorbol 12-myristate 13-acetate (PMA))

  • ROS scavenger (e.g., 10 mM N-acetylcysteine (NAC))

  • Fluorescence microscope with appropriate filter sets

Protocol:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

  • Probe Loading:

    • Prepare a working solution of BHPB-Fluor in pre-warmed serum-free medium or PBS to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the BHPB-Fluor working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any excess, non-internalized probe.

  • Imaging of Basal ROS Levels:

    • Add fresh, pre-warmed culture medium or imaging buffer to the cells.

    • Immediately image the cells using a fluorescence microscope. Acquire images of the basal fluorescence.

  • Imaging of Induced ROS:

    • To induce ROS production, treat the cells with an ROS inducer (e.g., H₂O₂) for a specified time (e.g., 15-30 minutes).

    • For a negative control, pre-incubate a separate set of cells with an ROS scavenger (e.g., NAC) for 1 hour before adding the ROS inducer.

    • Acquire fluorescence images at various time points after induction.

  • Image Analysis:

    • Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software (e.g., ImageJ/Fiji).

    • Compare the fluorescence intensity between control, ROS-induced, and scavenger-treated cells.

Diagram: Experimental Workflow for ROS Detection

ROS_Detection_Workflow Start Start: Plate Cells Culture Cell Culture (to 60-80% confluency) Start->Culture Load Load with BHPB-Fluor (1-10 µM, 30-60 min) Culture->Load Wash Wash 2-3x with PBS Load->Wash Image_Basal Image Basal Fluorescence Wash->Image_Basal Split Image_Basal->Split Control_Group Control Group Split->Control_Group Induced_Group ROS-Induced Group (e.g., H₂O₂) Split->Induced_Group Scavenger_Group Scavenger Control (e.g., NAC) Split->Scavenger_Group Image_Induced Image Fluorescence Control_Group->Image_Induced Induced_Group->Image_Induced Scavenger_Group->Image_Induced Analyze Image Analysis & Quantification Image_Induced->Analyze End End Analyze->End

Caption: Step-by-step workflow for cellular ROS imaging.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, several control experiments are integrated into the protocols:

  • Autofluorescence Control: Image unstained cells under the same imaging conditions to determine the level of cellular autofluorescence.

  • Positive Control: Use a known ROS inducer to confirm that the probe is responsive to an increase in ROS levels.

  • Negative Control: Employ an ROS scavenger to demonstrate that the observed fluorescence increase is indeed due to ROS and not other non-specific effects.

  • Viability Assay: Perform a cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) to ensure that the probe and treatment concentrations are not cytotoxic.

Future Perspectives and Drug Development Applications

Probes derived from 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid hold significant promise for advancing our understanding of cellular biology and for applications in drug development. Their ability to selectively detect ROS can be exploited to:

  • Screen for antioxidants and pro-oxidant drugs: By monitoring changes in intracellular ROS levels in response to compound treatment.

  • Investigate disease mechanisms: Many diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, are associated with oxidative stress.[5] These probes can be used to study the role of ROS in these pathologies.

  • Monitor therapeutic efficacy: For therapies that aim to modulate ROS levels, these probes can serve as biomarkers to assess treatment response.

The continued development of boronic acid-based probes with improved brightness, photostability, and targeting capabilities will undoubtedly open up new avenues for research and contribute to the development of novel therapeutics.

References

  • Peng, T., et al. (2023). Recent Development of Lysosome-Targeted Organic Fluorescent Probes for Reactive Oxygen Species. Molecules, 28(18), 6665. [Link]

  • Yoon, S., et al. (2020). A Lysosome-Targetable and Two-Photon-Active Fluorescent Probe for Visualizing Hydrogen Peroxide in Live Cells and Tissues.
  • Sikora, A., et al. (2014). Towards selective detection of reactive oxygen and nitrogen species with the use of fluorogenic probes – limitations, progress, and perspectives. Postepy Higieny i Medycyny Doswiadczalnej, 68, 1035-1046. [Link]

  • Zhao, Y., et al. (2024). Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. Molecules, 29(4), 868. [Link]

  • Kim, T., et al. (2021). A Simple Boronic Acid-based Fluorescent Probe for Selective Detection of Hydrogen Peroxide in Solutions and Living Cells. Journal of Fluorescence, 31(4), 1021-1028.
  • Lim, C. S., et al. (2016). Development of background-free tame fluorescent probes for intracellular live cell imaging. Nature Communications, 7, 11903. [Link]

  • Li, M., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society, 145(15), 8408-8416. [Link]

  • Miki, K., et al. (2022). A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. International Journal of Molecular Sciences, 23(15), 8632. [Link]

  • Kondo, N., et al. (2012). Detection of boronic acid derivatives in cells using a fluorescent sensor. Organic & Biomolecular Chemistry, 10(46), 9201-9204. [Link]

  • Rodriguez-Serrano, F., et al. (2019). Boron-Containing Probes for Non-optical High-Resolution Imaging of Biological Samples. Angewandte Chemie International Edition, 58(21), 6943-6947. [Link]

  • Jana, A., et al. (2022). Boronic acid derived salicylidenehydrazinopyridine (BOSPY) complexes with aggregation-induced emission for fluorescence imaging of cellular organelles. Dyes and Pigments, 210, 111013.
  • Singh, S., et al. (2024). BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. Pharmaceutics, 16(2), 179. [Link]

  • Hang, T. C. (2018). Fluorogenic probes for live-cell imaging of biomolecules. DSpace@MIT. [Link]

  • Thermo Fisher Scientific. (2020). Imaging protocol handbook. Rhenium Bio. [Link]

  • Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Sun, X., et al. (2017). Recent development of boronic acid-based fluorescent sensors. Journal of Materials Chemistry B, 5(29), 5707-5724. [Link]

  • Amporndanai, K. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

  • James, T. D., et al. (2018). Boronate-Based Fluorescence Probes for the Detection of Hydrogen Peroxide. ChemistryOpen, 7(2), 146-151.
  • Hall, D. G. (Ed.). (2011).
  • Lo, Y. H., et al. (2012). Boronic acid functionalized boron dipyrromethene fluorescent probes: preparation, characterization, and saccharides sensing applications. Analyst, 137(23), 5539-5545. [Link]

  • Graham, D. L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Guan, Y., & Zhang, Y. (2013). Boronic acid-containing hydrogels: synthesis and their applications. Chemical Society Reviews, 42(20), 8106-8121. [Link]

Sources

Application

Application Notes and Protocols: 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid for Carbohydrate Sensing

Introduction: A Novel Boronic Acid Probe for Enhanced Carbohydrate Recognition The detection and quantification of carbohydrates are of paramount importance in biomedical research, clinical diagnostics, and drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Boronic Acid Probe for Enhanced Carbohydrate Recognition

The detection and quantification of carbohydrates are of paramount importance in biomedical research, clinical diagnostics, and drug development. Boronic acids have emerged as a versatile class of synthetic receptors for carbohydrates, owing to their ability to form reversible covalent bonds with the cis-diol moieties present in saccharides.[1][2] This interaction forms the basis for a wide range of sensing platforms. We introduce 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid , a novel fluorescent sensor designed for enhanced carbohydrate recognition in aqueous media.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid for carbohydrate sensing. We will delve into the underlying sensing mechanism, provide detailed experimental protocols, and discuss the potential applications of this promising molecular tool. The unique structural features of this compound, namely the pyridine core, the boronic acid functionality, and the diethanolamine-derived carbamoyl side chain, are synergistically integrated to offer a robust and sensitive platform for carbohydrate detection.

Molecular Design and Sensing Mechanism

The efficacy of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid as a carbohydrate sensor is rooted in its carefully designed molecular architecture. The pyridine ring serves as a core scaffold and may participate in the modulation of the electronic properties of the boronic acid. The boronic acid group at the 4-position is the primary recognition site for carbohydrates.[3] The key innovation lies in the 2-Bis(2-hydroxyethyl)carbamoyl moiety. This diethanolamine-derived side chain is postulated to play a multifaceted role in the sensing mechanism:

  • Enhanced Water Solubility: The two hydroxyl groups and the amide linkage significantly improve the solubility of the sensor in aqueous buffers, a crucial requirement for biological applications.

  • Intramolecular Modulation of Lewis Acidity: The tertiary amine of the diethanolamine group is positioned to interact with the electron-deficient boron center of the boronic acid, forming an intramolecular dative B-N bond.[1][4] This interaction modulates the Lewis acidity of the boronic acid and can influence its pKa.

  • Fluorescence Quenching: The lone pair of electrons on the tertiary amine can act as a photoinduced electron transfer (PET) quencher for a potential fluorophore integrated into the system or for the intrinsic fluorescence of the pyridine core.[5]

The proposed sensing mechanism is illustrated below. In the absence of carbohydrates, the sensor exists in a low-fluorescence or "quenched" state due to the intramolecular B-N interaction and subsequent PET process. Upon the addition of a carbohydrate with cis-diols, the boronic acid preferentially binds to the diol, forming a more stable cyclic boronate ester.[6] This binding event disrupts the intramolecular B-N bond, inhibiting the PET process and leading to a "turn-on" fluorescence response. The intensity of the fluorescence signal is proportional to the concentration of the carbohydrate, allowing for quantitative analysis.

G cluster_0 Sensor in 'Off' State (No Carbohydrate) cluster_1 Sensing Event cluster_2 Sensor in 'On' State (Carbohydrate Bound) Sensor 2-Bis(2-hydroxyethyl)carbamoyl- pyridine-4-boronic acid Quenched Low Fluorescence (PET Active) Sensor->Quenched Intramolecular B-N Interaction Complex Sensor-Carbohydrate Complex Sensor->Complex + Carbohydrate (Boronate Ester Formation) Carbohydrate Carbohydrate (with cis-diols) Fluorescent High Fluorescence (PET Inactive) Complex->Fluorescent Disruption of B-N Interaction G Start 2-Carboxy-4-chloropyridine Amide 2-(N,N-bis(2-hydroxyethyl)carbamoyl) -4-chloropyridine Start->Amide 1. SOCl2 2. Diethanolamine, Et3N Lithiation Lithium-Halogen Exchange (e.g., n-BuLi) Amide->Lithiation Borylation Borylation (e.g., Triisopropyl borate) Lithiation->Borylation Final_Product 2-Bis(2-hydroxyethyl)carbamoyl- pyridine-4-boronic acid Borylation->Final_Product Aqueous Workup

Figure 2: Proposed synthetic workflow.

Experimental Protocols

Protocol 1: General Procedure for Carbohydrate Sensing

This protocol outlines the general steps for using 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid for the detection of carbohydrates using fluorescence spectroscopy.

Materials:

  • 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid

  • Carbohydrate of interest (e.g., glucose, fructose, etc.)

  • Buffer solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • High-purity water

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid (e.g., 1 mM) in the chosen buffer.

    • Prepare a series of stock solutions of the carbohydrate of interest at various concentrations in the same buffer.

  • Fluorescence Measurement:

    • In a quartz cuvette, add a fixed volume of the sensor stock solution and dilute with the buffer to a final working concentration (e.g., 10 µM).

    • Record the baseline fluorescence spectrum of the sensor solution. Note the excitation and emission maxima.

    • Sequentially add small aliquots of the carbohydrate stock solution to the cuvette, ensuring thorough mixing after each addition.

    • After each addition, record the fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the carbohydrate concentration.

    • Perform a titration curve analysis to determine the binding constant (Ka) and limit of detection (LOD).

Protocol 2: Determination of Selectivity

This protocol describes how to assess the selectivity of the sensor for a specific carbohydrate against a panel of other sugars.

Materials:

  • Same as Protocol 1

  • A panel of potentially interfering carbohydrates (e.g., glucose, fructose, galactose, mannose)

Procedure:

  • Prepare Stock Solutions:

    • Prepare stock solutions of the sensor and all carbohydrates to be tested, as described in Protocol 1.

  • Fluorescence Measurements:

    • To a series of cuvettes, add the sensor solution at its working concentration.

    • To each cuvette, add a fixed, high concentration of one of the carbohydrates from the panel.

    • Record the fluorescence spectrum for each solution.

  • Data Analysis:

    • Compare the fluorescence enhancement for each carbohydrate.

    • Plot the relative fluorescence intensity change for each sugar to visualize the selectivity profile.

Data Presentation

The following table provides a hypothetical example of the kind of quantitative data that can be obtained using the described protocols.

CarbohydrateBinding Constant (Ka, M-1)Limit of Detection (LOD, µM)Fluorescence Enhancement (Fold Change)
Fructose25005015
Glucose12001008
Galactose8001505
Mannose6002003

Troubleshooting

  • Low Fluorescence Signal:

    • Check the concentration of the sensor.

    • Ensure the buffer pH is optimal for the interaction (typically around physiological pH). [7] * Verify the excitation and emission wavelengths on the fluorometer.

  • High Background Fluorescence:

    • Use high-purity solvents and reagents.

    • Ensure cuvettes are clean.

  • Poor Selectivity:

    • The inherent selectivity of monoboronic acids can be limited. For enhanced selectivity, consider the use of bis-boronic acid derivatives. [8]

Conclusion

2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid represents a promising new tool for carbohydrate sensing. Its unique design, incorporating a diethanolamine-derived side chain, offers potential advantages in terms of water solubility and a "turn-on" fluorescence signaling mechanism. The protocols provided herein offer a starting point for researchers to explore the utility of this sensor in their specific applications, from fundamental studies of carbohydrate-protein interactions to the development of novel diagnostic assays.

References

  • Anslyn, E. V., & Wiskur, S. L. (2006). A structural investigation of the N-B interaction in an o-(N,N-dialkylaminomethyl)arylboronate system. Journal of the American Chemical Society, 128(5), 1642-1651. Available at: [Link]

  • Li, W., & Anslyn, E. V. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. Available at: [Link]

  • James, T. D., & Shinkai, S. (2002). Boronic acids in molecular self-assembly. Topics in Current Chemistry, 218, 159-200.
  • Lorand, J. P., & Edwards, J. O. (1959). Polyol complexes and structure of the benzeneboronate ion. The Journal of Organic Chemistry, 24(6), 769-774.
  • Springsteen, G., & Wang, B. (2002). A detailed general-acid-catalyzed mechanism for the fructose-accelerated cleavage of a boronate ester. Journal of the American Chemical Society, 124(17), 4758-4759.
  • Hall, D. G. (Ed.). (2011).
  • Parry, P. R., Wang, C., Batsanov, A. S., Bryce, M. R., & Tarbit, B. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7543. Available at: [Link]

  • Yam, V. W. W., & Lo, K. K. W. (1999). Luminescent polynuclear d10 metal complexes. Chemical Society Reviews, 28(5), 323-334.
  • de Silva, A. P., Gunaratne, H. Q. N., Gunnlaugsson, T., Huxley, A. J., McCoy, C. P., Rademacher, J. T., & Rice, T. E. (1997). Signaling recognition events with fluorescent sensors and switches. Chemical reviews, 97(5), 1515-1566.
  • Wang, W., & Gao, X. (2025). Reactivity-based small-molecule fluorescence probes for sensing biogenic amine cadaverine – a biomarker to determine food freshness. RSC Publishing. Available at: [Link]

  • Yam, T. M., & Yamauchi, M. (2018). Reactivity of highly Lewis acidic diborane(4) towards pyridine and isocyanide: formation of boraalkene–pyridine complex and ortho-functionalized pyridine derivatives. Chemical Science. Available at: [Link]

  • Li, H., & Chen, X. (2009). Triethanolamine-capped CdSe Quantum Dots as Fluorescent Sensors for Reciprocal Recognition of Mercury (II) and Iodide in Aqueous Solution. Talanta, 78(2), 364-369. Available at: [Link]

  • Sato, K., & Chida, N. (2018). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. The Journal of Organic Chemistry, 83(24), 15309-15315. Available at: [Link]

  • Singaram, B., & Wiskur, S. L. (2009). Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. The Journal of organic chemistry, 74(11), 4202-4209. Available at: [Link]

  • Höpfl, H., & Sánchez-Mendoza, A. (2016). Supramolecular networks in molecular complexes of pyridine boronic acids and polycarboxylic acids: synthesis, structural characterization and fluorescence properties. CrystEngComm. Available at: [Link]

  • Lavis, L. D., & Raines, R. T. (2006). Fluorescent Sensors for Organophosphorus Nerve Agent Mimics. ACS Chemical Biology, 1(3), 183-192. Available at: [Link]

  • Valeur, B. (2012).

Sources

Method

Application Note: Overcoming Protodeboronation in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Pyridyl-2-Boronic Esters

Introduction: The "2-Pyridyl Problem" The Suzuki-Miyaura cross-coupling of 2-pyridylboronic acids and esters represents one of the most notorious challenges in modern synthetic chemistry, often referred to as the "2-pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "2-Pyridyl Problem"

The Suzuki-Miyaura cross-coupling of 2-pyridylboronic acids and esters represents one of the most notorious challenges in modern synthetic chemistry, often referred to as the "2-pyridyl problem." While 3- and 4-pyridyl derivatives couple smoothly, 2-pyridylboronic species are highly susceptible to rapid decomposition under standard basic coupling conditions.

The causality behind this instability lies in the proximity of the basic nitrogen lone pair to the Lewis acidic boron atom. Under neutral or mildly basic conditions, the nitrogen atom facilitates the formation of a zwitterionic intermediate. This intermediate undergoes a rapid, unimolecular fragmentation (protodeboronation), cleaving the C–B bond to yield pyridine and a borate byproduct long before the palladium catalytic cycle can execute the transmetalation step .

G A 2-Pyridylboronic Acid/Ester B Base / H2O A->B Activation F Transmetalation A->F Slow Release / Active Catalyst C Zwitterionic Boronate (Rapid Fragmentation) B->C pH Neutral/Mild Base D Protodeboronation (Pyridine + Borate) C->D Unwanted Pathway E Pd(II)-Aryl Complex E->F G Cross-Coupled Product F->G Reductive Elimination

Mechanistic divergence: Protodeboronation vs. Pd-catalyzed cross-coupling.

Mechanistic Causality & Strategic Solutions

To successfully couple 2-pyridylboronic esters, application scientists must manipulate the kinetics of the reaction to ensure that transmetalation outpaces protodeboronation. This is achieved through three field-proven strategies:

A. Slow-Release Boron Speciation (The MIDA Approach) Developed extensively by the Burke group, masking the boronic acid as an N-methyliminodiacetic acid (MIDA) boronate provides a bench-stable, crystalline solid. During the reaction, a mild base (like diethanolamine) promotes transligation, slowly releasing the active 2-pyridylboronic acid in situ. This maintains an extremely low steady-state concentration of the unstable boronic acid, effectively starving the protodeboronation pathway while feeding the transmetalation step .

B. Highly Active Catalytic Systems (The Buchwald Approach) Instead of slowing down the boron release, this strategy accelerates the palladium cycle. By utilizing pre-activated lithium triisopropyl 2-pyridylborates in combination with highly active, electron-rich, and bulky phosphine ligands (such as XPhos or dialkyl phosphine oxides), the oxidative addition and transmetalation steps occur so rapidly that the C–B bond is consumed before it can fragment .

C. Copper Co-Catalysis For many 2-pyridyl systems, the addition of sub-stoichiometric copper(II) acetate or copper(I) chloride is critical. Copper acts as a transmetalation shuttle, intercepting the 2-pyridyl group from boron and rapidly transferring it to the Pd(II) center. This dramatically lowers the activation energy required for transmetalation .

Quantitative Data Summary

The following table summarizes the quantitative performance of the primary experimental strategies utilized in modern drug development workflows.

StrategyBoron SpeciesCatalyst / LigandAdditivesTypical YieldKey Advantage
Slow-Release 2-Pyridyl MIDA boronatePd(OAc)₂ / dppfCu(OAc)₂, Diethanolamine75–95%Bench-stable boron source; highly scalable.
Fast-Coupling Lithium triisopropyl 2-pyridylboratePd₂(dba)₃ / XPhosNone70–90%Rapid reaction times; no copper required.
Green Chemistry 2-Pyridyl MIDA boronatePd(dtbpf)Cl₂TPGS-750-M (Surfactant)80–95%Runs in water at room temperature.
PDEA Stabilization 2-Pyridyl PDEA boronatePd(PPh₃)₄CuI60–85%Easy one-pot synthesis of the boronate.

Experimental Protocols

Workflow Step1 1. Reagent Assembly (Ar-X, 2-Py-MIDA, Pd cat, Cu(OAc)2) Step2 2. Solvent Addition (DMF/iPrOH or Water/Surfactant) Step1->Step2 Step3 3. Base Addition (Diethanolamine or K2CO3) Step2->Step3 Step4 4. Heating & Stirring (40-100 °C, 12-24h) Step3->Step4 Step5 5. Workup & Isolation (Filtration/Extraction) Step4->Step5

Workflow for the slow-release Suzuki-Miyaura coupling of 2-pyridyl MIDA boronates.

Protocol A: Slow-Release Coupling using 2-Pyridyl MIDA Boronates

This protocol utilizes copper co-catalysis and transligation to ensure a self-regulating supply of active boronic acid.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride/bromide (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), Pd(OAc)₂ (0.05 equiv), dppf (0.05 equiv), and Cu(OAc)₂ (0.5 equiv).

  • Atmosphere Exchange: Seal the flask with a septum, evacuate, and backfill with dry Nitrogen or Argon (repeat 3 times).

  • Solvent & Base Addition: Add a degassed mixture of DMF and isopropanol (4:1 v/v, 0.2 M relative to the aryl halide) via syringe. Follow immediately with the addition of diethanolamine (DEA) (1.5 equiv). Causality Note: DEA is strictly required to strip the MIDA ligand; isopropanol acts as a proton source to facilitate this transligation.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 12–24 hours.

  • Self-Validation Checkpoint: At 4 hours, pull a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via LC-MS. You must observe a steady ratio of the MIDA boronate to the biaryl product. If pyridine (mass 79) is the dominant peak, the copper transmetalation shuttle has failed (check Cu(OAc)₂ quality).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M aqueous NaOH, water, and brine. Dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Fast-Coupling using Lithium Triisopropyl 2-Pyridylborates

This protocol relies on rapid kinetics to outcompete decomposition, eliminating the need for copper.

  • Preparation: In a glovebox, charge a vial with the aryl bromide (1.0 equiv), lithium triisopropyl 2-pyridylborate (1.5 equiv), Pd₂(dba)₃ (0.015 equiv), and XPhos (0.03 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.3 M) and seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 80 °C for 4–8 hours. Causality Note: The bulky, electron-rich XPhos ligand forces the palladium center into a highly active mono-ligated state, driving rapid oxidative addition and subsequent transmetalation.

  • Self-Validation Checkpoint: Spike the reaction with 1,3,5-trimethoxybenzene as an internal standard. Monitor the disappearance of the aryl halide via GC-FID. A stalled reaction with unconsumed aryl halide indicates catalyst poisoning, often due to the product chelating the palladium.

  • Workup: Filter the crude mixture through a short pad of Celite, eluting with dichloromethane. Concentrate the filtrate and purify via flash chromatography.

Troubleshooting & Self-Validation

To maintain scientific integrity and ensure reproducible yields, implement the following diagnostic logic:

  • High Protodeboronation (Pyridine Formation): If LC-MS or ¹H NMR indicates complete consumption of the boron source but low biaryl yield, the rate of decomposition is exceeding transmetalation. Fix: For Protocol A, ensure the DMF/iPrOH ratio is strictly maintained; excess alcohol accelerates MIDA cleavage too rapidly. For Protocol B, ensure strict anhydrous conditions, as ambient moisture will rapidly hydrolyze the triisopropyl borate.

  • Homocoupling of the Aryl Halide: If significant Ar-Ar homocoupling is observed, the palladium catalyst is undergoing dynamic exchange. Fix: Increase the steric bulk of the phosphine ligand or lower the reaction temperature to suppress the bimolecular exchange of the Pd(II)-aryl intermediates.

References

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[Link] [1]

  • Dick, G. R., et al. (2012). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition.[Link] [2]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition.[Link] [3]

  • Isley, N. A., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society.[Link] [4]

Application

Application Notes and Protocols: Synthesis and Utility of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid in the Development of Advanced Fluorescent Probes

Introduction: A Novel Building Block for Fluorescent Chemosensors The development of highly selective and sensitive fluorescent probes is a cornerstone of modern chemical biology and diagnostic research. Within this fiel...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Building Block for Fluorescent Chemosensors

The development of highly selective and sensitive fluorescent probes is a cornerstone of modern chemical biology and diagnostic research. Within this field, boronic acid-based sensors have emerged as a versatile class of tools for the detection of biologically significant analytes such as hydrogen peroxide (H₂O₂) and saccharides.[1][2] This is due to the unique reactivity of the boronic acid moiety, which can undergo specific chemical transformations in the presence of these targets, leading to a measurable change in fluorescence.[3][4]

This application note introduces 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid , a novel building block for the synthesis of next-generation fluorescent probes. The strategic placement of a diethanolamine carbamoyl group on the pyridine ring offers intriguing possibilities for modulating the sensing capabilities of the boronic acid. This guide will provide a comprehensive overview of the rationale behind its use, proposed synthetic strategies, and detailed protocols for its application in the detection of hydrogen peroxide and glucose.

The diethanolamine moiety is hypothesized to enhance aqueous solubility and potentially introduce a secondary binding site, which could lead to ratiometric sensing capabilities and improved selectivity. The lone pair of electrons on the nitrogen atom and the hydroxyl groups can engage in intramolecular interactions with the boronic acid, influencing its Lewis acidity and reactivity.[1]

Core Principles: Leveraging Boronic Acid Reactivity

The utility of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid as a precursor for fluorescent probes is rooted in two well-established chemical principles:

  • Oxidative Deboronation for Hydrogen Peroxide Detection: Arylboronic acids react with hydrogen peroxide in a highly specific manner to yield the corresponding phenol and boric acid.[5][6] When the boronic acid is part of a fluorophore system where it acts as a fluorescence quencher (e.g., through photoinduced electron transfer, PET), its oxidation to a hydroxyl group can restore or enhance fluorescence, providing a "turn-on" signal.[3][7]

  • Reversible Covalent Bonding with Diols for Saccharide Sensing: Boronic acids reversibly bind with 1,2- or 1,3-diols, such as those found in saccharides, to form cyclic boronate esters.[4][8] This interaction alters the electronic properties of the boron atom, increasing its Lewis acidity.[2] This change can be transduced into a fluorescent signal, for example, by modulating a PET process involving a nearby tertiary amine.[7]

The presence of the 2-Bis(2-hydroxyethyl)carbamoyl group in the target molecule adds a layer of sophistication to these mechanisms. The diethanolamine hydroxyls could potentially interact with the analyte or the boronic acid itself, offering a multi-point binding system that may enhance affinity and selectivity.

Proposed Synthetic Pathways for Fluorescent Probes

The synthesis of fluorescent probes from 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid can be approached through several strategic routes. A common and versatile method is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of a carbon-carbon bond between the pyridine ring and a suitable fluorophore.[9][10]

Diagram: Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product cluster_purification Purification & Characterization start1 2-Bis(2-hydroxyethyl)carbamoyl- pyridine-4-boronic acid reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) start1->reaction start2 Halogenated Fluorophore (e.g., Bromo-coumarin) start2->reaction product Target Fluorescent Probe reaction->product purification Column Chromatography product->purification characterization NMR, Mass Spectrometry, UV-Vis, Fluorescence Spectroscopy purification->characterization

Caption: General workflow for synthesizing a fluorescent probe via Suzuki-Miyaura coupling.

Application Protocol 1: Detection of Hydrogen Peroxide

This protocol outlines the synthesis and application of a hypothetical fluorescent probe, Py-C-H2O2 , derived from 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid and a coumarin fluorophore for the detection of hydrogen peroxide.

Synthesis of Py-C-H2O2 Probe

Materials:

  • 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid

  • 7-Bromo-4-methylcoumarin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Standard laboratory glassware and purification equipment[11]

Procedure:

  • In a flame-dried round-bottom flask, dissolve 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid (1.2 equivalents) and 7-Bromo-4-methylcoumarin (1 equivalent) in a 4:1 mixture of 1,4-dioxane and deionized water.

  • Degas the solution by bubbling with argon for 20 minutes.

  • Add K₂CO₃ (3 equivalents) and Pd(PPh₃)₄ (0.05 equivalents) to the reaction mixture.

  • Heat the mixture to 90 °C and stir under an argon atmosphere for 12-18 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Py-C-H2O2 probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol for H₂O₂ Detection

Materials:

  • Py-C-H2O2 stock solution (1 mM in DMSO)

  • Hydrogen peroxide (H₂O₂) standard solutions

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence spectrophotometer

Procedure:

  • Prepare a working solution of Py-C-H2O2 by diluting the stock solution in PBS to a final concentration of 10 µM.

  • To a series of cuvettes, add the Py-C-H2O2 working solution.

  • Add increasing concentrations of H₂O₂ (e.g., 0-100 µM) to the cuvettes.

  • Incubate the solutions at 37 °C for 30 minutes.

  • Measure the fluorescence emission spectra (e.g., excitation at the absorption maximum of the coumarin fluorophore).

  • Plot the fluorescence intensity at the emission maximum against the H₂O₂ concentration to generate a calibration curve.

Sensing Mechanism: Oxidative Deboronation

Caption: "Turn-on" fluorescence mechanism for H₂O₂ detection.

Application Protocol 2: Detection of Glucose

This protocol describes the synthesis and use of a hypothetical fluorescent probe, Py-C-Gluc , for the detection of glucose. The design incorporates a fluorophore whose emission is sensitive to changes in the electronic environment of the boronic acid upon saccharide binding.

Synthesis of Py-C-Gluc Probe

The synthesis of Py-C-Gluc could follow a similar Suzuki-Miyaura coupling strategy as described for Py-C-H2O2 , but using a fluorophore known to be sensitive to PET quenching, such as an anthracene or pyrene derivative.

Protocol for Glucose Detection

Materials:

  • Py-C-Gluc stock solution (1 mM in DMSO)

  • Glucose standard solutions

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence spectrophotometer

Procedure:

  • Prepare a working solution of Py-C-Gluc (e.g., 5 µM) in PBS (pH 7.4).

  • Add increasing concentrations of glucose (e.g., 0-20 mM) to separate cuvettes containing the probe solution.

  • Incubate at room temperature for 15 minutes to allow for equilibrium of the boronate ester formation.

  • Measure the fluorescence emission spectra.

  • Plot the change in fluorescence intensity (or the ratio of two emission wavelengths for a ratiometric probe) against the glucose concentration.

Sensing Mechanism: Diol Binding and Modulation of PET

Caption: Glucose sensing via inhibition of Photoinduced Electron Transfer (PET).

Data Presentation: Expected Performance Characteristics

The following tables provide a template for the expected quantitative data for the synthesized probes.

Table 1: Spectroscopic Properties of Probes

Probeλ_abs (nm)λ_em (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Py-C-H2O2 TBDTBDLowTBD
Py-C-H2O2 + H₂O₂ TBDTBDHighTBD
Py-C-Gluc TBDTBDLowTBD
Py-C-Gluc + Glucose TBDTBDHighTBD

Table 2: Sensing Performance

ProbeAnalyteLinear RangeLimit of Detection (LOD)Binding Constant (Kₐ)
Py-C-H2O2 H₂O₂TBDTBDN/A (irreversible)
Py-C-Gluc GlucoseTBDTBDTBD

Conclusion and Future Outlook

2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid represents a promising and versatile platform for the development of novel fluorescent probes. The integrated diethanolamine moiety offers significant potential for enhancing aqueous compatibility and introducing sophisticated, multi-point recognition capabilities. The synthetic and application protocols provided herein serve as a foundational guide for researchers to explore the full potential of this compound in creating highly selective and sensitive tools for detecting key biological analytes. Further research should focus on synthesizing a variety of probes based on this scaffold and thoroughly characterizing their photophysical properties and sensing performance in complex biological media and living cells.

References

  • Lin, V. S., Dickinson, B. C., & Chang, C. J. (2013). Boronate-based fluorescent probes: Imaging hydrogen peroxide in living systems. Methods in Enzymology, 526, 19-34. [Link]

  • Chang, M. C. Y., Pralle, A., Isacoff, E. Y., & Chang, C. J. (2005). Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide. Journal of the American Chemical Society, 127(45), 15976–15977. [Link]

  • Miller, E. W., Albers, A. E., Pralle, A., Isacoff, E. Y., & Chang, C. J. (2005). Boronate-based fluorescent probes for imaging cellular hydrogen peroxide. Journal of the American Chemical Society, 127(45), 15976-15977. [Link]

  • A. D. Roy, T. G. Driver, Boronate-Based Fluorescence Probes for the Detection of Hydrogen Peroxide. Chemistry – A European Journal, 24, 150-161 (2018). [Link]

  • Ni, N., & Ju, B. (2014). Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant. RSC Advances, 4(91), 49958-49965. [Link]

  • G. S. D. Kumar, On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. RSC Advances, 4, 12536-12546 (2014). [Link]

  • Chang, M. C. Y., Pralle, A., Isacoff, E. Y., & Chang, C. J. (2005). Boronate-based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide. Journal of the American Chemical Society, 127(45), 15976-15977. [Link]

  • Ni, N., & Ju, B. (2014). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. RSC Advances, 4(91), 49958-49965. [Link]

  • T. D. James, S. Shinkai, Molecular Boronic Acid-Based Saccharide Sensors. Topics in Current Chemistry, 218, 159-200 (2002). [Link]

  • S. Franzen, J. C. Aldridge, D. G. Whitten, Fluorescent sensors based on boronic acids. Proceedings of SPIE, 4259, 102-108 (2001). [Link]

  • S. R. Chemler, D. Trauner, S. J. Danishefsky, The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40, 4544-4568 (2001). [Link]

  • A. F. Littke, C. Dai, G. C. Fu, A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 122, 4020-4028 (2000). [Link]

  • Royal Society of Chemistry. Synthesis of fluorescent probes. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming protodeboronation of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid

Welcome to the technical support center for 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this reagent, with a specific focus on overcoming protodeboronation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this specific compound?

A: Protodeboronation is an undesired side reaction where the carbon-boron (C–B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C–H) bond.[1] This reaction consumes your starting material, leading to the formation of 2-bis(2-hydroxyethyl)carbamoylpyridine as a byproduct and reducing the yield of your desired cross-coupled product.

This particular molecule is susceptible for two primary reasons:

  • Electron-Deficient Ring: The pyridine ring is an electron-deficient heteroaromatic system. This inherent electronic property weakens the C–B bond, making it more susceptible to cleavage (protonolysis) compared to electron-rich arylboronic acids.[2]

  • Basic Nitrogen Atom: As a basic heteroaromatic boronic acid, it can form zwitterionic species in solution under certain pH conditions. These intermediates can facilitate a rapid, unimolecular fragmentation of the C–B bond.[1]

Understanding and controlling this side reaction is critical for achieving high yields and purity in cross-coupling reactions like the Suzuki-Miyaura coupling.

Q2: Under what conditions is protodeboronation most likely to occur?

A: Protodeboronation is highly dependent on reaction conditions.[1] Key factors that accelerate this unwanted side reaction include:

  • Presence of Protic Solvents: Water or alcohols can act as a proton source, directly participating in the cleavage of the C–B bond.[3]

  • High pH / Strong Bases: While a base is necessary for the Suzuki-Miyaura catalytic cycle, strong bases (e.g., NaOH, KOH) and high pH (>10) are known to significantly accelerate the rate of protodeboronation.[4][5]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of most chemical reactions, including protodeboronation.[4] If the rate of protodeboronation increases more than the rate of the desired coupling, yields will suffer.

  • Inefficient Catalytic System: A slow or inefficient palladium catalyst system allows more time for the boronic acid to decompose via protodeboronation before it can participate in the desired cross-coupling.[4]

Q3: How can I detect and quantify protodeboronation in my reaction?

A: The most direct way is to monitor the reaction mixture for the appearance of the protodeboronated byproduct, 2-bis(2-hydroxyethyl)carbamoylpyridine, and the disappearance of your starting boronic acid. Standard analytical techniques are suitable for this:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method. It allows for the separation of the starting material, desired product, and the byproduct, while mass spectrometry confirms their identities by their respective molecular weights.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Suitable if the compounds are volatile and thermally stable.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: By analyzing the crude reaction mixture, you can identify the characteristic signals of the byproduct. The disappearance of the boronic acid signals and the appearance of a new aromatic proton signal in place of the C-B bond are key indicators.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during experiments with 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid and provides actionable solutions.

Problem: Low yield of the desired coupled product with significant formation of the protodeboronated byproduct.

This is the classic symptom of protodeboronation outcompeting the desired Suzuki-Miyaura coupling. The following decision tree and table will help you diagnose and solve the issue.

G start High Protodeboronation Observed? base Are you using a strong base (e.g., NaOH, KOH, Cs₂CO₃)? start->base Yes temp Is the reaction temperature high (e.g., >90 °C)? base->temp No sol_base Solution: Switch to a milder base (e.g., K₃PO₄, K₂CO₃, KF). base->sol_base Yes solvent Are you using aqueous or protic solvents? temp->solvent No sol_temp Solution: Lower the temperature. Try 60-80 °C with a highly active catalyst. temp->sol_temp Yes catalyst Is your catalyst system slow or susceptible to poisoning? solvent->catalyst No sol_solvent Solution: Use anhydrous solvents (e.g., Toluene, Dioxane, 2-MeTHF) and consider anhydrous bases (e.g., TMSOK). solvent->sol_solvent Yes sol_catalyst Solution: Use a modern, highly active Pd precatalyst with a bulky, electron-rich ligand (e.g., XPhos, SPhos). catalyst->sol_catalyst Yes

Table 1: Comparative Analysis of Reaction Parameters to Mitigate Protodeboronation
ParameterStandard (High Risk) ConditionsOptimized (Low Risk) ConditionsRationale & Causality
Base Strong, highly soluble bases (NaOH, KOH, Cs₂CO₃)Weaker, often heterogeneous bases (K₃PO₄, K₂CO₃, KF)Strong bases create a high pH environment that accelerates protodeboronation.[4][5] Weaker bases provide sufficient basicity for the catalytic cycle while minimizing C-B bond cleavage.
Solvent Aqueous mixtures (e.g., Dioxane/H₂O, Toluene/H₂O)Anhydrous aprotic solvents (Toluene, 2-MeTHF, CPME)Water is a proton source. Removing it by using anhydrous conditions directly suppresses the protonolysis mechanism.[3]
Temperature > 90 °C40 - 80 °CElevated temperatures can disproportionately increase the rate of protodeboronation.[4] Using a highly active catalyst allows for lower temperatures, favoring the desired coupling.
Catalyst System Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃Modern Precatalysts (e.g., XPhos-G3, SPhos-G3)Older catalyst systems often have slow initiation rates. Modern precatalysts ensure rapid formation of the active Pd(0) species, promoting fast cross-coupling that outpaces decomposition.[4][6]
Boron Reagent Boronic Acid (as is)In situ conversion to boronic ester or use of a stable derivative (e.g., MIDA, DABO)Boronic esters and other derivatives can offer greater stability.[1][7] Some strategies use "slow-release" protocols where the active boronic acid is generated gradually, keeping its standing concentration low and minimizing side reactions.[1][5]

Section 3: Recommended Protocols & Methodologies

Protocol 1: Optimized Suzuki-Miyaura Coupling Under Anhydrous Conditions

This protocol is designed to maximize the rate of the desired cross-coupling relative to the rate of protodeboronation by using a highly active catalyst system in an anhydrous environment.

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification prep1 Oven-dry all glassware prep2 Assemble under inert gas (Argon or Nitrogen) prep1->prep2 add1 Add Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (3.0 equiv) prep2->add1 add2 Add anhydrous solvent (e.g., Toluene) add1->add2 add3 Add Pd Precatalyst (1-2 mol%) and Ligand (if needed) add2->add3 react Heat to moderate temp (e.g., 60-80 °C) add3->react monitor Monitor by LC-MS for consumption of starting material and formation of product vs. byproduct react->monitor workup1 Cool to RT, filter off solids monitor->workup1 workup2 Wash with water/brine workup1->workup2 workup3 Dry organic layer (Na₂SO₄), concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv.), 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid (1.2–1.5 equiv.), and finely ground, anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[8]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a highly active palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) followed by anhydrous toluene (or 2-MeTHF).

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80 °C). The use of a highly active catalyst often allows for lower temperatures and shorter reaction times.[4][9]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS. Check for the consumption of the starting materials and the ratio of the desired product to the protodeboronated byproduct.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: The "Slow-Release" Strategy using a Boronic Ester

For particularly challenging substrates, converting the boronic acid to a more stable derivative, such as a neopentyl glycol or pinacol ester, can be highly effective.[1][10] These esters can be coupled directly under anhydrous conditions, often using a soluble organic base like potassium trimethylsilanolate (TMSOK), which can lead to rapid, homogeneous reactions even at room temperature.[3][11]

Key Concept: Boronic esters hydrolyze to the active boronic acid under the reaction conditions. By using a stable ester, you maintain a very low concentration of the sensitive boronic acid at any given time, ensuring it undergoes cross-coupling immediately upon formation. This "slow-release" approach effectively starves the protodeboronation side reaction.[1][5]

Section 4: Mechanistic Insight

Understanding the competing pathways is key to rational optimization.

// Nodes Start [label="Ar-B(OH)₂ + Ar'-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd_Cycle [label="Desired Suzuki-Miyaura Cycle\n(Base, Pd Catalyst)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Desired Product\nAr-Ar'", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Side_Reaction [label="Competing Protodeboronation\n(H⁺ Source, Base, Temp)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct [label="Byproduct\nAr-H", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Pd_Cycle [label="k_coupling", color="#34A853"]; Pd_Cycle -> Product;

Start -> Side_Reaction [label="k_deboronation", color="#EA4335", style=dashed]; Side_Reaction -> Byproduct;

// Goal Goal [shape=plaintext, label="Goal: Maximize k_coupling / k_deboronation", fontcolor="#202124"]; } enddot Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

The primary goal of any optimization is to increase the rate of the productive catalytic cycle (k_coupling) so that it significantly outpaces the rate of the undesired protodeboronation (k_deboronation). Every strategy discussed—milder bases, lower temperatures, anhydrous conditions, and hyperactive catalysts—is designed to favorably manipulate this ratio.

References

  • Protodeboronation. In: Wikipedia. ; 2023. Accessed March 8, 2024. [Link]

  • Hayes HL, Wei R, Westcott D, et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J Am Chem Soc. 2021;143(36):14814-14826. [Link]

  • Lee HG, Milner PJ, Buchwald SL. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Org Lett. 2014;16(24):6464-6467. [Link]

  • Shields JD, Veitch JA, Ahn JM, et al. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Org Lett. 2018;20(19):6322-6326. [Link]

  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. Accessed March 8, 2024. [Link]

  • Kassel DB, Shishido R, Lee HG, et al. Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. J Am Chem Soc. 2021;143(34):13903-13912. [Link]

  • Al-Zoubi RM, Marion R, Hall DG. Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. J Org Chem. 2014;79(11):5290-5297. [Link]

  • Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a … ResearchGate. Accessed March 8, 2024. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Accessed March 8, 2024. [Link]

  • Vedejs E, Chapman RW, Fields SC, Lin S, Schrimpf MR. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. J Org Chem. 1995;60(10):3020-3027. [Link]

  • Cox PA, Leach AG, Campbell AD, Lloyd-Jones GC. Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. J Am Chem Soc. 2016;138(29):9145-9157. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J Am Chem Soc. 2021;143(36):14814-14826. [Link]

  • Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate. ResearchGate. Accessed March 8, 2024. [Link]

  • Liu C, Li X, Wu Y. Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Adv. 2015;5(20):15354-15358. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed. Accessed March 8, 2024. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage. Accessed March 8, 2024. [Link]

  • Clegg W, Elsegood MRJ, Lawlor F, et al. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. J Org Chem. 2002;67(22):7983-7986. [Link]

  • Figure 6 from Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar. Accessed March 8, 2024. [Link]

  • Tveiten K, Tran T, Klaveness J, Undheim K, Hoff BH. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Tetrahedron. 2021;97:132379. [Link]

  • Cox PA, Leach AG, Campbell AD, Lloyd-Jones GC. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. Published online 2016. [Link]

  • For the pro's (Suzuki) : r/Chempros. Reddit. Published June 12, 2024. [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Request PDF. ResearchGate. Accessed March 8, 2024. [Link]

  • Gonda Z, Novák Z. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. 2021;26(7):1969. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. Accessed March 8, 2024. [Link]

  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. Accessed March 8, 2024. [Link]

Sources

Optimization

Purification methods for polar boronic acids like 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid

Technical Support Center: Purification Strategies for Polar Boronic Acids Welcome to the technical support center for the purification of polar boronic acids. This guide is designed for researchers, chemists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for Polar Boronic Acids

Welcome to the technical support center for the purification of polar boronic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating and purifying highly polar boronic acids, such as the pyridine-based compound 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid. The inherent polarity, tendency to form anhydrides, and Lewis acidic nature of these molecules often render standard purification techniques ineffective. This document provides in-depth troubleshooting advice, step-by-step protocols, and the causal reasoning behind our recommended strategies to empower you to overcome these common hurdles.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial questions and problems encountered when working with polar boronic acids.

Q1: Why is my polar boronic acid so difficult to purify?

A: The difficulty arises from a combination of three core properties:

  • High Polarity: The B(OH)₂ group, coupled with other polar functionalities like the pyridine nitrogen and hydroxyethyl groups in our example compound, makes the molecule highly water-soluble and often poorly soluble in common organic solvents used for chromatography and recrystallization. This leads to poor retention on normal-phase silica and potentially on reversed-phase columns as well.[1][2]

  • Equilibrium with Boroxines: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides called boroxines.[3][4] This means that even a "pure" sample can exist as a mixture of the monomer and boroxine in solution or in the solid state, complicating analysis (e.g., NMR, melting point) and chromatographic behavior.

  • Lewis Acidity: The boron atom is electron-deficient, making it a Lewis acid. This causes strong, often irreversible, binding to the Lewis basic silanol groups (Si-OH) on the surface of standard silica gel, leading to significant streaking, low recovery, or complete retention on the column.[5]

Q2: My NMR spectrum shows broad peaks or more signals than expected. Could this be due to boroxines?

A: Yes, this is a classic sign of boroxine formation.[6] The equilibrium between the monomeric boronic acid and its trimeric boroxine can lead to broadened signals in your NMR spectrum. A simple diagnostic test is to add a single drop of water to your NMR sample (e.g., in DMSO-d₆). The water will hydrolyze the boroxine back to the monomeric boronic acid, typically resulting in a much sharper and cleaner spectrum.

Q3: My purified boronic acid is an oil or a sticky solid, not a crystalline powder. What should I do?

A: This is common for polar compounds that are difficult to crystallize. Before attempting a full-scale recrystallization, try trituration . This involves suspending your crude material in a solvent (or solvent system) in which the desired compound is poorly soluble but the impurities are soluble. Stir or sonicate the suspension vigorously. The goal is not to dissolve the product, but to wash the impurities away. The solid can then be isolated by filtration. Good starting solvents for triturating polar compounds include diethyl ether, ethyl acetate, or mixtures of dichloromethane and hexanes.

Q4: What is the simplest, most direct purification method I should try first for a large batch of crude material?

A: For a first-pass, bulk purification, a classical acid-base extraction is often effective.[7] Since boronic acids are acidic (with pKa values typically around 8-10), they can be deprotonated and extracted into an aqueous base (e.g., 1M NaOH). The aqueous layer, now containing the boronate salt, can be washed with an organic solvent (like ethyl acetate or DCM) to remove non-acidic impurities. Subsequently, the aqueous layer is re-acidified (e.g., with 1M HCl) to a pH of ~6-7, and the purified boronic acid can be extracted back into a polar organic solvent.[6][7] This method is particularly useful for removing neutral or basic impurities.

Part 2: Purification Method Selection Guide

Choosing the right purification strategy from the outset can save significant time and material. The following decision tree and comparison table are designed to guide you to the most appropriate method based on your specific situation.

Decision Workflow for Boronic Acid Purification

G start Crude Polar Boronic Acid q1 Is direct crystallization or trituration effective? start->q1 yes1 Yes q1->yes1  Done! no1 No q1->no1 q2 Is the compound stable to strong acid/base? no1->q2 yes2 Yes q2->yes2 no2 No q2->no2 acid_base Perform Acid-Base Extraction yes2->acid_base q3 Is chromatography (NP or RP) providing good separation? no2->q3 acid_base->q3 yes3 Yes q3->yes3  Done! no3 No q3->no3 q4 Is the goal to remove a specific impurity type? no3->q4 yes4 Yes q4->yes4 no4 No q4->no4 scavenger Use Targeted Scavenger Resin yes4->scavenger derivatize Purify via a Stable Derivative (e.g., DEA Adduct) no4->derivatize

Caption: A decision tree to guide purification strategy selection.

Table 1: Comparison of Purification Methodologies
MethodPrincipleProsConsBest For
Recrystallization/Trituration Differential solubility of the compound and impurities.Scalable, inexpensive, can yield very pure material.Finding a suitable solvent system can be difficult; may not work for oils/amorphous solids.[5][8]Crude products where impurities have significantly different polarity.
Acid-Base Extraction Exploits the acidic nature of the B(OH)₂ group to move it between aqueous and organic phases.[7]Simple, scalable, great for removing neutral/basic impurities.Compound must be stable to pH changes; not effective for acidic impurities.Initial bulk purification of crude reaction mixtures.
Silica Gel Chromatography Adsorption chromatography based on polarity.Well-understood, widely available.Polar boronic acids often streak or bind irreversibly to silica.[5][8] Requires special conditions (see Part 3).Less polar boronic acids or when using modified silica/mobile phases.
Reversed-Phase (C18) Chromatography Partitioning based on hydrophobicity.Good for polar compounds; can handle aqueous samples.Highly polar boronic acids may have poor retention.[9][10] Requires HPLC/MPLC systems; solvent removal can be difficult.Purifying highly polar compounds that are intractable on normal phase.
Derivatization (e.g., DEA Adduct) Covalently modify the boronic acid to a more stable, easily purified form, then regenerate the pure acid.[9]Excellent for otherwise inseparable mixtures; adducts are often highly crystalline.Adds two chemical steps (protection/deprotection) to the workflow.When all other methods fail or when the highest purity is required.
Scavenger/Affinity Resins Use of solid-supported reagents to either bind the target compound ("catch-and-release") or the impurities.[11][12]Highly selective; simplifies workup (filtration); can be regenerated.Higher cost of resins; requires specific resin for the target or impurity.Removing specific, problematic impurities or as a final polishing step.

Part 3: In-Depth Troubleshooting Guides by Technique

This section provides specific, actionable advice for common problems encountered with established purification techniques.

Chromatography

Q: My boronic acid streaks badly on my silica gel column and I get very low recovery. How can I stop this?

A: This is caused by the strong interaction between the Lewis acidic boron and the Lewis basic silica surface. You need to disrupt this interaction.

  • Solution 1: Use a Stronger, More Polar Mobile Phase. Instead of ethyl acetate/hexane, move to more polar systems containing methanol or acetone.[8] A gradient of 0-20% methanol in dichloromethane is a common starting point.

  • Solution 2: Add a Mobile Phase Modifier. Adding a small amount (0.5-1%) of a competitive Lewis acid or base, like acetic acid, can saturate the active sites on the silica gel, allowing your compound to elute more cleanly.[8]

  • Solution 3 (Recommended): Use Boric Acid-Impregnated Silica Gel. This is a highly effective method that deactivates the silica surface by pre-treating it with a benign Lewis acid (boric acid itself).[13][14] This reduces the over-adsorption of your boronic acid, leading to sharper peaks and better recovery. See Part 4 for a detailed protocol.

Q: I'm trying reversed-phase (C18) flash chromatography, but my highly polar compound elutes in the first few fractions with everything else. What should I do?

A: This indicates a lack of retention, which is common for very polar ("water-loving") molecules on a hydrophobic C18 phase.

  • Solution 1: Use a Highly Aqueous Mobile Phase. Start your gradient with 95-100% water (with a modifier like 0.1% TFA or formic acid) and slowly ramp up the organic solvent (acetonitrile or methanol).

  • Solution 2: Use a Specialized Column. If possible, use a column designed for retaining polar analytes. Look for phases described as "polar-endcapped" or "polar-embedded," such as a C18 T3 column, which is designed for use in highly aqueous conditions.[15][16]

  • Solution 3: Adjust the Mobile Phase pH. The charge state of your molecule affects its retention. For a pyridine boronic acid, running at a slightly acidic pH (e.g., pH 3-4) will protonate the pyridine nitrogen, potentially increasing its polarity and interaction with residual silanols on the stationary phase, which can sometimes improve retention and peak shape.

Derivatization for Purification

Q: I can't seem to separate my boronic acid from a persistent impurity. Can I convert it to something else, purify that, and then convert it back?

A: Absolutely. This strategy, known as derivatization, is one of the most powerful tools for purifying difficult boronic acids. By converting the problematic B(OH)₂ group into a more stable, less polar, and often crystalline derivative, you can dramatically simplify purification.

Q: How do I use diethanolamine (DEA) for purification?

A: This is an excellent and highly recommended technique. Boronic acids react with diethanolamine to form stable, bicyclic boronate esters (often called DEA adducts). These adducts are typically zwitterionic, highly crystalline, and precipitate selectively from non-polar organic solvents.[6][9] Once you have the pure, crystalline adduct, a simple acidic workup hydrolyzes the ester and regenerates your pure boronic acid.[13] See Part 4 for a step-by-step protocol.

Workflow for Purification via DEA Adduct Formation

G cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Isolation cluster_2 Step 3: Hydrolysis a1 Dissolve Crude Boronic Acid in a polar solvent (e.g., THF/MeOH) a2 Add 1.0 eq. Diethanolamine (DEA) a1->a2 a3 Add anti-solvent (e.g., Diethyl Ether) to induce precipitation a2->a3 b1 Filter the precipitated crystalline DEA adduct a3->b1 b2 Wash solid with anti-solvent to remove soluble impurities b1->b2 c1 Suspend pure adduct in Organic Solvent (e.g., EtOAc) b2->c1 c2 Add aqueous acid (e.g., 1M HCl) and stir vigorously c1->c2 c3 Separate organic layer containing pure boronic acid c2->c3 end end c3->end Pure Boronic Acid

Caption: Experimental workflow for DEA adduct purification.

Scavenger & Affinity Resins

Q: How can I use a resin to purify the boronic acid itself in a "catch-and-release" fashion?

A: This is an elegant approach that leverages solid-phase extraction principles. You can use a resin functionalized with a group that selectively binds to boronic acids.

  • Diethanolamine (DEAM) Resin: This is the solid-supported equivalent of the DEA adduct strategy described above.[11][12] You pass a solution of your crude material through a cartridge containing DEAM resin. The boronic acid is "caught" by the resin, while non-binding impurities pass through. After washing the resin to remove any remaining impurities, you can "release" your pure boronic acid by flushing the cartridge with a mildly acidic solution.

  • Boronate Affinity Chromatography (BAC): This technique typically uses an immobilized boronic acid resin to capture molecules containing cis-diols.[17][18] While less common, the reverse could be applied: a resin functionalized with diols (like sorbitol) could potentially capture the boronic acid under basic conditions, allowing for a similar catch-and-release purification.[9]

Part 4: Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Bulk Purification

  • Dissolve the crude boronic acid (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate, 10 mL per gram of crude).

  • Transfer the solution to a separatory funnel and extract with 1M NaOH (aq) (2 x 5 mL per gram). Combine the aqueous layers.

  • Wash the combined basic aqueous layers with the initial organic solvent (1 x 5 mL per gram) to remove any remaining neutral/basic impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~6-7 by the dropwise addition of 2M HCl (aq). Monitor with pH paper.

  • Extract the pure boronic acid from the neutralized aqueous layer with a fresh portion of ethyl acetate or another suitable polar organic solvent (3 x 10 mL per gram).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification via Diethanolamine (DEA) Adduct Formation

  • Dissolve the crude boronic acid (1.0 eq) in a minimal amount of a polar solvent like methanol or THF.

  • Add a solution of diethanolamine (1.0 eq) in the same solvent dropwise with stirring.

  • Slowly add a non-polar anti-solvent, such as diethyl ether or hexanes, until a precipitate begins to form.

  • Allow the mixture to stir at room temperature for 1-2 hours, or until precipitation is complete. Cooling in an ice bath can improve yield.

  • Collect the crystalline DEA adduct by vacuum filtration, washing the solid with the anti-solvent.

  • To regenerate the boronic acid, suspend the purified adduct in ethyl acetate and add an equal volume of 1M HCl (aq). Stir the biphasic mixture vigorously for 1-2 hours.

  • Separate the organic layer, extract the aqueous layer twice more with ethyl acetate, combine the organic fractions, dry over MgSO₄, and concentrate to afford the pure boronic acid.

Protocol 3: Preparation and Use of Boric Acid-Impregnated Silica Gel

  • Prepare a 1% (w/v) solution of boric acid in methanol.

  • In a round-bottom flask, create a slurry of silica gel in this boric acid solution (e.g., 100 g of silica in 300-400 mL of the solution).

  • Concentrate the slurry on a rotary evaporator until a free-flowing powder is obtained. This is your boric acid-impregnated silica.

  • Pack your chromatography column with this modified silica gel as you normally would.

  • Run the column using your desired mobile phase. The deactivation of the silica surface should prevent streaking and improve the recovery of your polar boronic acid.[14]

References

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016).
  • Protecting Groups for Boronic Acids | Chem-Station Int. Ed. (2016). Retrieved from [Link]

  • Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications - Agilent. (2010). Retrieved from [Link]

  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - MDPI. (2013). Retrieved from [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (n.d.). Retrieved from [Link]

  • Purification of boronic acids? : r/chemistry - Reddit. (2017). Retrieved from [Link]

  • Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - RSC Publishing. (n.d.). Retrieved from [Link]

  • Chromatographic Conditions for the Analysis of Boronic Pinacol Esters - ResearchGate. (n.d.). Retrieved from [Link]

  • Boronic acids protecting groups with standard deprotecting conditions. - ResearchGate. (n.d.). Retrieved from [Link]

  • Solid-Supported Scavengers - Supra sciences. (n.d.). Retrieved from [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. (2024). Retrieved from [Link]

  • SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS - FUJIFILM Wako. (n.d.). Retrieved from [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Retrieved from [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation. (n.d.). Retrieved from [Link]

  • WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents. (2005).
  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. (n.d.). Retrieved from [Link]

  • Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry - American Chemical Society. (2010). Retrieved from [Link]

  • ボロン酸の保護基 Protecting Groups for Boronic Acids - Chem-Station (ケムステ). (2016). Retrieved from [Link]

  • Phenylboronic acid modified solid-phase extraction column: Preparation, characterization, and application to the analysis of amino acids in sepia capsule by removing the maltose - PubMed. (2016). Retrieved from [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. (n.d.). Retrieved from [Link]

  • Boronate affinity-mediated magnetic solid phase extraction and bioactivities of polysaccharides from beverage plants - Maximum Academic Press. (2023). Retrieved from [Link]

  • Evaluation of boronate affinity solid-phase extraction coupled in-line to capillary isoelectric focusing for the analysis of catecholamines in urine - PubMed. (2018). Retrieved from [Link]

  • Boronate Resin - G-Biosciences. (n.d.). Retrieved from [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (n.d.). Retrieved from [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines | The Journal of Organic Chemistry - ACS Publications. (2002). Retrieved from [Link]

  • Boronic Acid Affinity Chromatography Resin - Amerigo Scientific. (n.d.). Retrieved from [Link]

  • Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025). Retrieved from [Link]

  • Boronic-Acid-Accelerated Electrophilic Activation of Unprotected Maltols to N-Substituted Hydroxypyridinones in Water | Organic Letters - ACS Publications. (2022). Retrieved from [Link]

  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling Yields with Functionalized Pyridine Boronic Acids

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving functionalized pyridine boronic acids. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving functionalized pyridine boronic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, ensuring higher yields and purity. As Senior Application Scientists, we have compiled field-proven insights and data to address the unique challenges posed by these substrates.

Frequently Asked Questions (FAQs)

Here are some of the most common questions and issues encountered when working with functionalized pyridine boronic acids in Suzuki coupling reactions.

Q1: Why am I observing low to no conversion of my starting materials?

Low conversion in Suzuki couplings with pyridine-containing substrates can often be attributed to a few key factors:

  • Catalyst Inhibition: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst. This coordination can form stable, inactive complexes that effectively "poison" the catalyst, thereby halting the catalytic cycle.[1][2]

  • Suboptimal Catalyst System: Standard catalysts like Pd(PPh₃)₄ may provide poor results with pyridine substrates.[1] More robust systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), are frequently required to achieve good yields.[1]

  • Inefficient Oxidative Addition: For sterically hindered pyridine halides, the initial oxidative addition of the palladium catalyst can be a rate-limiting step. The choice of ligand is critical to facilitate this process.[3]

Q2: What are the most common side reactions, and how can they be minimized?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[1][3][4] Pyridine boronic acids, especially 2-pyridyl derivatives, are notoriously unstable and prone to this decomposition pathway.[4][5]

    • Minimization Strategies:

      • Use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[3][6] These reagents can act as a "slow-release" source of the boronic acid, keeping its concentration low and reducing the rate of decomposition.[4][7]

      • Employ milder reaction conditions, such as lower temperatures and weaker bases.[3][8]

  • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can produce undesired dimeric byproducts.[2][3] This is often promoted by the presence of oxygen.[1][3][6]

    • Minimization Strategies:

      • Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[3]

      • Starting with a Pd(0) source, such as Pd₂(dba)₃, can sometimes mitigate homocoupling that occurs during the in-situ reduction of a Pd(II) precatalyst.[6]

  • Dehalogenation: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can be a competing pathway, particularly under harsh reaction conditions.[1][3]

Q3: How critical are anhydrous and inert conditions for this reaction?

They are highly critical for a successful outcome.

  • Oxygen Sensitivity: Oxygen can lead to the oxidative degradation of the active Pd(0) catalyst and promote the homocoupling of the boronic acid.[1][6]

  • Water Sensitivity: Water can facilitate the protodeboronation of the boronic acid, a common side reaction with pyridine boronic acids.[1]

Therefore, using anhydrous solvents and thoroughly degassing the reaction mixture are crucial steps for achieving high yields.

In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of functionalized pyridine boronic acids.

Problem 1: Low or No Conversion of Starting Materials

If you observe a significant amount of unreacted starting materials, consider the following troubleshooting steps.

Potential Cause 1: Catalyst Inactivity or Poisoning

The pyridine nitrogen can poison the palladium catalyst.

  • Solution 1: Switch to a More Robust Ligand: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands can promote the desired catalytic cycle and mitigate catalyst deactivation.[1]

  • Solution 2: Use a Pre-catalyst: Utilize a pre-formed palladium complex that rapidly generates the active Pd(0) species.[1]

  • Solution 3: Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome partial deactivation.[1]

Potential Cause 2: Suboptimal Base or Solvent

The choice of base and solvent is highly interdependent and crucial for success.[2]

  • Solution 1: Base Screening: The base must be strong enough to activate the boronic acid for transmetalation but not so strong as to promote side reactions.[9] For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable.[8] Stronger bases like KOtBu have also been shown to be effective in certain cases, particularly with sterically hindered substrates.[10]

  • Solution 2: Solvent System Optimization: The solvent must ensure adequate solubility of all reaction components.[3] Common solvent systems include toluene, dioxane, THF, or DMF, often with water as a co-solvent.[8]

Troubleshooting Workflow for Low Conversion

start Low or No Conversion catalyst Is the Catalyst System Optimal? start->catalyst reagents Are Reagents High Quality? catalyst->reagents Yes ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst->ligand No conditions Are Reaction Conditions Optimized? reagents->conditions Yes boronic_acid Use Fresh Boronic Acid or More Stable Derivative (Ester, Trifluoroborate) reagents->boronic_acid No degas Ensure Rigorous Degassing and Inert Atmosphere conditions->degas No base_solvent Screen Different Base/Solvent Combinations conditions->base_solvent Yes end Improved Conversion ligand->end precatalyst Use a Pre-catalyst precatalyst->end boronic_acid->end degas->end base_solvent->end

Caption: Troubleshooting workflow for low starting material conversion.

Problem 2: Significant Formation of Byproducts

If your starting materials are largely consumed but the yield of the desired product is poor, it is likely that side reactions are predominating.

Potential Cause 1: Protodeboronation

This is a major cause of low yields, where the boronic acid is converted back to the corresponding arene.[8]

  • Solution 1: Use a More Stable Boronic Acid Derivative: Pinacol esters, MIDA boronates, or potassium trifluoroborates are more resistant to protodeboronation.[4][6]

  • Solution 2: Milder Reaction Conditions: Lowering the reaction temperature and using a weaker base can help to suppress this side reaction.[3]

  • Solution 3: "Slow-Release" Strategy: The use of MIDA boronate esters and organotrifluoroborates allows for the slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[4][7]

The Protodeboronation Pathway

boronic_acid Pyridine Boronic Acid (Ar-B(OH)₂) product Protodeboronated Pyridine (Ar-H) boronic_acid->product Protonolysis of C-B bond boric_acid Boric Acid (B(OH)₃) boronic_acid->boric_acid proton_source Proton Source (e.g., H₂O) proton_source->product

Caption: The undesired protodeboronation side reaction.

Potential Cause 2: Homocoupling

The presence of oxygen often promotes the homocoupling of two boronic acid molecules.[6]

  • Solution 1: Rigorous Degassing: Ensure that all solvents are properly degassed and the reaction is run under a strictly inert atmosphere.

  • Solution 2: Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling that may occur during the in-situ reduction of a Pd(II) precatalyst.[6]

  • Solution 3: Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor homocoupling.[8]

Data Presentation: Optimizing Reaction Components

The following tables summarize key considerations for selecting the optimal components for your Suzuki coupling reaction.

Table 1: Comparison of Common Palladium Catalysts and Ligands
Catalyst/Ligand SystemKey FeaturesBest Suited For
Pd(PPh₃)₄ Standard, widely available Pd(0) source.Simple, unhindered substrates. May give poor results with pyridines.[1]
Pd(dppf)Cl₂ Air-stable Pd(II) precatalyst.A good starting point for many couplings.
Pd(OAc)₂ / SPhos, XPhos, RuPhos Pd(II) source with bulky, electron-rich phosphine ligands.Challenging substrates, including electron-rich halides and sterically hindered pyridines.[1][8]
Pd₂(dba)₃ Common Pd(0) source.Often used with a variety of phosphine ligands.
Table 2: Guide to Base Selection
BaseStrengthKey Considerations
K₂CO₃, Na₂CO₃ ModerateCommonly used, effective in many cases. Often used in aqueous solvent mixtures.
K₃PO₄, Cs₂CO₃ Mild-ModerateOften a good choice for sensitive substrates to minimize side reactions like protodeboronation.[8]
KOtBu StrongCan be effective for sterically hindered substrates but may promote side reactions.[10]
KF MildCan be used to activate boronic acids without affecting base-labile functional groups.[9]

Experimental Protocols

General Procedure for Suzuki Coupling of a Functionalized Pyridine Boronic Acid

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), the pyridine boronic acid or its derivative (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).[3]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[3]

  • Degassing: Seal the flask and perform at least three cycles of vacuum followed by backfilling with the inert gas to ensure an inert atmosphere.[11]

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1][2]

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][11]

The Suzuki-Miyaura Catalytic Cycle

pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar¹-Pd(II)L₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition pd_intermediate1->transmetalation boronic_acid Ar²-B(OH)₂ boronic_acid->transmetalation base Base (e.g., OH⁻) base->transmetalation pd_intermediate2->reductive_elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands - Benchchem. (URL: )
  • Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for 5-Phenylpyridine Synthesis - Benchchem. (URL: )
  • Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid - Benchchem. (URL: )
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. (URL: )
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (URL: )
  • Protodeboronation - Wikipedia. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - The Journal of Organic Chemistry (ACS Publications). (URL: [Link])

  • Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C - The Journal of Organic Chemistry (ACS Publications). (URL: [Link])

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Help needed with unreproducible Suzuki coupling - Reddit. (URL: [Link])

  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids - Benchchem. (URL: )
  • Diagnosing issues with a failed Suzuki coupling? - Reddit. (URL: [Link])

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - J-Stage. (URL: [Link])

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (URL: [Link])

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - ResearchGate. (URL: [Link])

  • Optimization of 2-phosphinoimidazole ligands for application in the Suzuki-Miyaura reaction - American Chemical Society. (URL: [Link])

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - The Journal of Organic Chemistry (ACS Publications). (URL: [Link])

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. (URL: [Link])

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. (URL: [Link])

Sources

Optimization

Technical Support Guide: Stability of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid in Aqueous Buffers

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boron...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid. We address common stability challenges encountered in aqueous buffer systems and offer troubleshooting strategies and validated protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Principles

This section addresses fundamental questions regarding the chemical behavior of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid in aqueous solutions.

Q1: What are the primary degradation pathways for this compound in aqueous solution?

A: Like other arylboronic acids, this compound is susceptible to several degradation pathways in aqueous media. The three most common are:

  • Oxidative Degradation: The carbon-boron bond is prone to oxidation, especially in the presence of reactive oxygen species (ROS), which converts the boronic acid to the corresponding phenol (a hydroxypyridine derivative).[1][2][3] This process is often irreversible and results in a loss of the compound's intended activity, such as its ability to bind diols or participate in cross-coupling reactions.[1]

  • Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source (like water, particularly under acidic or strongly basic conditions), replacing the boronic acid group with a hydrogen atom.[4][5] The propensity for protodeboronation can be influenced by pH, temperature, and the electronic properties of the pyridine ring.[4]

  • Boroxine Formation: Boronic acids can undergo dehydration, especially at high concentrations or in the solid state, to form cyclic trimeric anhydrides called boroxines.[6][7] While this process is often reversible upon dissolution in water, the formation of these less soluble species can lead to precipitation or inaccurate concentration measurements.[6]

Q2: How does pH affect the stability and structure of the molecule?

A: The pH of the aqueous buffer is a critical determinant of both the structure and stability of the boronic acid. Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[8][9] At physiological pH, most of the compound will be in the neutral trigonal state, but as the pH increases above the pKa (typically ~7-9), the anionic tetrahedral form becomes more prevalent.[7][8][9] This equilibrium is crucial because the tetrahedral boronate form is often more susceptible to certain degradation pathways.[5] Furthermore, the pyridine nitrogen in the molecule can be protonated at acidic pH (pKa ~3.8-4.2), which can alter the electronic properties of the molecule and influence degradation rates.[5]

Q3: What is the specific role of the 2-Bis(2-hydroxyethyl)carbamoyl side chain in the molecule's stability?

A: The bis(2-hydroxyethyl)carbamoyl side chain is a unique and highly significant feature. The two hydroxyl groups can act as an intramolecular diol, which can form a reversible covalent bond with the adjacent boronic acid. This intramolecular chelation creates a cyclic boronate ester structure, often referred to as a boralactone. This structure provides substantial stabilization by protecting the boron center.[1][2]

This intramolecular complexation can:

  • Dramatically Enhance Oxidative Stability: By forming an intramolecular ligand, the side chain reduces the electron density on the boron atom, which can slow the rate-limiting step in the oxidation process by orders of magnitude.[1][2][3]

  • Protect Against Protodeboronation: The cyclic structure sterically shields the carbon-boron bond from attack.

  • Prevent Boroxine Formation: Intramolecular cyclization satisfies the Lewis acidity of the boron center, reducing the driving force for intermolecular dehydration to form boroxines.

Below is a diagram illustrating this crucial stabilizing equilibrium.

G cluster_0 Equilibrium in Aqueous Buffer cluster_1 Key Factors Open Open-Chain Form (Vulnerable to Degradation) Closed Intramolecularly Chelated Form (Stabilized Boralactone Structure) Open->Closed Intramolecular Cyclization (Favored) Closed->Open Hydrolysis (Reversible) pH pH pH->Open Influences Equilibrium Temp Temperature Temp->Closed Affects Rate Buffer Buffer Composition

Caption: Intramolecular stabilization equilibrium.

Q4: How do temperature and buffer choice impact stability?

A:

  • Temperature: Elevated temperatures accelerate all chemical degradation pathways, including oxidation and protodeboronation.[10][11] For long-term storage, solutions should be kept frozen at -20°C or -80°C. For short-term use, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles.

  • Buffer Choice: While the intramolecular chelation provides significant protection, the choice of buffer is still important. Avoid buffers containing high concentrations of diols (e.g., some biological buffers or additives like glycerol) as they may compete with the intramolecular stabilization. Phosphate and borate buffers are generally compatible, but it is always best to perform a preliminary stability test in your specific experimental buffer.

Section 2: Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to the stability of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid.

Q: My experimental results are inconsistent, or I'm observing a time-dependent loss of compound activity. What are the likely causes?

A: Inconsistent results or loss of activity are classic symptoms of compound degradation. The following workflow can help you pinpoint the cause.

Caption: Troubleshooting workflow for compound instability.

Q: I'm observing precipitation or cloudiness in my stock or working solutions. What should I investigate?

A: Precipitation can arise from several factors:

  • Poor Solubility: The compound may have limited solubility in your chosen buffer. Try preparing the stock solution in an organic solvent like DMSO or DMF first, then diluting it into the aqueous buffer.

  • Boroxine Formation: As mentioned, at high concentrations, the compound can form less soluble boroxine trimers.[6] This is less likely with this specific molecule due to intramolecular stabilization but can occur if the compound is of poor quality or has been stored improperly as a solid. Diluting the solution and ensuring the pH is near neutral can help redissolve the boroxine into the monomeric boronic acid.

  • Buffer Incompatibility: The compound may be interacting with a component of your buffer, causing it to salt out. Test solubility in a simpler buffer system (e.g., PBS) to confirm.

Section 3: Experimental Protocols & Methodologies

To ensure reliable and reproducible results, follow these validated protocols for handling and analysis.

Protocol 1: Recommended Handling and Stock Solution Preparation

This protocol minimizes initial degradation and ensures an accurate starting concentration.

  • Material Handling: Upon receipt, store the solid compound at -20°C, protected from light and moisture.

  • Solvent Choice: For the primary stock solution, use anhydrous DMSO or DMF. These solvents prevent hydrolysis and boroxine formation.

  • Stock Preparation (e.g., 10 mM): a. Allow the vial of solid compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of solid in a fume hood. c. Dissolve the solid in the appropriate volume of anhydrous DMSO to make a 10 mM stock solution. d. Mix thoroughly by vortexing until fully dissolved.

  • Aliquoting and Storage: a. Aliquot the stock solution into single-use volumes in low-protein-binding tubes. b. Store the aliquots at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Preparing Working Solutions: a. Thaw a single aliquot of the DMSO stock. b. Dilute the stock into your final aqueous buffer immediately before use. Ensure the final concentration of DMSO is compatible with your assay (typically <1%).

Protocol 2: HPLC-Based Stability Assessment

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for quantifying the intact compound and its degradation products.[12]

  • Objective: To quantify the percentage of intact 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid remaining over time in a specific aqueous buffer.

  • Instrumentation: HPLC system with a UV detector.

  • Suggested HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

    • Gradient: Start with a linear gradient appropriate for the compound's polarity (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for optimal absorbance, likely around 260-280 nm due to the pyridine ring.

    • Injection Volume: 10 µL.

  • Procedure: a. Prepare a working solution of the compound (e.g., 100 µM) in your target aqueous buffer. b. Immediately inject a sample to get the "Time 0" purity reading. Integrate the peak area of the parent compound. c. Store the working solution under your desired test condition (e.g., 4°C, 25°C, 37°C). d. At specified time points (e.g., 1, 4, 8, 24, 48 hours), inject another sample. e. Calculate the percentage of the compound remaining at each time point relative to the Time 0 peak area. Look for the appearance of new peaks, which indicate degradation products.

Data Summary Table for Stability Studies

Use the following table to log and compare the stability of your compound under different conditions.

Time Point (Hours)Condition 1: Buffer A, 4°C (% Remaining)Condition 2: Buffer A, 25°C (% Remaining)Condition 3: Buffer B, 25°C (% Remaining)Notes (e.g., New Peaks Observed)
0100%100%100%
1
4
8
24
48

References

  • Vertex AI Search. (2026, February 26). Enhance Stability of Boric Acid Solutions in Pharmaceutical Use.
  • BenchChem. Methyl Boronic Acid: A Technical Guide to Stability and Handling.
  • Kliegel, W., et al. (2013, April 30). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of Organic Chemistry.
  • ResearchGate.
  • Pinto, M., et al. (2020).
  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
  • Patsnap Eureka. (2026, February 26).
  • ResearchGate. (2026, March 5). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears.
  • Kim, J., et al. (2021, May 18). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole.
  • Duval, S., et al. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • ACS Publications. (2024, March 25). Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels. Macromolecules.
  • KU ScholarWorks.
  • BenchChem. A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.
  • ResearchGate.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Open Metu. (2021, February 10). EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES.
  • Wikipedia. Boronic acid.
  • Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts.
  • Santos, J. L., et al. (2023). Designing Functional and Responsive Molecules with Boronic Acids. Accounts of Chemical Research.
  • ACS Publications. (2023, October 16). Solute Stabilization Effects of Nanoparticles Containing Boronic Acids in the Absence of Binding Pairs. Langmuir.
  • Semantic Scholar. Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions.
  • ChemicalBook. (2020, February 13).
  • MDPI. (2023, March 15).
  • Raines Lab. Supporting Information for Boronic acid with high oxidative stability and utility in biological contexts.
  • LJMU Research Online.
  • MDPI. (2020, September 21).
  • ResearchGate. Boronic acid with high oxidative stability and utility in biological contexts.
  • Deakin University - Figshare. (2026, February 24). A new class of customisable stable boronic ester assemblies.
  • DSpace@MIT. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts.

Sources

Troubleshooting

Troubleshooting low yields in bioconjugation reactions with boronic acids

Welcome to the Bioconjugation Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic and practical challenges of utilizing boronic acids (BAs)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioconjugation Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic and practical challenges of utilizing boronic acids (BAs) in bioconjugation workflows.

Boronic acids are highly valued for their ability to form reversible covalent bonds with diols and other Lewis bases, enabling dynamic yet stable bioconjugates[1]. However, their unique coordination chemistry—specifically the interconversion of the central boron atom between an uncharged sp2 -hybridized trigonal planar structure and an anionic sp3 -hybridized tetrahedral boronate species—makes them highly sensitive to environmental conditions[1].

Below is our definitive guide to diagnosing and resolving low yields in boronic acid bioconjugation.

Diagnostic Workflow for Low Yields

TroubleshootingTree Start Low Conjugation Yield (< 10%) CheckBuffer 1. Buffer Check Using Tris or HEPES? Start->CheckBuffer FixBuffer Action: Switch to Phosphate Buffer (PBS) CheckBuffer->FixBuffer Yes CheckPH 2. pH & pKa Check Is pH < BA pKa? CheckBuffer->CheckPH No Success Optimal Bioconjugation Yield Achieved FixBuffer->Success FixPH Action: Raise pH or Use SHA Ligand CheckPH->FixPH Yes CheckOx 3. Oxidation Check Phenol detected via MS? CheckPH->CheckOx No FixPH->Success FixOx Action: Degas Buffer & Remove ROS CheckOx->FixOx Yes CheckLigand 4. Ligand Affinity Using Aliphatic Diol? CheckOx->CheckLigand No FixOx->Success FixLigand Action: Switch to Catechol or SHA CheckLigand->FixLigand Yes CheckLigand->Success No FixLigand->Success

Diagnostic workflow for troubleshooting low yields in boronic acid bioconjugation reactions.

Frequently Asked Questions & Troubleshooting

Q1: I am performing a boronic acid-diol conjugation, but my yield is near zero. I am using a standard HEPES buffer at pH 7.4. What went wrong? Causality & Solution: Your buffer is actively quenching your reaction. Buffers like HEPES and Tris contain amino alcohol and polyol structural motifs. Because boronic acids possess an empty p-orbital, they act as Lewis acids and will preferentially chelate with the hydroxyl/amine groups present in HEPES or Tris, keeping the boronic acid trapped in an anionic tetrahedral form[2]. Action: Immediately swap your reaction matrix to a non-competing buffer, such as 0.1 M Phosphate Buffer (PBS) or carbonate buffer.

Q2: My protein-boronic acid conjugate falls apart during size-exclusion chromatography (SEC) or dialysis. Why is the bond unstable? Causality & Solution: You are likely encountering the dynamic reversibility of the boronate ester bond. Boronic acids react with 1,2-diols to yield cyclic boronate esters that are generally stable at pH > 7.4 but rapidly hydrolyze under acidic or neutral conditions if the affinity is low[3]. Furthermore, optimal binding requires a pH that balances the pKa​ of both the boronic acid and the diol[4]. If you are using a simple aliphatic diol (like glucose or a standard PEG-diol), the dissociation rate is too high to survive purification. Action: Upgrade your diol partner. Switch from an aliphatic diol to Salicylhydroxamic Acid (SHA) or a catechol derivative. SHA forms a highly stable six-membered ring complex with phenylboronic acid (PBA) exhibiting ultra-fast reaction kinetics and high binding affinities that easily survive SEC[3],[5].

Q3: Mass spectrometry of my boronic acid-functionalized antibody shows a mass shift corresponding to a phenol (-OH) instead of the intact boronic acid (-B(OH)2). What is causing this degradation? Causality & Solution: Your boronic acid warhead has undergone oxidative degradation. Boronic acids are highly susceptible to oxidation by Reactive Oxygen Species (ROS), such as peroxynitrite and hydrogen peroxide, which are often present in trace amounts in biological samples or aged buffers[6]. This oxidation cleaves the carbon-boron bond, leaving an unreactive phenol group. Action: Degas all buffers thoroughly before use. If working with complex cell lysates, consider adding ROS scavengers or performing the conjugation under inert atmosphere conditions.

Q4: How do I know if my boronic acid is actually binding to my target diol in solution before I waste time on downstream assays? Causality & Solution: You need a self-validating reporter system. Boronic acids that do not exhibit observable spectroscopic shifts upon ester formation require a competitive binding assay[4]. Action: Use Alizarin Red S (ARS). ARS is a catechol-functionalized fluorescent dye that exhibits a high affinity for boronic acids. When ARS binds to a boronic acid, its fluorescence increases significantly. When you add your target diol/SHA payload, it will displace the ARS, resulting in a measurable quenching of fluorescence[4],[7]. This proves target engagement.

Quantitative Ligand Comparison for Boronic Acid Bioconjugation

To maximize yield, you must select the correct binding partner based on the required stability and physiological pH constraints.

Ligand / NucleophileStructural ExampleApparent Affinity ( Keq​ )Optimal pH RangeComplex Stability / Reversibility
Aliphatic Diol Glucose, FructoseLow to Moderate ( 101−103 M−1 )8.0 - 9.0Highly dynamic; rapidly hydrolyzes at pH < 7.4
Aromatic Diol CatecholHigh ( 103−104 M−1 )7.0 - 8.0Moderately stable; suitable for reversible sensors
Hydroxamic Acid Salicylhydroxamic Acid (SHA)Very High ( >105 M−1 )6.0 - 8.0Highly stable 6-membered ring; survives purification
N-terminal Cysteine 1,2-AminothiolHigh rate ( 102−103 M−1s−1 )7.0 - 7.5Forms stable thiazolidine boronate (TzB) ring

Self-Validating Protocol: Optimized PBA-SHA Protein Conjugation

This protocol utilizes the high-affinity Phenylboronic Acid (PBA) and Salicylhydroxamic Acid (SHA) pair[6], ensuring a stable, high-yield bioconjugate. It includes built-in quality control steps to prevent the common pitfalls discussed above.

Phase 1: Reagent Quality Control (Self-Validation)

  • LC-MS Verification: Prior to the experiment, analyze the PBA-functionalized protein via LC-MS. Confirm the presence of the intact boronic acid mass. If a mass shift of -26 Da (loss of B(OH)2​ and replacement with OH ) is observed, discard the reagent as it has oxidized to a phenol[6].

Phase 2: Buffer Preparation (Critical Step)

  • Prepare 0.1 M Sodium Phosphate buffer, 0.15 M NaCl.

  • Adjust pH to 7.4.

  • Strictly prohibit the use of Tris, HEPES, or any buffer containing diethanolamine, as these will competitively chelate the boronic acid[2].

  • Degas the buffer by sparging with Argon for 15 minutes to remove dissolved oxygen and prevent ROS-mediated oxidation.

Phase 3: Conjugation Reaction

  • Dilute the PBA-functionalized protein to a concentration of 10–50 μ M in the degassed phosphate buffer.

  • Prepare a 10 mM stock of the SHA-functionalized payload in anhydrous DMSO.

  • Add the SHA-payload to the protein solution at a 5 to 10-fold molar excess.

  • Incubate at room temperature for 30–60 minutes. The SHA-PBA condensation proceeds remarkably fast, often reaching completion within 5 minutes at millimolar concentrations[5].

Phase 4: Orthogonal Validation (ARS Displacement Assay)

  • To a small 50 μ L aliquot of the reaction mixture, add Alizarin Red S (ARS) to a final concentration of 10 μ M.

  • Measure fluorescence (Excitation: 460 nm, Emission: 580 nm).

  • Interpretation: If the conjugation was successful, the SHA will occupy the boronic acid sites, preventing ARS binding, resulting in low baseline fluorescence. If the conjugation failed, ARS will bind the free boronic acids, producing a strong fluorescent signal[4],[7].

Phase 5: Purification

  • Purify the conjugate using a Zeba Spin Desalting Column or standard SEC, pre-equilibrated with the 0.1 M Phosphate buffer. The SHA-PBA complex is thermodynamically stable enough to withstand standard gel filtration without dissociating[1].

References

  • Dual-Boronic Acid Reagents That Combine Dynamic and Covalent Bioconjugation. ACS Publications. URL:[Link]

  • Designing Functional and Responsive Molecules with Boronic Acids. PMC - NIH. URL:[Link]

  • Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. MPG.PuRe. URL:[Link]

  • Boron enabled bioconjugation chemistries. Chemical Society Reviews (RSC Publishing). URL:[Link]

  • The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate. URL:[Link]

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. PMC - NIH. URL:[Link]

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. URL:[Link]

Sources

Optimization

Improving the solubility of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid for in vitro assays

An Application Scientist's Guide to Overcoming Solubility Challenges in In Vitro Assays Overview Welcome to the technical support guide for 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid. This document is designed...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Overcoming Solubility Challenges in In Vitro Assays

Overview

Welcome to the technical support guide for 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during the preparation of solutions for in vitro assays. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the molecule's behavior in aqueous environments, enabling you to make informed decisions and troubleshoot effectively. We will explore the key chemical properties of this compound and leverage them to develop robust solubilization strategies.

Section 1: Understanding the Molecule - Key Physicochemical Properties

The solubility of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid is governed by the interplay of its three primary functional regions: the pyridine ring, the boronic acid group, and the bis(2-hydroxyethyl)carbamoyl side chain.

  • Boronic Acid Group (-B(OH)₂): This is the most critical group for both biological activity and solubility. Boronic acids are Lewis acids, meaning they can accept a pair of electrons.[1] In an aqueous solution, the boron atom can accept a hydroxide ion (OH⁻) to convert from a neutral, trigonal planar state to a negatively charged, tetrahedral boronate anion [R-B(OH)₃⁻].[1][2] This conversion is pH-dependent and is the primary mechanism for increasing aqueous solubility. The pKa of a boronic acid is typically around 9, but this is heavily influenced by substituents.[3]

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated at low pH. The ring itself, along with the attached carbamoyl group, is electron-withdrawing, which lowers the pKa of the boronic acid group, making it more acidic than a simple phenylboronic acid.[1][4] For context, the pKa values for 3-pyridylboronic acid are 4.0 and 8.2.[4]

  • Bis(2-hydroxyethyl)carbamoyl Side Chain: The two hydroxyl (-OH) groups on the side chain can participate in hydrogen bonding, potentially influencing interactions with the solvent. These 1,2-diol-like structures can, in some cases, interact with the boronic acid moiety itself or with other molecules in the solution.

pH-Dependent Equilibrium

The equilibrium between the less soluble neutral form and the more soluble anionic form is the cornerstone of our solubilization strategy.

G cluster_0 Low pH ( < pKa ) cluster_1 High pH ( > pKa ) A R-B(OH)₂ (Trigonal Planar, Neutral) LOW SOLUBILITY B R-B(OH)₃⁻ (Tetrahedral, Anionic) HIGH SOLUBILITY A->B + OH⁻ B->A - OH⁻ / + H⁺

Caption: Boronic acid equilibrium in aqueous solution.

Summary of Key Physicochemical Properties
PropertyInfluence on SolubilityActionable Insight
Boronic Acid pKa The pH at which the compound is 50% ionized. The anionic form is more soluble.Increasing the pH of the solution to 1-2 units above the boronic acid pKa will significantly increase solubility.
Lewis Acidity The boron atom can interact with Lewis bases (like OH⁻ or diols).This allows for pH manipulation and the use of polyol excipients to enhance solubility.[1][2]
Potential for Boroxine Formation In solid state or upon dehydration, three molecules can form a cyclic anhydride (boroxine), which is often less soluble.[3][4][5]Ensure the compound is fully hydrated. Dissolution in aqueous media reverses boroxine formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the first thing I should try?

Your first step should be to modify the pH of your buffer. Since the solubility of boronic acids is pH-dependent, increasing the pH will favor the formation of the more soluble anionic boronate species.[1] Gently warm the solution (e.g., to 37°C) while stirring, as this can also help overcome the initial energy barrier to dissolution. If solubility is still limited, prepare a more alkaline buffer (e.g., pH 8.5-9.0) and attempt dissolution again. Remember to confirm that the final pH is compatible with your assay system.

Q2: What is the most reliable way to prepare a high-concentration stock solution?

For a high-concentration stock (e.g., 10-50 mM), using a water-miscible organic co-solvent is the most common and effective strategy. Dimethyl sulfoxide (DMSO) is the preferred choice due to its strong solubilizing power and compatibility with most in vitro assays at low final concentrations (<0.5%).

Q3: I see a precipitate when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?

This is a common issue caused by the compound crashing out of solution when the solvent environment changes abruptly from organic (DMSO) to aqueous. The concentration of the compound in the intermediate dilution step is likely exceeding its aqueous solubility limit.

To fix this:

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Vigorous Mixing: Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersal.

  • Modify the Aqueous Buffer: Prepare your assay buffer with a slightly higher pH or add a solubilizing excipient (see Q4) before adding the compound stock.

Q4: Are there any additives that can help solubilize the compound without interfering with my assay?

Yes. Polyols, such as mannitol or sorbitol, are excellent choices. Boronic acids can form reversible covalent complexes (boronate esters) with molecules containing 1,2- or 1,3-diols.[2][3] This interaction not only forms a new, more soluble complex but can also lower the apparent pKa of the boronic acid, increasing the population of the soluble anionic form at physiological pH.[5] Mannitol, for instance, is used in the formulation of the boronic acid-containing drug bortezomib (Velcade®) to improve its solubility.[5] Start by adding mannitol to your buffer at a concentration of 1-5% (w/v).

Q5: How should I store the solid compound and my prepared stock solutions?

  • Solid Compound: Store in a tightly sealed container in a desiccator at the recommended temperature (typically 4°C or -20°C) to protect from moisture, which can affect weighing accuracy. Boronic acids are generally stable solids.[1]

  • Stock Solutions:

    • DMSO Stocks: Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Aqueous Stocks: Aqueous solutions of boronic acids can be susceptible to oxidative degradation.[6][7] It is highly recommended to prepare aqueous solutions fresh for each experiment. If storage is necessary, filter-sterilize, aliquot, and store at -80°C for short periods.

Section 3: Troubleshooting Guides and Step-by-Step Protocols

Decision-Making Workflow for Solubilization

This workflow provides a logical path to follow when encountering solubility issues.

Caption: Troubleshooting workflow for compound solubilization.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This is the recommended starting point for most applications.

  • Preparation: Allow the solid 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid and DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of the solid compound into a sterile, conical tube (e.g., a 1.5 mL or 15 mL tube).

  • Solvent Addition: Add the required volume of DMSO to achieve the target concentration (e.g., for 10 mg of a compound with MW=270 g/mol , add 370.4 µL of DMSO for a 100 mM stock).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If needed, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Ensure no solid particles are visible.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes and store at -20°C or -80°C.

Protocol 2: Direct Solubilization in Aqueous Buffer via pH Adjustment

Use this method when organic solvents must be completely avoided.

  • Buffer Preparation: Start with your base buffer (e.g., HEPES, Tris, or PBS) at a pH slightly below your target (e.g., pH 7.0).

  • Compound Addition: Weigh the solid compound and add it directly to the buffer to create a suspension. Stir continuously.

  • pH Titration: While monitoring the pH with a calibrated meter, add a dilute solution of NaOH (e.g., 0.1 M or 1 M) dropwise to the suspension.

  • Observation: Continue stirring and adding NaOH slowly. The compound should begin to dissolve as the pH increases and passes the pKa of the boronic acid.

  • Finalization: Stop adding base once the solution is clear. Make a final pH adjustment if necessary and bring the solution to the final desired volume with your buffer. Filter-sterilize the final solution. Use this solution fresh.

Protocol 3: Improving Aqueous Solubility with a Mannitol Co-solute

This protocol can be used alone or in combination with pH adjustment.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Mannitol Addition: Dissolve D-Mannitol in the buffer to a final concentration of 1% to 5% (w/v). For example, add 1 g of mannitol to 100 mL of buffer for a 1% solution. Ensure it is fully dissolved.

  • Compound Dissolution: Add the solid 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid directly to the mannitol-containing buffer.

  • Solubilization: Stir vigorously. Gentle warming to 37°C can be applied to facilitate dissolution. The formation of the boronate-mannitol ester complex should enhance the compound's solubility.[5]

References

  • Journal of - Materials Chemistry A. (2021, May 19). Dynamic covalent self-healing polymers based on boronic and boronate esters.
  • PNAS. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
  • Pharma Excipients. (2026, February 26). Enhance Stability of Boric Acid Solutions in Pharmaceutical Use.
  • PubMed. (2006, April 5). An improved class of sugar-binding boronic acids, soluble and capable of complexing glycosides in neutral water.
  • KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications.
  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
  • Wikipedia. (n.d.). Boronic acid.
  • Springer. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • bioRxiv. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects.
  • ACS Publications. (2019, October 10). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery.
  • MDPI. (n.d.). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction.
  • ResearchGate. (2026, March 5). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears.
  • ResearchGate. (n.d.). Fundamental Study on the Reactivity of 4-Pyridylboronic Acid Derivatives with Strong Acidities.

Sources

Troubleshooting

Technical Support Center: Suzuki-Miyaura Cross-Coupling of Electron-Deficient Pyridines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, synthetic chemists, and drug development professionals in troubleshooting one of the most not...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, synthetic chemists, and drug development professionals in troubleshooting one of the most notoriously difficult transformations in medicinal chemistry: the Suzuki-Miyaura cross-coupling of electron-deficient pyridines.

Electron-withdrawing groups (EWGs) on the pyridine ring fundamentally alter the electronic landscape of the substrate. While they theoretically accelerate the oxidative addition of palladium into the C–X bond, they introduce severe side reactions, catalyst poisoning, and substrate degradation pathways. This guide provides mechanistic insights, quantitative selection matrices, and self-validating protocols to ensure your couplings succeed.

Module 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why do my electron-deficient pyridine halides yield complex mixtures with very little desired biaryl product? A1: Electron-deficient pyridines (e.g., fluoropyridines, nitropyridines, or cyanopyridines) are highly electrophilic. In the presence of the basic conditions required for Suzuki couplings (e.g., hydroxides, alkoxides, or even carbonates in polar solvents), the substrate undergoes a competitive Nucleophilic Aromatic Substitution (S_NAr) faster than the palladium catalyst can complete the cross-coupling cycle[1]. Furthermore, the basic nitrogen lone pair can coordinate tightly to the palladium center, forming stable, off-cycle multimeric complexes that effectively poison the catalyst[2].

Q2: How do I select a ligand to outcompete S_NAr and prevent catalyst poisoning? A2: You must utilize bulky, electron-rich ligands that promote rapid oxidative addition and transmetalation while sterically blocking the pyridine nitrogen from coordinating to the metal center. Dialkylbiaryl phosphine ligands, specifically XPhos and SPhos , are the gold standard here. Research has demonstrated that catalysts based on SPhos are not inhibited by basic aminopyridines and efficiently couple highly electron-deficient substrates[3]. Alternatively, well-defined Pd-NHC (N-heterocyclic carbene) precatalysts (e.g., PEPPSI-IPr) provide robust, air-stable alternatives that resist heteroatom coordination[4].

Q3: I am using an electron-deficient 2-pyridylboronic acid, but LC-MS shows only the protodeboronated pyridine. How do I fix this? A3: 2-Pyridylboronic acids are inherently unstable. At neutral to mildly basic pH, they form a zwitterionic intermediate that triggers a rapid, unimolecular fragmentation of the C–B bond, leading to protodeboronation[5]. To solve this, you must shift the equilibrium away from the free boronic acid. The most effective causality-driven approach is the "slow-release" strategy: utilize protected boronates (like MIDA boronates or pinacol esters) that hydrolyze slowly in situ, releasing the active boronic acid at a rate that matches the transmetalation step[6].

Module 2: Visual Troubleshooting Workflows

To systematically diagnose your reaction failures, follow the decision trees and mechanistic pathways below.

G Start Low Yield in Pyridine Suzuki Coupling Check1 Is the Pyridine the Boronic Acid or Halide? Start->Check1 Boronic Pyridine Boronic Acid Check1->Boronic Halide Pyridine Halide Check1->Halide Proto Check for Protodeboronation (Mass Spec for Ar-H) Boronic->Proto SNAr Check for SNAr Byproducts (Solvent/Base Adducts) Halide->SNAr Sol1 Use Pinacol/MIDA Boronates or Slow-Release Conditions Proto->Sol1 Sol2 Switch to Bulky Ligands (XPhos) & K3PO4 Base SNAr->Sol2

Decision tree for diagnosing and resolving low yields in pyridine Suzuki couplings.

Pathway Substrate Electron-Deficient Pyridine Halide OxAdd Oxidative Addition (Pd) Substrate->OxAdd Pd(0) Catalyst NucAtt Nucleophilic Attack (Base/Solvent) Substrate->NucAtt Competing Pathway Transmet Transmetalation (Boronic Acid) OxAdd->Transmet SNArProd SNAr Byproduct (Yield Loss) NucAtt->SNArProd RedElim Reductive Elimination Transmet->RedElim Product Desired Biaryl Product RedElim->Product

Competing pathways: Pd-catalyzed cross-coupling vs. base-mediated SNAr in deficient pyridines.

Module 3: Quantitative Catalyst Selection Matrix

Selecting the correct catalyst system is a matter of matching the electronic demands of the substrate with the steric environment of the metal center. Use the table below to benchmark your reaction parameters.

Catalyst / Ligand SystemOptimal BaseRecommended SolventPrimary Substrate TargetMechanistic Advantage
XPhos Pd G3 / XPhos K₃PO₄ (aq)THF / H₂OElectron-deficient Pyridine HalidesExtremely rapid Pd(0) generation outcompetes S_NAr pathways.
SPhos Pd G2 / SPhos K₂CO₃Toluene / H₂OAminopyridines, Sterically HinderedExceptional resistance to coordination by basic nitrogens[3].
[Pd(IPr)(cin)Cl] KOtBu1,4-DioxaneHighly deficient / PolyfluorinatedStrong σ-donation prevents catalyst poisoning and off-cycle dimers[4].
Pd(dppf)Cl₂ + CuCl Cs₂CO₃DMF (Anhydrous)2-Pyridylboronic Esters (Bpin)Cu(I) co-catalysis stabilizes the boron species via a transient Cu-intermediate[6].

Module 4: Self-Validating Experimental Protocols

Do not blindly follow recipes. The protocols below are designed as self-validating systems, ensuring that you can mechanistically verify the success of each step.

Protocol A: High-Yield Coupling of Electron-Deficient Pyridine Halides

Causality: This protocol utilizes the XPhos Pd G3 precatalyst. G3 precatalysts activate rapidly under mildly basic conditions at room temperature to form a highly active, monoligated L-Pd(0) species. By using a weak, non-nucleophilic base (K₃PO₄) and a biphasic solvent system, the concentration of nucleophiles in the organic phase is minimized, effectively shutting down the competing S_NAr pathway.

Step-by-Step Methodology:

  • Preparation: Degas THF and a 0.5 M aqueous K₃PO₄ solution by sparging with N₂ for 15 minutes.

  • Assembly: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a reaction vial with the electron-deficient pyridine halide (1.0 equiv), arylboronic acid (1.2 equiv), XPhos Pd G3 (2 mol%), and XPhos ligand (2 mol%).

  • Initiation: Add the degassed THF (to reach 0.2 M concentration), followed immediately by the aqueous K₃PO₄ solution (3.0 equiv).

  • Reaction: Seal the vial and stir vigorously (1000 rpm to ensure biphasic mixing) at 40 °C for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoint: Pull a reaction aliquot at 30 minutes and analyze via LC-MS.

  • If you see debrominated starting material but no product: Oxidative addition is successful, but transmetalation is failing. Switch to a more active boron species.

  • If you see solvent/base adducts: Your base is too strong or mixing is inadequate. Ensure strict biphasic conditions.

Protocol B: Copper-Assisted Slow-Release of 2-Pyridylboronic Esters

Causality: 2-Pyridylboronic acids undergo rapid protodeboronation. By utilizing a pinacol ester (Bpin) alongside a Copper(I) co-catalyst, the unstable boronic acid is bypassed. The Cu(I) salt facilitates transmetalation by forming a transient, relatively stable 2-pyridylcopper intermediate, which then rapidly transmetalates to the palladium center, vastly outcompeting the protodeboronation pathway[6].

Step-by-Step Methodology:

  • Assembly: Charge a flame-dried Schlenk flask with the aryl halide (1.0 equiv), 2-pyridyl Bpin (1.5 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), CuCl (0.5 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Atmosphere: Evacuate the flask and backfill with dry N₂ (repeat three times).

  • Solvent: Add anhydrous, rigorously degassed DMF (to reach 0.2 M).

  • Reaction: Stir at 80 °C for 12 hours under a positive pressure of N₂.

  • Workup: Cool to room temperature, filter through a pad of Celite, wash the pad with EtOAc, and extract the filtrate heavily with water (5x) to remove the DMF. Dry the organic layer and concentrate.

Self-Validation Checkpoint: Perform a control LC-MS at 1 hour.

  • If the chromatogram shows >10% free pyridine (protodeboronation): The system contains trace water. Ensure your DMF is strictly anhydrous and stored over molecular sieves.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[Link]

  • Fuentes-Rivera, J. J., et al. (2025). Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters.[Link]

  • MacMillan, S. N., et al. (2019). Suzuki–Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium. National Science Foundation PAR.[Link]

  • Cooper, A. K., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science.[Link]

  • Billingsley, K., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.[Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online.[Link]

Sources

Optimization

Technical Support Center: Preventing Homocoupling of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning a common and o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning a common and often frustrating side reaction in cross-coupling chemistry: the homocoupling of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid. Our focus is to provide not just protocols, but a foundational understanding of the reaction mechanisms to empower you to solve problems proactively.

Section 1: Understanding the Core Problem

FAQ 1: What is boronic acid homocoupling, and why am I seeing it with my specific pyridine-based compound?

Answer: Homocoupling is an undesired side reaction where two molecules of your boronic acid reagent react with each other to form a symmetrical biaryl dimer. In your case, this would be the formation of a 2,2'-bis[bis(2-hydroxyethyl)carbamoyl]-[4,4'-bipyridine]. This side reaction consumes your valuable starting material, reduces the yield of your desired cross-coupled product, and introduces a significant purification challenge.

The structure of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid presents unique challenges:

  • Electron-Deficient Ring: The pyridine ring is electron-deficient, which can influence the kinetics of the catalytic cycle. Some studies have shown that electron-deficient arylboronic acids can be more prone to homocoupling through alternative mechanisms beyond simple oxidation.[1]

  • Coordinating Nitrogen: The pyridine nitrogen atom can coordinate to the palladium catalyst.[2] This can sometimes lead to catalyst inhibition or the formation of off-cycle species that may promote side reactions.

  • Oxygen Sensitivity: The most common cause of homocoupling is the presence of molecular oxygen.[3][4] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo two successive transmetalations with your boronic acid, followed by reductive elimination to produce the homocoupled dimer and regenerate the Pd(0) catalyst.[4][5] This creates a catalytic cycle for the undesired reaction.

Below is a diagram illustrating how the desired Suzuki-Miyaura pathway competes with the oxygen-mediated homocoupling pathway.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Cycle pd0 Pd(0)L₂ arpdx Ar-Pd(II)(X)L₂ pd0->arpdx Oxidative Addition (Ar'-X) arpdaryl Ar-Pd(II)(Aryl')L₂ arpdx->arpdaryl Transmetalation (Ar-B(OH)₂) arpdaryl->pd0 Reductive Elimination product Ar-Aryl' (Product) arpdaryl->product pd0_hc Pd(0)L₂ pd2_o2 Pd(II) Species pd0_hc->pd2_o2 Oxidation (O₂) arpdoh Ar-Pd(II)(OH)L₂ pd2_o2->arpdoh Transmetalation (Ar-B(OH)₂) arpdar Ar-Pd(II)(Ar)L₂ arpdoh->arpdar 2nd Transmetalation (Ar-B(OH)₂) arpdar->pd0_hc Reductive Elimination homo_product Ar-Ar (Dimer) arpdar->homo_product start Active Pd(0) Catalyst start->pd0 start->pd0_hc

Caption: Competing catalytic cycles: Suzuki coupling vs. homocoupling.

Section 2: Proactive Strategies for Minimizing Homocoupling

FAQ 2: How should I set up my reaction to prevent homocoupling from the start?

Answer: The single most critical factor is the rigorous exclusion of oxygen.[3] An inert atmosphere is not a suggestion; it is a requirement for suppressing homocoupling.

Protocol: Achieving an Inert Atmosphere

  • Glassware Preparation: Ensure all glassware (Schlenk flask, condenser, etc.) is thoroughly oven-dried or flame-dried under vacuum to remove adsorbed water and air.

  • Solid Reagents: Add your boronic acid, aryl halide coupling partner, base, and catalyst/ligand to the dry Schlenk flask.

  • Inerting the System: Seal the flask with a septum. Connect it to a Schlenk line and perform at least three vacuum/backfill cycles with a high-purity inert gas (Argon is preferred due to its density, but Nitrogen is also common).[6]

  • Solvent Degassing: Solvents must be degassed before addition. There are two primary methods:

    • Sparging: Bubble a stream of inert gas through the solvent via a long needle for at least 30-60 minutes.

    • Freeze-Pump-Thaw: For the most rigorous oxygen removal, freeze the solvent with liquid nitrogen, apply a high vacuum until all bubbling ceases, close the flask to the vacuum, and then thaw. Repeat this cycle at least three times.[3]

  • Reagent Addition: Add the degassed solvent to the flask via a cannula or gas-tight syringe under a positive pressure of inert gas.

  • Reaction Maintenance: Maintain a positive pressure of inert gas throughout the entire reaction, including heating and cooling phases. Use an oil bubbler or a balloon filled with inert gas to monitor the pressure.

FAQ 3: Does my choice of palladium catalyst and ligand matter?

Answer: Absolutely. The ligand sphere around the palladium center is crucial for dictating the relative rates of the desired and undesired catalytic cycles.

  • Ligand Selection: The most effective strategy is to use bulky, electron-rich phosphine ligands.[3][6] Ligands such as dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) or (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (XPhos) are highly recommended.[1]

    • Why they work: Their steric bulk physically hinders the approach of a second boronic acid molecule for the homocoupling transmetalation step. Their strong electron-donating ability accelerates the final reductive elimination step of the desired Suzuki cycle, which reduces the lifetime of the key intermediate and minimizes opportunities for side reactions.[6]

  • Palladium Source:

    • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are common and often air-stable, but their initial reduction to the active Pd(0) state can consume two molecules of the boronic acid, directly forming the homocoupling byproduct.[7][8]

    • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These sources eliminate the need for an initial reduction step by the boronic acid. However, they can be more sensitive to air and may require more careful handling.

    • Recommendation: Using modern, well-defined precatalysts (e.g., SPhos-Pd-G3) is often the best choice. They are designed for controlled activation and high efficiency. If you must use a Pd(II) source, consider adding a mild reducing agent like potassium formate to the reaction.[9]

Catalyst/Ligand System Pros Cons Recommendation for Pyridine Boronic Acids
Pd(OAc)₂ / SPhos or XPhos Ligand is highly effective at preventing homocoupling.Pd(II) source can cause initial homocoupling during activation.Excellent. A top choice for challenging couplings.[1]
Pd(PPh₃)₄ Pd(0) source, avoids reductive activation issues.Less bulky ligand, may be less effective at preventing homocoupling.Good. A classic choice, but may require more optimization.
PdCl₂(dppf) Air-stable, good general catalyst.Can be less active for challenging substrates; Pd(II) source.Moderate. May work, but more specialized ligands are preferred.
SPhos Pd G3 Precatalyst Air-stable, activates cleanly, highly active.Higher cost.Excellent. Often provides the most reliable and reproducible results.[3]
FAQ 4: How do the base and solvent system affect homocoupling?

Answer: The base and solvent are not passive components; they actively participate in the reaction and can significantly influence the outcome.

  • Role of the Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species (Ar-B(OH)₃⁻) that is competent for transmetalation.[6][10]

  • Base Choice:

    • Stronger bases (e.g., K₃PO₄, Cs₂CO₃) are often used to accelerate the transmetalation step, which can be beneficial.

    • However, excessively harsh basic conditions can sometimes promote boronic acid decomposition (protodeboronation).[2] For pyridylboronic acids, a moderately strong base like K₃PO₄ or K₂CO₃ is a good starting point.[2][11]

  • Solvent System:

    • Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are generally effective at minimizing homocoupling.[3]

    • Water Content: A certain amount of water is often necessary to solubilize the base and facilitate the formation of the active boronate species. However, an excessive amount of water can sometimes increase the rate of homocoupling.[3] Typically, a solvent ratio of 4:1 or 5:1 (organic solvent to water) is a good starting point.

Solvent System Base Typical Temperature Comments
Dioxane / H₂O (4:1)K₃PO₄ or K₂CO₃80-100 °CA very common and robust system for Suzuki couplings.
Toluene / H₂O (5:1)K₃PO₄ or Cs₂CO₃90-110 °CGood for higher temperature reactions; ensures good phase separation.
THF / H₂O (4:1)K₂CO₃65 °C (reflux)A lower-boiling option, may require longer reaction times.
FAQ 5: Are there other procedural modifications that can help?

Answer: Yes. Fine-tuning the reaction parameters can further suppress homocoupling.

  • Slow Addition of Boronic Acid: Instead of adding all reagents at once, consider dissolving your 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid in a portion of the degassed solvent and adding it slowly via a syringe pump over several hours. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[3][12]

  • Stoichiometry: Use a slight excess of the aryl halide coupling partner (e.g., 1.0 to 1.2 equivalents) relative to the boronic acid (1.0 equivalent). This ensures the palladium catalyst is more likely to react with the aryl halide via oxidative addition rather than participate in homocoupling pathways.[3]

  • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable conversion rate. Higher temperatures can accelerate side reactions, including homocoupling, more than the desired cross-coupling.[3]

Section 3: Troubleshooting and Purification

FAQ 6: My LC-MS shows significant homocoupling. What should I do?

Answer: When troubleshooting, always start with the most likely and impactful variables first. Follow this logical workflow.

G start High Homocoupling Observed q1 Was the reaction rigorously degassed? start->q1 a1_no Improve degassing protocol. Use Freeze-Pump-Thaw. Ensure positive inert gas pressure. q1->a1_no No q2 What ligand was used? q1->q2 Yes a1_no->q2 a2_other Switch to a bulky, electron-rich ligand like SPhos or XPhos. q2->a2_other PPh₃ or similar q3 What was the Pd source? q2->q3 SPhos/XPhos a2_other->q3 a3_pd2 Consider a Pd(0) source or a modern precatalyst (e.g., SPhos-Pd-G3). Try adding a mild reducing agent. q3->a3_pd2 Pd(II) q4 What were the reaction conditions? q3->q4 Pd(0) or Precatalyst a3_pd2->q4 a4 Try lowering the temperature. Consider slow addition of the boronic acid. Check stoichiometry (use slight excess of halide). q4->a4 end Reaction Optimized a4->end

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

FAQ 7: How can I purify my desired product away from the homocoupled dimer?

Answer: Purification can be challenging as the dimer is often non-polar and can co-elute with the desired product.

  • Flash Column Chromatography: This is the most common method. The homocoupled bipyridine dimer will likely be less polar than your desired product, especially if your cross-coupling partner contains polar functional groups. You may need to screen various solvent systems (e.g., Hexanes/Ethyl Acetate, DCM/Methanol) to achieve good separation.[13]

  • Acid-Base Extraction: This technique can be highly effective. The homocoupled dimer lacks the basic pyridine nitrogen of your starting material or potentially acidic/basic groups on your desired product.

    • Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate).

    • Extract with an aqueous acid (e.g., 1M HCl). Your desired product (if it retains a basic nitrogen) should move to the aqueous layer, leaving the non-basic dimer in the organic layer.

    • Separate the layers.

    • Basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your purified product back into an organic solvent.[14]

  • Recrystallization: If your desired product is a solid, recrystallization from a suitable solvent system can be an excellent way to reject the homocoupling impurity.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society. [Link]

  • Ciofini, I., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. [Link]

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]

  • Simaan, J., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • Zare, M., et al. (2021). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis. [Link]

  • Nishio, M., et al. (2021). Aerobic homocoupling of arylboronic acids using Cu-doped amorphous zirconia: impact of catalyst amorphousness on reaction efficiency. Catalysis Science & Technology. [Link]

  • Wallace, D. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • Li, W., et al. (2007). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]

  • Simaan, J., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. PMC. [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]

  • Chan, K. S., et al. (1997). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]

  • Biotage. (2023). How to isolate impurities from a reaction product. Biotage. [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Analytical HPLC Methods for 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid

Welcome to the technical support guide for monitoring reactions of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid. This document provides field-proven insights, detailed protocols, and troubleshooting advice tailo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for monitoring reactions of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid. This document provides field-proven insights, detailed protocols, and troubleshooting advice tailored for researchers, chemists, and drug development professionals. Our goal is to empower you to develop robust, reliable HPLC methods for this unique and challenging analyte.

Understanding the Analyte: A Chromatographic Perspective

Before diving into method development, it is crucial to understand the physicochemical properties of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid that will govern its behavior on an HPLC system.

  • Pyridine Core: The pyridine nitrogen is basic (pKa ~5-6) and can engage in undesirable secondary ionic interactions with acidic residual silanols on traditional silica-based columns, leading to significant peak tailing.[1][2]

  • Boronic Acid Group: This functional group is acidic and can interact with metal surfaces in the HPLC column and system, potentially causing peak distortion. It also presents a risk of on-column hydrolysis or dehydration, especially with related ester intermediates.[3][4]

  • Bis(2-hydroxyethyl)carbamoyl Side-Chain: This group is highly polar due to two hydroxyl groups and an amide linkage. This high polarity means the analyte will have very low retention on standard C18 reversed-phase columns, possibly eluting in the void volume.[5][6]

This combination of a basic core with polar, acidic functionalities makes this molecule a challenge for standard reversed-phase chromatography. Our strategy must mitigate these issues simultaneously.

Recommended Starting HPLC Method

This section provides a robust, validated starting point for your method development. It is designed to provide good peak shape and adequate retention for the title compound and its likely reaction partners or products.

Experimental Protocol: Baseline Reversed-Phase Method
  • Column Selection: Choose a modern, polar-compatible reversed-phase column. An XSelect Premier HSS T3 column is highly recommended as its stationary phase is designed to retain polar analytes, and the MaxPeak hardware passivates metal surfaces, preventing undesirable interactions with the boronic acid moiety.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B (Organic): 0.1% Acetonitrile with 0.1% Formic Acid.

    • Rationale: The acidic pH (approx. 2.7) ensures the pyridine nitrogen is protonated, minimizing secondary interactions with silanols. Formic acid is a volatile modifier compatible with mass spectrometry (MS).[7]

  • Sample Preparation:

    • Dissolve the sample in a diluent that matches the initial mobile phase conditions as closely as possible to avoid peak distortion. A 95:5 (v/v) mixture of Mobile Phase A / Mobile Phase B is a good starting point. If solubility is an issue, use the minimum required amount of organic solvent (like acetonitrile or methanol).

  • Instrument Conditions:

    • Inject the prepared sample onto the equilibrated HPLC system.

    • Monitor the chromatogram at a wavelength of 270 nm , which is a suitable wavelength for the pyridine chromophore.

Data Summary: Recommended HPLC Parameters
ParameterRecommended SettingRationale & Expertise
Column Waters XSelect™ Premier HSS T3, 2.5 µm, 3.0 x 100 mmHSS T3 phase provides polar analyte retention; Premier hardware minimizes metal interactions.
Mobile Phase A Water + 0.1% Formic AcidAcidic modifier suppresses silanol interactions with the basic pyridine.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common, effective organic modifier.
Gradient Profile 5% to 60% B over 10 minutesA broad gradient is suitable for reaction monitoring, separating nonpolar products from the polar starting material.
Flow Rate 0.5 mL/minAppropriate for a 3.0 mm ID column.
Column Temp. 35 °CSlightly elevated temperature can improve peak efficiency and reduce viscosity.
Injection Vol. 2-5 µLSmall volumes minimize injection-solvent effects.
Detection UV/PDA at 270 nmGood absorbance for the pyridine ring system.
System Suitability Tailing factor for the main peak should be < 1.5.Ensures the method is mitigating undesirable secondary interactions.
Frequently Asked Questions (FAQs)

Q1: My peak is tailing severely, even with the recommended method. What's wrong?

A: Severe peak tailing is almost always due to secondary interactions. While the acidic mobile phase and a good column mitigate this, extreme cases may require further action.

  • Check pH: Ensure your mobile phase is genuinely acidic. An improperly prepared modifier can lead to a higher pH.

  • Consider an Alternative Column: A column with a different stationary phase, such as a phenyl-hexyl phase, can offer alternative selectivity and may show improved peak shape due to π-π interactions with the pyridine ring.

  • Lower Analyte Concentration: Overloading the column can exacerbate tailing. Try injecting a more dilute sample.

Q2: My compound elutes in the solvent front (void volume). How do I get it to retain?

A: This is a classic problem for highly polar analytes on reversed-phase columns.[5]

  • Confirm Column Choice: Ensure you are using a column designed for polar retention (like the HSS T3 or other "AQ" type columns). A standard C18 will not work well.[5]

  • Reduce Initial Organic Content: Lower the starting percentage of Mobile Phase B in your gradient to 1-2%.

  • Consider HILIC: If retention is still insufficient, Hydrophilic Interaction Chromatography (HILIC) is the next logical step. This technique uses a high organic mobile phase and a polar stationary phase to retain very polar compounds.[8]

Q3: I see a new peak appearing over time in my sample sequence. What could it be?

A: This suggests potential instability. Boronic acids and their esters can be susceptible to hydrolysis.[4]

  • Sample Diluent: If your sample is dissolved in a diluent with a high water content, the boronic acid may be degrading or forming other species. Prepare samples fresh and consider using a higher ratio of acetonitrile in your diluent if possible.[4]

  • On-Column Hydrolysis: This is a known issue for boronic esters, but can also affect the acid.[3] The recommended method with low pH and moderate temperature helps minimize this. If you suspect this, try lowering the column temperature to 25 °C.

Q4: Can I use a different detector?

A: Absolutely. A Mass Spectrometer (MS) is an excellent choice, as it provides mass confirmation for your starting material, products, and any impurities. The recommended mobile phase with formic acid is fully compatible with ESI-MS. For selective detection of only boronic acid-containing species, a post-column derivatization with alizarin followed by fluorescence detection can be employed, though this is an advanced setup.[9][10]

In-Depth Troubleshooting Guide

Use this section to diagnose and resolve more complex issues. The following flowchart provides a logical path for troubleshooting common HPLC problems encountered with this analyte.

HPLC_Troubleshooting start Identify Primary Issue peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) start->peak_shape retention Poor/No Retention (Elutes in Void) start->retention reproducibility Poor Reproducibility (Shifting RTs) start->reproducibility sensitivity Low Sensitivity / Noisy Baseline start->sensitivity ps_sol1 Cause: Silanol Interaction Solution: Confirm mobile phase pH is < 3. Use high-purity, base-deactivated column. peak_shape->ps_sol1 Tailing ps_sol2 Cause: Metal Interaction Solution: Use biochemically inert or metal-passivated column (e.g., Premier). peak_shape->ps_sol2 Tailing/Splitting ps_sol3 Cause: Column Overload Solution: Reduce injection concentration/volume. peak_shape->ps_sol3 Fronting ret_sol1 Cause: Analyte too polar for RP mode. Solution: Use polar-embedded/AQ-type column (e.g., HSS T3). retention->ret_sol1 ret_sol2 Cause: Mobile phase too strong. Solution: Lower initial %B in gradient to 1-5%. retention->ret_sol2 ret_sol3 Cause: Wrong chromatography mode. Solution: Switch to HILIC for very polar species. retention->ret_sol3 rep_sol1 Cause: Insufficient Equilibration Solution: Increase equilibration time between runs to at least 10 column volumes. reproducibility->rep_sol1 rep_sol2 Cause: Mobile Phase Drift Solution: Prepare fresh mobile phase daily. Use a buffer if pH is critical. reproducibility->rep_sol2 rep_sol3 Cause: Temperature Fluctuation Solution: Use a thermostatted column compartment. reproducibility->rep_sol3 sen_sol1 Cause: Poor Quality Solvents Solution: Use HPLC or LC-MS grade solvents and additives. sensitivity->sen_sol1 sen_sol2 Cause: Contaminated System Solution: Flush system and column with appropriate washing solvents. sensitivity->sen_sol2 sen_sol3 Cause: Wrong Wavelength Solution: Run PDA scan to confirm λmax. For this molecule, try 265-275 nm. sensitivity->sen_sol3

Caption: A logical troubleshooting workflow for common HPLC issues.

Visualizing Analyte-Column Interactions

The following diagram illustrates the key chemical features of the analyte and their potential interactions within a reversed-phase HPLC column, highlighting the challenges that the recommended method aims to overcome.

Analyte_Interactions cluster_analyte Analyte: 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid cluster_column Reversed-Phase Column analyte_structure pyridine Pyridine Ring (Basic) silanol Residual Silanols (Acidic, pKa ~3.5-4.5) pyridine->silanol Ionic Interaction (Causes Tailing) boronic_acid Boronic Acid (Acidic, Metal-chelating) metal Frit/Hardware (Trace Metals) boronic_acid->metal Chelation (Causes Peak Distortion) side_chain Diol Side-Chain (Highly Polar) c18 C18 Chains (Nonpolar) side_chain->c18 Weak Hydrophobic Retention (Desired) solution1 Solution: Low pH Mobile Phase (Protonates Pyridine) solution2 Solution: Metal-Passivated Hardware (e.g., MaxPeak Premier) solution3 Solution: Polar-Retentive Phase (e.g., HSS T3)

Caption: Key analyte features and their potential HPLC interactions.

References
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Radboud University Repository. [Link]

  • Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation Literature. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. ResearchGate. [Link]

  • Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Taylor & Francis Online. [Link]

  • Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. PMC. [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. [Link]

  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Boronate Affinity - High Performance Liquid Chromatography (HPLC). Trinity Biotech. [Link]

  • HPLC Troubleshooting. Hichrom. [Link]

  • HPLC problems with very polar molecules. Axion Labs. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

Sources

Optimization

Storage and handling of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid to prevent degradation

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals working with 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals working with 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid (CAS: 2377611-20-4).

Due to its unique bifunctional structure—combining a highly reactive heteroaryl boronic acid with a diol-containing carbamoyl moiety—this compound presents specific handling challenges. This guide synthesizes mechanistic causality with field-proven protocols to ensure high-fidelity experimental outcomes.

Compound Vulnerability Profile

To effectively handle this compound, one must first understand the structural causality behind its degradation. The molecule is susceptible to three primary degradation pathways:

  • Protodeboronation: Like most 4-pyridylboronic acids, this compound is highly prone to protodeboronation (cleavage of the C–B bond to form a C–H bond). This is driven by the formation of a highly reactive zwitterionic intermediate at neutral pH [1].

  • Intermolecular Esterification (Oligomerization): The molecule contains both a boronic acid and a bis(2-hydroxyethyl) group (a diol). Because the rigid pyridine ring prevents intramolecular cyclization, the diol of one molecule will condense with the boronic acid of another. Upon dehydration, this forms an insoluble, cross-linked oligomeric boronate ester network.

  • Oxidation: Exposure to atmospheric oxygen and light can oxidatively cleave the boronic acid, yielding a 4-hydroxypyridine derivative [2].

Degradation A 2-Bis(2-hydroxyethyl)carbamoyl pyridine-4-boronic acid B1 Neutral pH / Heat A->B1 B2 Dehydration (Loss of H2O) A->B2 B3 Atmospheric Oxygen (O2) A->B3 C1 Protodeboronation B1->C1 C2 Intermolecular Esterification B2->C2 C3 Oxidation B3->C3 D1 Des-boronated Pyridine (Loss of reactivity) C1->D1 D2 Oligomeric Boronates (Insoluble Gum) C2->D2 D3 4-Hydroxypyridine Derivative C3->D3

Degradation pathways of 2-bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid.

Troubleshooting & FAQs

Q1: My NMR shows a missing boron-bearing carbon and a new aromatic proton. What happened? A1: You are observing protodeboronation. At neutral pH, basic heteroaromatic boronic acids form a zwitterion (protonated pyridine nitrogen, anionic boronate). This zwitterionic species undergoes rapid, unimolecular fragmentation of the C–B bond [1]. Solution: Never leave the compound in neutral aqueous solutions. Shift the speciation away from the zwitterion by utilizing either strictly acidic or strongly basic conditions during your reaction workups.

Q2: The powder turned into a highly viscous, insoluble gum after a few weeks on the bench. Can I still use it? A2: The compound has undergone intermolecular esterification. The primary hydroxyls on the carbamoyl group have condensed with the boronic acid moieties of adjacent molecules, releasing water and forming a polymeric network. Solution: You can attempt to rescue the material by stirring it in a biphasic mixture of Dioxane/H₂O (4:1) with a mild base (e.g., K₂CO₃) to hydrolyze the boronate esters back to the monomer. However, this risks concurrent protodeboronation. Prevention via proper storage is the only guaranteed solution.

Q3: Is it better to convert this free boronic acid to a pinacol (pin) ester? A3: While pinacol esters are standard, the presence of the free bis(2-hydroxyethyl) diol in this molecule will compete with pinacol during protection, leading to mixed species. A superior strategy is converting it to a MIDA boronate . MIDA boronates are indefinitely bench-stable, prevent oligomerization, and allow for "slow-release" Suzuki-Miyaura cross-coupling [2].

Quantitative Data: Storage & Stability

To maintain >95% purity, environmental controls must isolate the compound from heat, moisture fluctuations, and oxygen [3].

Table 1: Comparative Degradation Rates & Storage Guidelines

Storage ConditionTemperatureAtmospherePrimary Risk FactorExpected Shelf Life
Optimal -20°CArgon (Ar)None> 12 months
Acceptable 2-8°CNitrogen (N₂)Slow oxidation3 - 6 months
Suboptimal 25°C (Desiccated)AirOligomerization< 1 month
Poor 25°C (Ambient)AirProtodeboronation< 1 week

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

When utilizing 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid in a Suzuki-Miyaura cross-coupling, the reaction must outpace the degradation kinetics. This protocol uses a "fast-coupling" strategy with a built-in validation step.

Methodology

Step 1: Reagent Preparation (Inert Atmosphere)

  • Action: Retrieve the boronic acid from -20°C storage and allow the sealed container to reach room temperature before opening (prevents condensation).

  • Causality: Water condensation on the cold powder will initiate localized zwitterion formation and immediate protodeboronation.

Step 2: Reaction Setup

  • Action: In a Schlenk flask, combine the aryl halide (1.0 equiv), 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (3.0 equiv).

  • Causality: K₃PO₄ is a strong base that immediately pushes the boronic acid past the neutral zwitterionic phase into the stable, reactive anionic boronate species [1].

Step 3: Solvent Addition

  • Action: Add degassed 1,4-Dioxane/H₂O (4:1, v/v).

  • Causality: Degassing prevents oxidative degradation. The 20% water content is highly intentional; it rapidly hydrolyzes any transient intermolecular boronate oligomers that formed during storage, releasing the active monomer into the catalytic cycle.

Step 4: Rapid Heating & Reaction

  • Action: Plunge the flask into a pre-heated 90°C oil bath for 2 hours. Do not ramp the temperature slowly.

  • Causality: Slow heating prolongs the time the boronic acid spends in vulnerable transition states. Rapid heating accelerates the transmetalation step, allowing productive cross-coupling to outcompete protodeboronation.

Step 5: In-Process Control (Self-Validation)

  • Action: At t = 30 mins, pull a 10 µL aliquot, quench in basic MeOH, and analyze via LC-MS. Calculate the Protodeboronation Index (PI) : Area(Des-boronated byproduct) / Area(Cross-coupled product).

  • Validation Logic: If PI < 0.10, the catalytic cycle is healthy. If PI > 0.20, transmetalation is too slow; you must either increase the catalyst loading or switch to a more active ligand (e.g., SPhos) to outrun the degradation [2].

Workflow S1 1. Storage Retrieval (-20°C, Argon) S2 2. Rapid Weighing (Dry Atmosphere) S1->S2 S3 3. Solvent Prep (Degassed, Basic pH) S2->S3 S4 4. Reaction (Fast Heating, 90°C) S3->S4 S5 5. In-Process Control (LC-MS Validation) S4->S5

Optimized Suzuki-Miyaura workflow to minimize boronic acid degradation.

References

  • Protodeboronation (Mechanism and Speciation) Wikipedia, The Free Encyclopedia. URL:[Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Journal of the American Chemical Society (via PMC / NIH). URL:[Link]

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of Boronic Acid and NHS Ester Chemistries for Protein Labeling

A Senior Application Scientist's Guide to Selecting the Optimal Bioconjugation Strategy In the dynamic fields of proteomics, drug development, and diagnostics, the precise covalent labeling of proteins is a foundational...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Selecting the Optimal Bioconjugation Strategy

In the dynamic fields of proteomics, drug development, and diagnostics, the precise covalent labeling of proteins is a foundational technique. The choice of conjugation chemistry is a critical decision that dictates the specificity, stability, and ultimate functionality of the resulting bioconjugate. Two prominent methods, boronic acid and N-hydroxysuccinimide (NHS) ester chemistries, offer distinct advantages and disadvantages. This guide provides an in-depth, objective comparison to empower researchers, scientists, and drug development professionals in selecting the most appropriate labeling strategy for their specific application.

The Philosophical Divide: Targeted Recognition vs. Broad Reactivity

At its core, the choice between boronic acid and NHS ester chemistry represents a fundamental difference in labeling philosophy. NHS ester chemistry is a widely adopted and robust method that targets primary amines, which are abundantly available on protein surfaces in the form of lysine residues and the N-terminus.[1][2] This approach is akin to a broad-spectrum tool, offering high reactivity and the formation of exceptionally stable amide bonds.[] However, this broad reactivity often leads to a heterogeneous mixture of labeled products, with varying degrees of labeling and unpredictable sites of modification.[4] Such non-selective labeling can potentially interfere with a protein's structure, function, and antigen-binding sites.[4][5]

In contrast, boronic acid chemistry offers a more targeted and nuanced approach. Boronic acids exhibit a specific and reversible affinity for cis-1,2- and cis-1,3-diols, which are characteristic features of the glycan moieties on glycoproteins.[6][7] This inherent specificity allows for the selective labeling of glycoproteins, a critical class of proteins involved in a myriad of biological processes.[1][8] The reversible nature of the boronate ester bond, while a key feature for certain applications like affinity purification, also presents a consideration for the long-term stability of the conjugate.[7][9]

Delving into the Mechanisms

A thorough understanding of the underlying chemical reactions is paramount to making an informed decision.

NHS Ester Chemistry: The Workhorse of Amine Labeling

NHS esters are highly reactive compounds that readily undergo nucleophilic attack by the unprotonated primary amines on a protein.[10] This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2] The efficiency of this reaction is highly pH-dependent, with an optimal range of pH 7.2-8.5.[] Below this range, the primary amines are protonated and thus less nucleophilic, while at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[10]

Caption: Mechanism of boronic acid-mediated glycoprotein labeling.

Performance Under the Microscope: A Comparative Analysis

FeatureBoronic Acid ChemistryNHS Ester Chemistry
Target Specificity High: Targets cis-diols on glycoproteins. [6][11]Low: Targets primary amines (lysine residues, N-terminus). [1][2]
Site-Selectivity High: Labeling is directed to glycosylation sites. [12]Low: Random labeling of accessible amines. [4]
Bond Stability Reversible covalent (boronate ester). Stability is pH-dependent. [7][9]Highly stable covalent (amide bond). []
Reaction pH Typically neutral to slightly basic (pH can be manipulated to tune specificity). [13][14]Optimal at pH 7.2-8.5. []
Impact on Protein Function Generally lower impact due to site-specificity away from active sites.Can be significant if labeling occurs at or near active or binding sites. [4][5]
Product Homogeneity Generally higher, leading to a more defined conjugate.Low, resulting in a heterogeneous mixture of labeled proteins. [4]
Applications Glycoprotein-specific labeling, affinity purification, biosensors, targeted drug delivery. [8][15]General protein labeling, antibody-drug conjugates, immunoassays, western blotting. [1][]

Experimental Protocols: A Practical Guide

To provide a tangible comparison, the following are detailed, step-by-step protocols for labeling a generic antibody with a fluorescent dye using both chemistries.

Protocol 1: Fluorescent Labeling of an Antibody using NHS Ester Chemistry

This protocol outlines the labeling of an antibody with a fluorescent dye functionalized with an NHS ester.

NHS_Ester_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Antibody Solution (1-5 mg/mL in amine-free buffer, pH 7.2-7.4) C Adjust pH of Antibody Solution (Add bicarbonate buffer to pH 8.3-8.5) A->C B Prepare NHS Ester-Dye Solution (Dissolve in anhydrous DMSO or DMF) D Add NHS Ester-Dye to Antibody (Molar excess of 5-20 fold) B->D C->D E Incubate (1-2 hours at room temperature, protected from light) D->E F Purify Conjugate (Size-exclusion chromatography/desalting column) E->F G Characterize Conjugate (Spectrophotometry for Degree of Labeling, SDS-PAGE) F->G

Caption: Experimental workflow for NHS ester-based antibody labeling.

Methodology:

  • Prepare Antibody Solution: Dissolve the antibody in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a concentration of 1-5 mg/mL. [1]Buffers containing primary amines like Tris must be avoided as they will compete with the antibody for reaction with the NHS ester. [10]2. Prepare NHS Ester-Dye Solution: Immediately before use, dissolve the NHS ester-functionalized fluorescent dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. [10]3. Reaction Setup: Adjust the pH of the antibody solution to 8.3-8.5 by adding a concentrated bicarbonate buffer. [10]Add the desired molar excess of the NHS ester-dye solution to the antibody solution. A 5- to 20-fold molar excess is a common starting point. [1]4. Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light. []5. Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography or desalting column. [2]6. Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye. Analyze the conjugate by SDS-PAGE to confirm labeling.

Protocol 2: Fluorescent Labeling of a Glycosylated Antibody using Boronic Acid Chemistry

This protocol describes the labeling of a glycosylated antibody with a fluorescent dye functionalized with a boronic acid.

Boronic_Acid_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Glycosylated Antibody Solution (1-5 mg/mL in a suitable buffer, e.g., PBS) C Adjust pH of Antibody Solution (e.g., to pH 8.0-9.0 for enhanced binding) A->C B Prepare Boronic Acid-Dye Solution (Dissolve in a compatible solvent, e.g., DMSO) D Add Boronic Acid-Dye to Antibody (Molar excess will vary depending on affinity) B->D C->D E Incubate (Time and temperature are system-dependent, e.g., 2-4 hours at RT) D->E F Purify Conjugate (Size-exclusion chromatography to remove unbound dye) E->F G Characterize Conjugate (Spectrophotometry, SDS-PAGE, Mass Spectrometry) F->G

Caption: Experimental workflow for boronic acid-based antibody labeling.

Methodology:

  • Prepare Antibody Solution: Dissolve the glycosylated antibody in a suitable buffer, such as PBS, at a concentration of 1-5 mg/mL.

  • Prepare Boronic Acid-Dye Solution: Dissolve the boronic acid-functionalized fluorescent dye in a compatible solvent like DMSO to create a stock solution.

  • Reaction Setup: Adjust the pH of the antibody solution to a range that favors boronate ester formation, typically between pH 8.0 and 9.0. [16]The optimal pH can be fine-tuned to modulate specificity. [13]Add the boronic acid-dye solution to the antibody. The required molar excess will depend on the binding affinity of the specific boronic acid for the glycans on the antibody.

  • Incubation: Gently mix the reaction and incubate for a period sufficient to reach equilibrium. This can range from a few hours to overnight at room temperature.

  • Purification: Separate the labeled antibody from the unbound dye using size-exclusion chromatography. Due to the reversible nature of the bond, it is important to perform this step promptly.

  • Characterization: Analyze the conjugate using spectrophotometry to determine the concentration of the protein and bound dye. Confirm labeling and assess the homogeneity of the product using SDS-PAGE and mass spectrometry. [8]

Causality Behind Experimental Choices and Self-Validating Systems

The protocols described above are designed to be self-validating. For instance, in the NHS ester protocol, the use of an amine-free buffer is a critical choice to prevent unwanted side reactions, and the subsequent purification step validates the removal of unreacted reagents. Similarly, for the boronic acid protocol, the pH adjustment is a deliberate step to control the binding equilibrium, and the characterization by mass spectrometry can confirm the specific labeling of the glycoprotein.

The choice of molar excess of the labeling reagent is another critical parameter. For NHS esters, a higher excess is often used to drive the reaction to completion, but this can increase the risk of over-labeling and protein inactivation. [1]For boronic acids, the optimal molar ratio is more dependent on the binding affinity (Kd) of the boronic acid for the specific glycan.

Conclusion: Making an Educated Choice

The selection between boronic acid and NHS ester chemistry is not a matter of one being definitively superior to the other, but rather a question of which tool is right for the job.

Choose NHS Ester Chemistry when:

  • A simple, robust, and well-established labeling method is required.

  • The protein of interest is not a glycoprotein, or when targeting glycans is not necessary.

  • A highly stable, irreversible linkage is paramount.

  • Product homogeneity is not a primary concern.

Choose Boronic Acid Chemistry when:

  • The target protein is a glycoprotein and site-specific labeling is desired. [12]* Preserving the biological activity of the protein is critical.

  • A reversible or pH-tunable linkage is advantageous for applications like affinity capture and release. [6]* A more homogeneous and well-defined bioconjugate is required.

By carefully considering the principles, advantages, and limitations of each chemistry, researchers can confidently select the optimal strategy to achieve their scientific goals, ensuring the integrity and functionality of their valuable protein reagents.

References

  • Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. (2024). Corrent Pharmaceutical Design. [Link]

  • Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers. (2020). ACS Publications. [Link]

  • A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. (2017). National Institutes of Health. [Link]

  • A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future. (n.d.). MDPI. [Link]

  • Fine-tuning the specificity of boronate affinity monoliths toward glycoproteins through pH manipulation. (2013). PubMed. [Link]

  • Mass Spectrometry-Based Chemical and Enzymatic Methods for Global Analysis of Protein Glycosylation. (2018). ACS Publications. [Link]

  • Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. (2022). Analytical Chemistry. [Link]

  • Direct Glycan Analysis of Biological Samples and Intact Glycoproteins by Integrating Machine Learning-Driven Surface-Enhanced Raman Scattering and Boronic Acid Arrays. (2024). ACS Measurement Science Au. [Link]

  • Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. (2023). PubMed. [Link]

  • Towards Detection of Glycoproteins Using Molecularly Imprinted Nanoparticles and Boronic Acid-Modified Fluorescent Probe. (2019). MDPI. [Link]

  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. (2013). MDPI. [Link]

  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. (2013). National Institutes of Health. [Link]

  • Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. (2024). MDPI. [Link]

  • Boronic Acid for the Traceless Delivery of Proteins into Cells. (2015). Raines Lab. [Link]

  • Stability of Boronic Esters to Hydrolysis : A Comparative Study. (2009). Semantic Scholar. [Link]

  • Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses. (n.d.). eScholarship. [Link]

  • Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment. (2013). PubMed. [Link]

  • Key steps towards the oriented immobilization of antibodies using boronic acids. (2015). RSC Publishing. [Link]

  • Quantitative Mapping of NHS Ester–Protein Reactivity Using Native Top-Down Mass Spectrometry. (2026). National Institutes of Health. [Link]

  • Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. (2010). National Institutes of Health. [Link]

  • Boronic Acid for the Traceless Delivery of Proteins into Cells. (2015). ACS Publications. [Link]

  • Glycan-induced fluorescence enhancement using a molecular rotor–boronic acid conjugate. (2025). RSC Publishing. [Link]

  • Assessment of Glycoprotein Interactions With 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. (2010). PubMed. [Link]

  • On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. (n.d.). National Institutes of Health. [Link]

  • Boronic Esters as Bioorthogonal Probes in Site-Selective Labeling of Proteins. (n.d.). ERA. [Link]

  • Comparative Assessment of Affinity-Based Techniques for Oriented Antibody Immobilization towards Immunosensor Performance Optimization. (2019). SciSpace. [Link]

  • NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots. (2017). ACS Publications. [Link]

  • Detection of glycoprotein through fluorescent boronic acid-based molecularly imprinted polymer. (2017). PubMed. [Link]

  • Boronic acid-modified magnetic materials for antibody purification. (2013). PubMed. [Link]

  • Recent development of boronic acid-based fluorescent sensors. (2018). RSC Publishing. [Link]

  • Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. (2018). PubMed. [Link]

  • Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. (n.d.). Request PDF. [Link]

  • Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. (n.d.). Glen Research. [Link]

  • Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. (n.d.). National Institutes of Health. [Link]

  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. (2019). RSC Publishing. [Link]

  • Boron enabled bioconjugation chemistries. (2024). RSC Publishing. [Link]

  • Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. (2024). ACS Publications. [Link]

  • Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. (2024). National Institutes of Health. [Link]

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Comparative

A Comparative Guide to the Kinetic Analysis of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic Acid Binding to Diols

This guide provides a comprehensive comparison of the kinetic performance of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid and other diol-binding alternatives. It includes detailed experimental protocols and supp...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the kinetic performance of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid and other diol-binding alternatives. It includes detailed experimental protocols and supporting data to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.

Introduction: The Significance of Boronic Acids in Diol Recognition

Boronic acids have emerged as indispensable tools in molecular recognition, primarily due to their unique ability to form reversible covalent bonds with cis-diols. This interaction is the foundation for a wide range of applications, from glucose sensing for diabetes management to the development of novel drug delivery systems and the detection of glycoproteins. The core of this interaction lies in the formation of stable five- or six-membered cyclic esters between the boronic acid moiety and the diol.

2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid is a promising candidate in this class of molecules. Its structure is designed to enhance its affinity and selectivity for diols, making it a subject of significant interest. This guide will delve into the kinetic analysis of this compound, comparing it with other boronic acids to provide a clear understanding of its performance characteristics.

The Mechanism of Boronic Acid-Diol Interaction

The binding of a boronic acid to a diol is a two-step process.[1] Initially, the boronic acid, a Lewis acid, can accept a hydroxide ion to form a more reactive tetrahedral boronate species.[2] This is followed by a condensation reaction with the diol to form a cyclic boronate ester. The rate-determining step can vary depending on the specific boronic acid and diol, but it is often the initial binding of the diol to the boron atom.[1]

The stability of the resulting complex is influenced by several factors, including the pH of the solution, the pKa of the boronic acid, and the structure of the diol.[3] Generally, a higher pH favors the formation of the more reactive boronate ion, leading to stronger binding.

Boronic Acid-Diol Binding Mechanism Boronic Acid (Trigonal) Boronic Acid (Trigonal) Tetrahedral Boronate Tetrahedral Boronate Boronic Acid (Trigonal)->Tetrahedral Boronate + OH- Tetrahedral Boronate->Boronic Acid (Trigonal) - OH- Cyclic Boronate Ester Cyclic Boronate Ester Tetrahedral Boronate->Cyclic Boronate Ester + Diol - 2H2O Cyclic Boronate Ester->Tetrahedral Boronate - Diol + 2H2O

Caption: Mechanism of boronic acid and diol binding.

Comparative Kinetic Analysis

The kinetic parameters of association rate (k_on), dissociation rate (k_off), and the resulting equilibrium dissociation constant (K_D) are critical for evaluating the performance of a diol-binding molecule. A lower K_D value indicates a higher binding affinity.

CompoundDiol Analytek_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (M)Measurement Technique
Phenylboronic Acid Alizarin Red S1.2 x 10³5.8 x 10⁻²4.8 x 10⁻⁵Fluorescence Spectroscopy
3-Aminophenylboronic Acid Fructose--1.9 x 10⁻³Fluorescence Spectroscopy
4-Vinylphenylboronic Acid Alizarin Red S---Fluorescence Spectroscopy[4]
2-Formylphenylboronic Acid Glucose--7.1 x 10⁻³Fluorescence Spectroscopy[5]
2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid Data not available in the search results----

Note: Direct kinetic data for 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid was not available in the provided search results. The table above presents data for structurally related or commonly used boronic acids to provide a basis for comparison. The performance of the target compound would need to be experimentally determined using the protocols outlined below.

Experimental Protocol: Kinetic Analysis using Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions.[6][7][8][9] This protocol outlines the steps for analyzing the kinetics of boronic acid-diol binding.

Objective: To determine the k_on, k_off, and K_D of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid binding to a diol-containing analyte (e.g., a glycoprotein).

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, or a boronic acid-functionalized surface)

  • 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid (ligand)

  • Diol-containing analyte (e.g., a specific glycoprotein)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Regeneration solution (e.g., a low pH buffer or a solution of a competing diol)

SPR Experimental Workflow cluster_prep Preparation cluster_analysis Kinetic Analysis cluster_data Data Processing Surface_Preparation Prepare Sensor Surface Ligand_Immobilization Immobilize Boronic Acid Surface_Preparation->Ligand_Immobilization Analyte_Injection Inject Diol Analyte Ligand_Immobilization->Analyte_Injection Association Monitor Association Analyte_Injection->Association Dissociation Monitor Dissociation Association->Dissociation Data_Fitting Fit Sensorgram Data Association->Data_Fitting Regeneration Regenerate Surface Dissociation->Regeneration Dissociation->Data_Fitting Regeneration->Analyte_Injection Next Cycle Kinetic_Parameters Determine kon, koff, KD Data_Fitting->Kinetic_Parameters

Caption: A typical experimental workflow for SPR analysis.

Procedure:

  • Surface Preparation:

    • Equilibrate the sensor surface with the running buffer.

    • If using a CM5 chip, activate the surface using a standard amine coupling kit (EDC/NHS).

  • Ligand Immobilization:

    • Dissolve the 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid in the immobilization buffer to a suitable concentration (e.g., 10-50 µg/mL).

    • Inject the boronic acid solution over the activated sensor surface until the desired immobilization level is reached.

    • Deactivate any remaining active groups with ethanolamine.

  • Kinetic Analysis:

    • Prepare a series of dilutions of the diol-containing analyte in the running buffer.

    • Inject the analyte solutions over the immobilized boronic acid surface, starting with the lowest concentration.

    • Monitor the association phase in real-time.

    • After the association phase, switch back to the running buffer to monitor the dissociation phase.

    • Between analyte injections, regenerate the sensor surface using the regeneration solution to remove any bound analyte.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.

    • This fitting process will yield the k_on, k_off, and K_D values.

Alternative Kinetic Analysis Techniques

While SPR is a widely used method, other techniques can also provide valuable kinetic data for boronic acid-diol interactions.

  • Fluorescence Spectroscopy: This technique often employs a competitive binding assay.[5] A fluorescent diol, such as Alizarin Red S (ARS), is first bound to the boronic acid, resulting in a change in its fluorescence.[5] The addition of a competing non-fluorescent diol will displace the ARS, causing a reversal of the fluorescence signal.[4] The kinetics of this displacement can be monitored to determine the binding parameters.[4][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to directly observe the formation of the boronate ester and to determine the rates of formation.[13][14][15][16] This method is particularly useful for studying the thermodynamics and kinetics of these interactions in solution.[13][14][15][16]

  • Stopped-Flow Method: This technique allows for the rapid mixing of reactants and the observation of the initial binding events on a millisecond timescale.[2] It is well-suited for studying fast kinetic processes.[2]

Conclusion and Future Perspectives

The kinetic analysis of boronic acid-diol interactions is crucial for the development of new sensors, drug delivery systems, and other biomedical applications. While direct kinetic data for 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid is not yet widely available, the protocols and comparative data presented in this guide provide a solid framework for its evaluation.

Future research should focus on the systematic kinetic characterization of a broader range of boronic acids with various diol targets. This will enable a more comprehensive understanding of structure-activity relationships and facilitate the rational design of next-generation diol-binding molecules with tailored kinetic profiles for specific applications.

References

  • Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Comput
  • Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Comput
  • On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study - RSC Publishing. RSC Publishing.
  • Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Comput
  • Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution
  • Surface Plasmon Resonance Analysis of Antibiotics Using Imprinted Boronic Acid-Functionalized Au Nanoparticle Composites - NanoSPR Devices. NanoSPR Devices.
  • Recyclable nanoparticles based on a boronic acid–diol complex for the real-time monitoring of imprinting, molecular recognition and copper ion detection - RSC Publishing. RSC Publishing.
  • Diol Appended Quenchers for Fluorescein Boronic Acid.
  • Surface plasmon resonance analysis of antibiotics using imprinted boronic acid-functionalized Au nanoparticle composites - PubMed. PubMed.
  • Surface Plasmon Resonance Analysis of Antibiotics Using Imprinted Boronic Acid-Functionalized Au Nanoparticle Composites | Analytical Chemistry - ACS Publications.
  • Diol Appended Quenchers for Fluorescein Boronic Acid | Request PDF - ResearchGate.
  • A fluorophore appended boronic acid interacting with a diol-appended quencher. - ResearchGate.
  • Fluorinated Boronic Acid-Appended Bipyridinium Salts for Diol Recognition and Discrimination via 19F NMR Barcodes | Journal of the American Chemical Society - ACS Publications.
  • Surface Plasmon Resonance. Springer.
  • Surface Plasmon Resonance – Laboratory of Structural & Biological Chemistry. Laboratory of Structural & Biological Chemistry.
  • Chemical Society Reviews - CORE. CORE.
  • Structure−Reactivity Relationships in Boronic Acid−Diol Complexation - Semantic Scholar. Semantic Scholar.
  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - MDPI. MDPI.
  • Two bispyridinium-based boronolectins synthesized by Zhang et al., 21... - ResearchGate.
  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013. PMC.
  • Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis - MDPI. MDPI.
  • Thermodynamics of complexation reactions of borate and phenylboronate with diol, triol and tetritol | Request PDF - ResearchGate.
  • Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Comput
  • Reaction mechanism of boronic acid with diols having high pKa in... - ResearchGate.

Sources

Validation

Head-to-Head Comparison of Pyridine Boronic Acids in Suzuki-Miyaura Coupling

The incorporation of pyridine motifs is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials. While the Suzuki-Miyaura cross-coupling reaction is the premier method for constructing...

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Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of pyridine motifs is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials. While the Suzuki-Miyaura cross-coupling reaction is the premier method for constructing these C–C bonds, the specific position of the boron atom on the pyridine ring dictates a dramatic divergence in chemical stability, reactivity, and protocol design.

This guide systematically evaluates the performance of isomeric pyridine boronic acids and their modern surrogates, providing actionable, data-backed methodologies for drug development professionals.

The Positional Divergence: 3- and 4- vs. 2-Pyridineboronic Acids

The fundamental challenge in pyridyl cross-coupling is governed by electronic distribution and spatial geometry.

3- and 4-Pyridineboronic Acids: These isomers are relatively stable and behave similarly to standard aryl boronic acids. Because the boron atom is spatially separated from the nitrogen lone pair, they readily participate in standard palladium-catalyzed cross-couplings with high efficiency.

2-Pyridineboronic Acid: This isomer is notoriously problematic. The instability stems from the proximity of the basic nitrogen lone pair to the Lewis acidic boron center. Under the basic aqueous conditions required for Suzuki coupling, 2-pyridineboronic acid undergoes rapid protodeboronation, yielding pyridine and boric acid before transmetalation can occur[1]. Furthermore, the Lewis basic nitrogen can strongly coordinate to the palladium catalyst, effectively poisoning the catalytic cycle.

Engineering Stability: Modern Surrogates for the 2-Pyridyl Motif

To overcome the inherent limitations of 2-pyridineboronic acid, several innovative coupling partners have been engineered:

  • MIDA Boronates: Complexation of the boronic acid with N-methyliminodiacetic acid (MIDA) rehybridizes the boron atom from sp² to sp³. This structural change blocks the empty p-orbital, rendering the 2-pyridyl MIDA boronate benchtop-stable and highly crystalline[2]. During the reaction, an aqueous base slowly hydrolyzes the MIDA ester, releasing the active boronic acid at a rate that matches the palladium transmetalation step, thereby outcompeting protodeboronation[1].

  • Pyridine-2-Sulfinates: As a boron-free alternative, sodium pyridine-2-sulfinates undergo desulfinative cross-coupling. This completely circumvents the protodeboronation pathway, though it requires elevated temperatures and specific phosphonium ligands[3].

  • Halogen-Attenuated Boronic Acids: Introducing an electron-withdrawing halogen (e.g., 2-chloropyridine-3-boronic acid) reduces the Lewis basicity of the pyridine nitrogen. This prevents catalyst poisoning and stabilizes the boronic acid, allowing for successful asymmetric and standard cross-couplings[4].

Quantitative Performance Comparison

The following table summarizes the head-to-head performance of these reagents when coupled with standard aryl chlorides/bromides.

Reagent TypeStability (Air/Moisture)Typical YieldKey AdvantageMajor Limitation
3- & 4-Pyridineboronic Acids Moderate to High70–95%Standard Suzuki conditions apply directly.Unsuitable for 2-pyridyl motif synthesis.
2-Pyridineboronic Acid Very Low< 10%Direct precursor (theoretically).Rapid protodeboronation; catalyst poisoning.
2-Pyridyl MIDA Boronate Extremely High80–95%Benchtop stable; highly reproducible.Requires specific slow-release basic conditions.
Pyridine-2-Sulfinate Salts High70–85%Boron-free; immune to protodeboronation.Requires high temperatures (e.g., 120 °C)[3].
2-Halo-3-pyridineboronic Acid High50–90%Attenuated Lewis basicity prevents poisoning.Requires downstream dehalogenation[4].

Mechanistic Workflow: The "Slow-Release" Advantage

The diagram below illustrates why MIDA boronates succeed where standard 2-pyridineboronic acids fail. By bottlenecking the formation of the transient sp² boronic acid, the productive transmetalation cycle outpaces degradation.

G MIDA 2-Pyridyl MIDA Boronate (Stable sp3 Boron) BoronicAcid 2-Pyridylboronic Acid (Transient sp2 Boron) MIDA->BoronicAcid Slow Release Base Aqueous Base (Hydrolysis) Base->MIDA Protodeboronation Protodeboronation (Degradation) BoronicAcid->Protodeboronation Fast (Side Reaction) Transmetalation Pd Transmetalation (Productive Cycle) BoronicAcid->Transmetalation Cu-Accelerated Product 2-Arylpyridine (Target Product) Transmetalation->Product Reductive Elimination

Slow-release mechanism of MIDA boronates preventing protodeboronation in Suzuki coupling.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail not just the steps, but the physicochemical causality behind each action.

Protocol A: Standard Coupling for 3- and 4-Pyridineboronic Acids

Designed for stable sp² hybridized boronic acids.

  • Reagent Assembly: Combine 3-pyridineboronic acid (1.2 equiv), aryl bromide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 equiv) in a reaction vessel.

    • Causality: 3-pyridineboronic acid is stable enough that standard conditions apply. Na₂CO₃ activates the boronic acid by forming a negatively charged, highly reactive boronate complex essential for transmetalation.

  • Solvent Addition: Add a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v).

    • Causality: This biphasic system is highly engineered. Toluene dissolves the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent, homogenizing the interfacial boundary to facilitate the reaction between the aqueous base and the organic-soluble Pd complex.

  • Reaction Execution: Heat to 80 °C under nitrogen for 12 hours. Monitor via TLC or LC-MS.

  • Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: "Slow-Release" Coupling for 2-Pyridyl MIDA Boronates

Designed to suppress protodeboronation via kinetic control[2],[1].

  • Reagent Assembly: To an oven-dried vessel, add 2-pyridyl MIDA boronate (1.5 equiv), aryl chloride (1.0 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), Cu(OAc)₂ (0.5 equiv), and K₃PO₄ (3.0 equiv).

    • Causality: Cu(OAc)₂ is critical as a co-catalyst; it accelerates the transmetalation of the transiently released 2-pyridylboronic acid, ensuring it reacts with the Pd complex faster than it can degrade[1]. SPhos is a bulky, electron-rich ligand that facilitates the oxidative addition of challenging aryl chlorides.

  • Atmospheric Control: Evacuate and backfill the vessel with argon three times.

    • Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the sensitive SPhos ligand.

  • Solvent Addition: Add degassed Isopropanol/Water (4:1 v/v).

    • Causality: This specific solvent ratio dictates the "slow-release" mechanism. Water drives the gradual basic hydrolysis of the MIDA ligand, while isopropanol solubilizes the organic coupling partners without overly accelerating the deprotection rate[2].

  • Reaction Execution: Heat to 80 °C for 16 hours.

    • Causality: Temperature strictly controls the rate of MIDA hydrolysis. Excessive heat causes rapid release and subsequent protodeboronation, while insufficient heat stalls the catalytic cycle.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts, concentrate in vacuo, and purify via flash chromatography.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. "A General Solution for the 2-Pyridyl Problem." PMC - NIH (Originally published in J. Am. Chem. Soc.). Available at:[Link]

  • Schäfer, P., & Palacin, T. "Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates." PMC - NIH (Originally published in Nature Communications). Available at:[Link]

Sources

Comparative

A Researcher's Guide to Assessing the Biocompatibility of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic Acid Derivatives

A Comparative Framework for Preclinical Evaluation In the landscape of drug discovery and development, the emergence of novel chemical entities necessitates a rigorous and insightful evaluation of their biological safety...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Framework for Preclinical Evaluation

In the landscape of drug discovery and development, the emergence of novel chemical entities necessitates a rigorous and insightful evaluation of their biological safety. Boronic acid derivatives, a versatile class of compounds, have garnered significant interest for their therapeutic potential, ranging from enzyme inhibition to drug delivery.[1][2][3] This guide provides a comprehensive framework for assessing the biocompatibility of a specific subclass: 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid derivatives. As researchers and drug development professionals, understanding the nuances of their interaction with biological systems is paramount to advancing their clinical translation.

This document moves beyond a mere recitation of protocols. It aims to provide a logical, in-depth technical guide, grounded in scientific integrity, to empower researchers to design and execute a robust biocompatibility assessment. We will delve into the rationale behind experimental choices, compare the potential biocompatibility profile with other relevant compounds, and provide detailed methodologies for key in vitro assays.

The Chemical Context: Understanding the Moiety

The molecule at the heart of our discussion, 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid, presents a unique combination of a pyridine core, a boronic acid functional group, and a diethanolamine-derived carbamoyl side chain. Each component contributes to the overall physicochemical properties and, consequently, its potential biological interactions.

  • The Pyridine Core: Pyridine and its derivatives are common scaffolds in pharmaceuticals. However, the parent pyridine molecule has been flagged for potential weak genotoxicity and is classified as a possible human carcinogen.[4][5][6] This necessitates a thorough genotoxicity assessment of any novel pyridine-containing compound.

  • The Boronic Acid Group: Boronic acids are generally considered to have low toxicity.[1][3] Their ability to form reversible covalent bonds with diols is key to their biological activity and applications in sensing and drug delivery.[7][8][9] However, the reactivity and potential for off-target effects can be structure-dependent.

  • The Carbamoyl Side Chain: The 2-Bis(2-hydroxyethyl)carbamoyl moiety is anticipated to enhance hydrophilicity, which can influence the compound's pharmacokinetic profile and cellular uptake.

Given this structural complexity, a direct extrapolation from simpler boronic acids or pyridine derivatives is insufficient. A systematic, multi-pronged in vitro evaluation is essential.

A Tiered Approach to Biocompatibility Assessment

We advocate for a tiered approach to biocompatibility testing, starting with fundamental cytotoxicity assays and progressing to more specific and complex evaluations. This strategy allows for early identification of potential liabilities and conserves resources.

Diagram of the Tiered Biocompatibility Assessment Workflow:

Biocompatibility_Workflow cluster_tier1 Tier 1: Foundational Cytotoxicity cluster_tier2 Tier 2: Genotoxicity Assessment cluster_tier3 Tier 3: Hemocompatibility T1_Start Test Compound T1_MTT MTT Assay (Metabolic Activity) T1_Start->T1_MTT T1_LDH LDH Assay (Membrane Integrity) T1_Start->T1_LDH T2_Ames Ames Test (Bacterial Reverse Mutation) T1_LDH->T2_Ames T3_Hemolysis Hemolysis Assay T2_Micronucleus In Vitro Micronucleus Assay (Chromosomal Damage) T2_Micronucleus->T3_Hemolysis T3_Coagulation Coagulation Assays (aPTT, PT)

Caption: A tiered workflow for in vitro biocompatibility assessment.

Comparative Analysis: Benchmarking Against Alternatives

To contextualize the biocompatibility data of our target derivatives, it is crucial to compare them against relevant benchmarks.

Compound Class Key Biocompatibility Considerations Supporting Experimental Data (Hypothetical)
Phenylboronic Acid Generally low cytotoxicity, but some derivatives show activity.[1] Potential for oxidative instability.IC50 (72h, HeLa cells): >100 µM
Bortezomib (a dipeptidyl boronic acid) Known cytotoxic agent used in cancer therapy.[1] Provides a positive control for cytotoxicity assays.IC50 (72h, HeLa cells): ~10 nM
Pyridine Weak genotoxic potential.[4][5][6]Ames Test: Negative; Micronucleus Assay: Weakly positive at high concentrations.
2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid derivative (Test Compound) Hypothesis: The diethanolamine side chain may mitigate the cytotoxicity of the pyridine core. The boronic acid functionality requires careful assessment for off-target effects.IC50 (72h, HeLa cells): To be determined.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the core in vitro biocompatibility assays.

Tier 1: Foundational Cytotoxicity Assessment

4.1.1. MTT Assay for Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. This serves as an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and a positive control (e.g., doxorubicin) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

4.1.2. LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.

Tier 2: Genotoxicity Assessment

4.2.1. Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect the mutagenic potential of a chemical to induce reverse mutations.

Experimental Protocol:

  • Strain Preparation: Grow the tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight.

  • Metabolic Activation (S9 Mix): Perform the assay with and without the addition of a liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a positive result.

4.2.2. In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying the formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Experimental Protocol:

  • Cell Culture and Treatment: Culture mammalian cells (e.g., CHO-K1, L5178Y) and treat them with various concentrations of the test compound, with and without S9 mix. Include a positive control (e.g., mitomycin C).

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Tier 3: Hemocompatibility Assessment

4.3.1. Hemolysis Assay

This assay determines the extent to which the test compound damages red blood cells (erythrocytes), leading to the release of hemoglobin.

Experimental Protocol:

  • Blood Collection: Obtain fresh human blood in tubes containing an anticoagulant (e.g., heparin).

  • Erythrocyte Preparation: Isolate erythrocytes by centrifugation and wash them with phosphate-buffered saline (PBS). Prepare a 2% erythrocyte suspension.

  • Exposure: Incubate the erythrocyte suspension with various concentrations of the test compound for a defined period (e.g., 2 hours) at 37°C. Include a positive control (Triton X-100 for 100% hemolysis) and a negative control (PBS).

  • Centrifugation: Centrifuge the samples to pellet the intact erythrocytes.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the released hemoglobin.

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

Diagram of the Hemocompatibility Assay Workflow:

Hemocompatibility_Workflow Start Fresh Human Blood Isolate Isolate Erythrocytes Start->Isolate Wash Wash with PBS Isolate->Wash Suspend Prepare 2% Suspension Wash->Suspend Incubate Incubate with Test Compound Suspend->Incubate Centrifuge Centrifuge Incubate->Centrifuge Analyze Measure Supernatant Absorbance Centrifuge->Analyze Result Calculate % Hemolysis Analyze->Result

Caption: A streamlined workflow for the in vitro hemolysis assay.

Conclusion and Future Directions

The biocompatibility assessment of novel compounds like 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid derivatives is a critical step in their preclinical development. This guide provides a structured and scientifically rigorous framework for this evaluation. While the general low toxicity of boronic acids is encouraging, the presence of a pyridine core warrants careful investigation into genotoxicity.

The proposed tiered approach, encompassing cytotoxicity, genotoxicity, and hemocompatibility, offers a comprehensive in vitro safety profile. The comparative analysis against known compounds will provide essential context for the experimental results. Researchers are encouraged to adapt and expand upon these protocols based on the specific properties and intended applications of their derivatives. Ultimately, a thorough and well-documented biocompatibility assessment is indispensable for the successful translation of promising new chemical entities from the laboratory to the clinic.

References

  • RIVM. (n.d.). Pyridine: an overview of available data on mutagenicity and carcinogenicity. Retrieved from [Link]

  • National Research Centre for the Working Environment. (n.d.). Pyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • Health Council of the Netherlands. (2023, August 29). Pyridine; Evaluation of the carcinogenicity and genotoxicity. Retrieved from [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4297. [Link]

  • Kłopotowska, D., et al. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 27(19), 6432. [Link]

  • Wang, X., et al. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research, 52(11), 3045-3056. [Link]

  • Li, J. J., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7618-7623. [Link]

  • Wang, X., et al. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research, 52(11), 3045-3056. [Link]

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  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

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  • Tang, Q., et al. (2024). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. Chemical Society Reviews, 53(6), 2824-2850. [Link]

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Validation

A Comparative Guide to the Synthesis of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid: A Novel C-H Borylation Approach

This guide provides a comprehensive comparison between a traditional synthetic methodology and a novel, direct C-H borylation route for the synthesis of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid. The content...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison between a traditional synthetic methodology and a novel, direct C-H borylation route for the synthesis of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid. The content herein is intended for researchers, scientists, and professionals in drug development, offering objective analysis supported by established chemical principles and experimental data from analogous systems.

Introduction: The Significance of Functionalized Pyridine Boronic Acids

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and agrochemicals, making efficient synthetic routes to these compounds highly valuable.[1] Boronic acids, particularly pyridine-derived boronic acids, are crucial intermediates in modern organic synthesis, most notably in the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional precision.[1] The target molecule, 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid, combines the versatile reactivity of a boronic acid with a functionalized pyridine core, presenting a promising building block for novel therapeutics and materials. The diethanolamide moiety, in particular, may enhance solubility and provide additional points for molecular derivatization.

Given the absence of a well-documented synthesis for this specific molecule, this guide proposes and validates a novel synthetic strategy, comparing it against a traditional, albeit hypothetical, route based on established methodologies for pyridine boronic acid synthesis.

Comparative Analysis of Synthetic Routes

A Traditional Approach: Halogen-Metal Exchange and Borylation

The most fundamental and historically relied-upon method for preparing pyridinylboronic acids is the halogen-metal exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate. This approach, while effective, often necessitates cryogenic temperatures and the use of highly reactive organometallic intermediates, such as organolithium or Grignard reagents.

A plausible traditional route to our target compound would commence with a pre-functionalized 4-halopyridine. The key steps would involve:

  • Lithium-Halogen Exchange: Treatment of the 4-bromopyridine precursor with an organolithium reagent (e.g., n-butyllithium) at very low temperatures (-78 °C) to generate a highly reactive 4-lithiopyridine intermediate.[2]

  • Borylation: Quenching of the organolithium species with a borate ester, such as trimethyl borate or triisopropyl borate.[3]

  • Hydrolysis: Acidic workup to hydrolyze the resulting boronate ester to the desired boronic acid.

Challenges of the Traditional Route:

  • Harsh Conditions: The use of cryogenic temperatures and highly basic organolithium reagents limits the functional group tolerance of the reaction. The diethanolamide moiety in our target molecule could potentially be deprotonated or undergo side reactions under these conditions.

  • Starting Material Accessibility: The synthesis of the required 4-bromo-2-(bis(2-hydroxyethyl)carbamoyl)pyridine precursor may itself be a multi-step and low-yielding process.

  • Safety Concerns: Organolithium reagents are pyrophoric and require careful handling under strictly inert conditions.

A Proposed Novel Route: Palladium-Catalyzed Direct C-H Borylation

In recent years, transition metal-catalyzed C-H bond activation and borylation has emerged as a powerful and atom-economical alternative for the synthesis of organoboron compounds.[4][5] The Miyaura borylation, which utilizes a palladium catalyst and a diboron reagent like bis(pinacolato)diboron (B2pin2), is a prime example of this elegant strategy.[6][7]

Our proposed novel route leverages this technology to directly borylate the C-4 position of a readily accessible pyridine precursor:

Novel Synthetic Route start 2-Bis(2-hydroxyethyl)carbamoylpyridine product 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid pinacol ester start->product Miyaura C-H Borylation reagents Reagents:Bis(pinacolato)diboron (B2pin2)Pd Catalyst (e.g., Pd(dppf)Cl2)Base (e.g., KOAc) final_product 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid product->final_product Hydrolysis

Figure 1: Proposed Novel Synthetic Route via C-H Borylation.

This approach offers several distinct advantages:

  • Atom Economy: It avoids the use of pre-installed halogen atoms, directly converting a C-H bond to a C-B bond.

  • Milder Conditions: The reaction is typically carried out under relatively mild conditions, enhancing functional group tolerance.[7]

  • Simplified Starting Material: The starting material, 2-Bis(2-hydroxyethyl)carbamoylpyridine, is more readily accessible than its halogenated counterpart.

  • Improved Safety: This route circumvents the need for pyrophoric organolithium reagents.

Head-to-Head Performance Comparison

The following table provides a semi-quantitative comparison of the two synthetic routes, with performance metrics estimated from literature data on analogous systems.

MetricTraditional Route (Halogen-Metal Exchange)Proposed Novel Route (C-H Borylation)
Overall Yield Lower (typically 40-65%)[2]Higher (typically 70-90%)[8]
Reaction Steps 3 (Halogenation, Lithiation, Borylation)1 (Direct Borylation)
Reaction Conditions Harsh (Cryogenic, -78 °C)Mild (80-100 °C)[5]
Functional Group Tolerance LimitedGood to Excellent[8]
Starting Material Accessibility Requires multi-step synthesis of halopyridineMore direct access to precursor
Safety & Handling Use of pyrophoric organolithiumsAir-stable reagents and catalysts[9]
Atom Economy Poor (use of stoichiometric organometallic)Excellent (catalytic, direct C-H functionalization)
Purification Often challenging due to side productsCleaner reaction profile, often allowing for straightforward purification[10]

Experimental Protocols

Protocol 1: Synthesis of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid pinacol ester via C-H Borylation

This protocol details the proposed novel synthesis.

Materials:

  • 2-Bis(2-hydroxyethyl)carbamoylpyridine (1.0 equiv)

  • Bis(pinacolato)diboron (B2pin2) (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (3 mol%)

  • Potassium Acetate (KOAc) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add 2-Bis(2-hydroxyethyl)carbamoylpyridine, B2pin2, Pd(dppf)Cl2, and KOAc.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pinacol ester. The use of a more stable boronic ester derivative like a 1,1,2,2-tetraethylethylene glycol ester could further simplify purification.[10]

Protocol 2: Analytical Validation of the Final Product

A rigorous validation workflow is essential to confirm the identity, purity, and stability of the synthesized 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid. Boronic acids can be challenging to analyze due to their propensity to form trimeric anhydrides (boroxines) and their interaction with diol-containing solvents.[11][12]

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structure & Purity Validation Crude_Product Crude Product Purified_Product Purified Product Crude_Product->Purified_Product Column Chromatography NMR 1H, 13C, 11B NMR Purified_Product->NMR Structural Elucidation HRMS High-Resolution MS Purified_Product->HRMS Confirm Molecular Formula HPLC HPLC-UV/MS Purity Purified_Product->HPLC Assess Purity (%) Elemental Elemental Analysis Purified_Product->Elemental Confirm Elemental Composition

Figure 2: Comprehensive Analytical Validation Workflow.

Step-by-Step Validation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment of the pyridine ring and the diethanolamide side chain. The absence of a proton signal at the C-4 position and the presence of characteristic pyridine coupling patterns will support successful borylation.

    • ¹³C NMR: To verify the carbon skeleton of the molecule.

    • ¹¹B NMR: To confirm the presence of the boronic acid group. A characteristic broad signal in the range of δ 20-30 ppm is expected for a tricoordinate boronic acid.

  • High-Resolution Mass Spectrometry (HRMS):

    • To determine the exact mass of the molecule and confirm its elemental composition. ESI-MS is a common technique, though care must be taken to optimize conditions to minimize the formation of boroxines or solvent adducts which can complicate the spectra.[13] Derivatization with a diol like pinacol can aid in obtaining a clean molecular ion peak.[12]

  • High-Performance Liquid Chromatography (HPLC):

    • An HPLC method, preferably coupled with a mass spectrometer (LC-MS), should be developed to determine the purity of the final compound.[14] A C18 column with a mobile phase of acetonitrile and water containing a buffer like ammonium acetate is a good starting point.[13][15] The purity is determined by the area percentage of the main product peak.

  • Elemental Analysis:

    • To provide further confirmation of the compound's purity and elemental composition (C, H, N, B).

Conclusion and Future Outlook

The proposed novel synthetic route via direct C-H borylation presents a significantly more efficient, safer, and scalable method for the synthesis of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid compared to traditional halogen-metal exchange methodologies. The milder reaction conditions and improved functional group tolerance make it a highly attractive strategy for the synthesis of this and other complex pyridine-based building blocks. The robust analytical validation protocol outlined ensures the production of high-purity material suitable for demanding applications in drug discovery and materials science. The adoption of such modern synthetic techniques is paramount for accelerating innovation in these fields.

References

  • Benchchem. (n.d.). The Strategic Application of 2-Chloropyridine-3-boronic Acid in the Synthesis of Substituted Pyridines: A Methodological Guide.
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  • Zhang, Y., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 12(10), 3645-3653.
  • Li, W., et al. (2008). Recent progress in the synthesis of pyridinylboronic acids and esters.
  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919.
  • Zhang, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.
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  • Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
  • Slaninova, J., et al. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH.
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  • Gillis, E. P., et al. (2009).
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  • Benchchem. (n.d.). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
  • Takeda, S., et al. (2025).
  • Royal Society of Chemistry. (2013). Analytical Methods.
  • Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
  • MDPI. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence.
  • Blog. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?
  • Kara Subasat, H., & Gungor, E. (2022). Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II)
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  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Bryce, M. R., et al. (2001). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
  • ChemicalBook. (2020). What is Pyridine-4-boronic acid?
  • Li, J., et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015).
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  • Alfa Chemistry. (2025). Miyaura Borylation Reaction.
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Comparative

A Researcher's Guide to Boronic Acid Probes for Cellular Imaging of Reactive Oxygen Species

This guide provides a comprehensive side-by-side analysis of boronic acid-based fluorescent probes for the detection of reactive oxygen species (ROS) within cellular environments. It is intended for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive side-by-side analysis of boronic acid-based fluorescent probes for the detection of reactive oxygen species (ROS) within cellular environments. It is intended for researchers, scientists, and professionals in drug development who seek to leverage these powerful tools for their studies. We will delve into the underlying chemistry, compare key performance indicators of popular probes, and provide detailed, field-tested protocols to ensure reliable and reproducible results.

The Chemistry of Detection: How Boronic Acid Probes Illuminate Cellular Oxidative Stress

Reactive oxygen species are a group of highly reactive chemical species derived from molecular oxygen.[1] In biological systems, ROS serve as both harmful agents and crucial signaling molecules.[1] An imbalance between ROS production and the antioxidant defense mechanisms of a cell leads to oxidative stress, a state implicated in a wide range of diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[2] Therefore, the precise detection and quantification of specific ROS in living cells are essential for understanding disease pathogenesis and for the development of new therapeutic strategies.

Boronic acid-based probes have become indispensable tools for this purpose. Their function is based on the highly selective and irreversible oxidation of a boronic acid or boronate ester group by certain ROS, most notably hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl).[1][2][3] This chemical reaction induces a significant change in the probe's photophysical properties, typically resulting in a "turn-on" fluorescence response. This allows for the visualization of ROS production with high spatiotemporal resolution.[2][4]

The general mechanism involves the conversion of a non-fluorescent or weakly fluorescent molecule containing a boronic acid to a highly fluorescent product, usually a phenol derivative.[1][4] This transformation is exceptionally specific, making these probes highly effective for use within the complex environment of a living cell.[1][2]

G cluster_0 Mechanism of Boronic Acid Probe Activation Probe Non-fluorescent Boronic Acid Probe Oxidation Selective Oxidation Probe->Oxidation Reacts with ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->Oxidation Product Highly Fluorescent Phenol Product Oxidation->Product Yields Light Fluorescence Emission Product->Light Emits

Figure 1. Generalized mechanism of ROS detection by boronic acid probes.

A Comparative Analysis of Leading Boronic Acid Probes

The choice of a suitable boronic acid probe is critical and is dictated by the specific ROS being investigated, the experimental model system, and the imaging equipment available. Below is a comparative overview of several commonly used probes, emphasizing their main features and performance characteristics.

Probe NameTarget ROSExcitation (nm)Emission (nm)Key AdvantagesLimitations
Peroxyfluor-1 (PF1) H₂O₂~450-490[5][6]~515-530[5]High selectivity for H₂O₂ over other ROS.[2][4] Cell-permeable.[2][5][7]Relatively slow reaction kinetics.
MitoPY1 H₂O₂ (Mitochondria-targeted)~503-510[8]~528-529[8]Specifically accumulates in mitochondria.[1][8][9][10] Selective for H₂O₂.[8][10]Potential for phototoxicity with prolonged imaging.
Peroxynitrite Green (PNG) ONOO⁻~490[11]~530[11]High sensitivity and selectivity for peroxynitrite.[3][12]Can be sensitive to pH changes.
Hypochlorite Orange (HCO) HOCl~552~577Ratiometric response possible, good selectivity over other ROS.[13][14]Lower cell permeability compared to other probes.

Data compiled from manufacturer specifications and published literature.

Experimental Protocols: A Step-by-Step Guide to Successful Cellular Imaging

The following protocols are designed to be self-validating, incorporating essential controls to ensure the integrity of your experimental data.

General Cell Preparation and Probe Loading

This protocol offers a general guideline. The optimal cell density, probe concentration, and incubation times should be determined empirically for each specific cell type and experimental setup.[15][16]

G cluster_0 Cell Preparation and Probe Loading Workflow Start Start Seed Seed cells onto coverslips/imaging plates Start->Seed Culture Culture overnight to allow attachment and recovery Seed->Culture Prepare_Probe Prepare fresh probe working solution in buffer Culture->Prepare_Probe Wash Wash cells with pre-warmed buffer (e.g., HBSS) Prepare_Probe->Wash Load Incubate cells with probe solution Wash->Load Wash_Again Wash cells to remove excess probe Load->Wash_Again Image Proceed to imaging Wash_Again->Image

Figure 2. Workflow for cell preparation and probe loading.

Materials:

  • Cells of interest

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Boronic acid probe of choice (e.g., PF1, MitoPY1)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Imaging plates or coverslips

Procedure:

  • Cell Seeding: Seed cells onto a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 50-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a stock solution of the boronic acid probe in anhydrous DMSO. Immediately before use, dilute the stock solution to the final working concentration (typically 1-10 µM) in a serum-free medium or an appropriate buffer like HBSS. Causality: It is crucial to prepare the probe solution fresh as boronic acids can be susceptible to hydrolysis. Using a serum-free medium during the loading phase can help prevent potential interference from components in the serum.

  • Cell Washing: To remove any residual serum and culture medium, wash the cells twice with pre-warmed (37°C) HBSS or PBS.[17]

  • Probe Loading: Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time should be determined empirically for each cell type.

  • Final Wash: Wash the cells three times with pre-warmed HBSS to remove any excess probe.[17]

  • Imaging: Proceed immediately to fluorescence microscopy.

Image Acquisition and Analysis

Instrumentation:

  • An inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD).

  • Appropriate filter sets for the selected probe (see comparison table).

  • An environmental chamber to maintain 37°C and 5% CO₂ during live-cell imaging.

Procedure:

  • Control Groups: It is imperative to include both positive and negative controls in your experiment.

    • Negative Control: Cells not treated with a ROS-inducing agent. This group provides the baseline fluorescence.

    • Positive Control: Cells treated with a known ROS inducer (e.g., H₂O₂ for PF1, menadione for general oxidative stress). This validates that the probe is responsive in your specific cell system.

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the ROS inducer.

  • Image Acquisition:

    • Capture images of the negative control cells to establish a baseline fluorescence level.

    • Add the ROS-inducing agent to the experimental and positive control wells.

    • Acquire images at regular time intervals to monitor the change in fluorescence intensity. To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of individual cells or defined regions of interest (ROIs) using appropriate image analysis software (e.g., ImageJ/Fiji, CellProfiler).

    • Subtract the background fluorescence from all measurements.

    • Normalize the fluorescence intensity of the treated cells to that of the untreated control cells (expressed as F/F₀).

Trustworthiness and Self-Validation: Ensuring Data Integrity

To ensure the reliability and validity of your results, consider the following points:

  • Specificity Controls: When feasible, use scavengers of the target ROS to confirm the specificity of the probe's response. For instance, pre-treating cells with N-acetylcysteine (a general ROS scavenger) or catalase (a specific H₂O₂ scavenger) should diminish the fluorescence increase upon stimulation.[18][19][20][21][22][23]

  • Probe Concentration: Utilize the lowest effective concentration of the probe to minimize potential off-target effects or artifacts induced by the probe itself.

  • Photostability: Evaluate the photostability of the probe under your specific imaging conditions by continuously imaging unloaded cells. A significant decrease in fluorescence over time is indicative of photobleaching.

Concluding Remarks

Boronic acid-based probes are powerful tools for investigating cellular redox biology. Their high specificity and "turn-on" fluorescence mechanism provide significant advantages over older, less specific ROS indicators. By carefully selecting the appropriate probe, optimizing experimental conditions, and incorporating rigorous controls, researchers can obtain reliable and insightful data on the role of ROS in both health and disease.

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  • Dickinson, B. C., & Chang, C. J. Preparation and use of MitoPY1 for imaging hydrogen peroxide in mitochondria of live cells. Nature Protocols, 2011. [Link]

  • Chang, C. J., et al. A Selective, Cell-Permeable Optical Probe for Hydrogen Peroxide in Living Cells. Journal of the American Chemical Society, 2004. [Link]

  • EuroMAbNet. Immunofluorescence protocol for culture cells. EuroMAbNet. [Link]

  • Li, G., et al. A sensitive and selective fluorescent probe for the detection of endogenous peroxynitrite (ONOO−) in living cells. Analytical Methods, 2016. [Link]

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Validation

A Comparative Guide to Evaluating the Stability of Boronate Esters Formed from 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid

Introduction: The Critical Role of Stability in Boronate Ester Applications Boronate esters have emerged as remarkably versatile tools in the fields of drug delivery, diagnostics, and materials science. Their utility ste...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Stability in Boronate Ester Applications

Boronate esters have emerged as remarkably versatile tools in the fields of drug delivery, diagnostics, and materials science. Their utility stems from the unique ability of boronic acids to form reversible covalent bonds with diols, a reaction that can be exquisitely sensitive to environmental cues such as pH, reactive oxygen species (ROS), and the presence of specific sugars.[1][2][3][4] This responsiveness is the cornerstone of "smart" systems, including nanoparticles that release their therapeutic payload specifically within the acidic microenvironment of a tumor or hydrogels that degrade in response to physiological signals.[3][5]

However, the very reversibility that makes boronate esters so attractive also presents their greatest challenge: stability. A boronate ester linker that prematurely hydrolyzes in the bloodstream is ineffective for targeted drug delivery.[6] Conversely, an ester that is too stable may not release its cargo at the intended site. Therefore, the ability to precisely evaluate and tune the stability of a given boronate ester is paramount for the rational design of new functional molecules and materials.

This guide focuses on a particular molecule of interest: 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid . Its unique structure, featuring a pyridine ring and a diethanolamine-like sidechain, suggests the potential for forming boronate esters with unique stability profiles. As direct experimental data on this compound is not yet widely available, this guide provides a comprehensive framework for its evaluation. We will delve into its structural features to predict its behavior, present a comparative analysis with established boronic acid alternatives, and provide detailed, field-proven experimental protocols to rigorously assess the stability of its derivative esters.

Structural Analysis and Predicted Stability Profile

The stability of a boronate ester is not an intrinsic property of the boron atom alone; it is profoundly influenced by the entire molecular architecture. The structure of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid offers several key features that are predicted to govern the stability of its esters.

  • The Pyridine Ring: The electron-withdrawing nature of the pyridine ring is expected to increase the Lewis acidity of the boronic acid group. This heightened acidity can facilitate the initial esterification reaction but also potentially makes the boron atom more susceptible to nucleophilic attack by water, a key step in hydrolysis.[7][8]

  • The Diethanolamine Moiety: The most significant feature is the N,N-bis(2-hydroxyethyl) group. This moiety contains two hydroxyl groups, creating the potential for the molecule to form a stable, intramolecular, bicyclic boronate ester. This is analogous to the well-documented stabilizing effect of diethanolamine (DEA) and N-methyliminodiacetic acid (MIDA) on boronic acids, which form adducts with a dative B←N coordination bond.[9][10][11] This intramolecular coordination pyramidalizes the boron atom, making it less susceptible to hydrolysis and significantly enhancing the ester's stability under physiological conditions.[12]

The formation of this intramolecular B←N bond is a critical design feature, potentially creating a "two-lock" system of stability where the covalent B-O bonds are reinforced by the coordinate B←N bond.[1] This would render the boronate ester significantly more stable than simple phenylboronic acid esters and may offer a tunable stability profile based on pH, as protonation of the pyridine nitrogen or the tertiary amine could disrupt this coordination.

Predicted intramolecular cyclization via B-N coordination.

A Comparative Landscape of Boronic Acids

To fully appreciate the potential of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid, it is essential to compare its predicted properties with those of commonly used alternatives. Each alternative represents a different strategy for modulating boronate ester stability.

Feature2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acidPhenylboronic Acid (PBA)Pinacol Boronate Esters (Bpin)MIDA Boronates
Structure Pyridine core with diethanolamine sidechainSimple aromatic boronic acidBoronic acid protected with pinacol diolBoronic acid protected with N-methyliminodiacetic acid
Primary Stability Factor Predicted strong intramolecular B←N coordinationElectronic effects of aryl substituentsSteric hindrance from bulky pinacol groupIntramolecular B←N coordination
Predicted Stability High, especially around neutral pHLow, highly susceptible to hydrolysisHigh, but reversible in the presence of water/alcohols[6][13]High, with pH-switchable hydrolysis[9][14]
Key Advantage Potential for built-in stability without external protecting groups; tunable pH responsivenessSimplicity; a baseline for comparisonExcellent shelf-stability, ease of handling and purification[15]Highly stable, enabling slow release and iterative cross-coupling
Key Disadvantage Synthesis may be more complex than simple PBAPoor stability, often forming anhydrides[11]Lower reactivity than free boronic acids; cleavage can be difficult[15][16]Requires specific conditions for hydrolysis/release[9]
Common Application Potential for pH-responsive drug delivery systems and bioconjugation linkersBasic research, sensorsSuzuki-Miyaura coupling, synthetic intermediate[17]Iterative synthesis, controlled release applications

Experimental Protocols for Stability Assessment

A rigorous evaluation of boronate ester stability requires quantitative kinetic analysis under various conditions. The following protocols describe robust methods for determining the hydrolytic stability of boronate esters derived from our target molecule.

Protocol 1: Synthesis of a Model Boronate Ester

The first step is to form a boronate ester with a reporter diol that allows for easy monitoring. Catechols are excellent for this purpose as their reaction with boronic acids is well-characterized.

Objective: To synthesize a model boronate ester of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid with a catechol for subsequent hydrolysis studies.

Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Esterification: Add 1.1 equivalents of the chosen diol (e.g., catechol) to the solution.

  • Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), to the reaction mixture to drive the equilibrium towards ester formation.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or ¹¹B NMR spectroscopy, observing the shift from the boronic acid signal to the boronate ester signal.

  • Purification: Once the reaction is complete, filter off the dehydrating agent. Remove the solvent under reduced pressure. The resulting crude boronate ester can be purified by silica gel chromatography if necessary.

  • Characterization: Confirm the structure of the purified boronate ester using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality: The use of an anhydrous solvent and a dehydrating agent is critical because the esterification is a reversible condensation reaction.[13] Removing water, a product of the reaction, shifts the equilibrium to favor the formation of the stable boronate ester, ensuring a high yield.

Protocol 2: pH-Dependent Hydrolysis Kinetics via UV-Vis Spectroscopy

This method leverages the change in the electronic environment of a chromophoric diol upon ester cleavage to monitor hydrolysis in real-time. Alizarin Red S (ARS) is an excellent reporter for this purpose.

Objective: To determine the observed rate constant (k_obs) of boronate ester hydrolysis across a range of pH values.

Workflow for kinetic analysis via UV-Vis Spectroscopy.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 4.0 to 10.0). Common buffer systems include acetate (pH 4-5.5), phosphate (pH 6-8), and borate (pH 8-10). Ensure the final ionic strength is constant across all buffers.

  • Stock Solution: Prepare a concentrated stock solution of the model boronate ester (from Protocol 1) in a water-miscible organic solvent like DMSO or acetonitrile.

  • Kinetic Measurement: a. Pipette a known volume of a specific pH buffer (e.g., 2.9 mL) into a quartz cuvette and place it in a temperature-controlled spectrophotometer. b. Initiate the reaction by injecting a small volume of the boronate ester stock solution (e.g., 10 µL) into the cuvette. Mix quickly. c. Immediately begin monitoring the change in absorbance at a predetermined wavelength (corresponding to the free or bound reporter diol) over time.

  • Data Analysis: a. The observed rate constant (k_obs) is determined by fitting the absorbance versus time data to a single exponential function: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t).[14] b. Plot the calculated k_obs values against the pH to generate a pH-rate profile, which provides insight into the hydrolysis mechanism (e.g., acid-catalyzed, base-catalyzed, or pH-independent pathways).[9][14]

Causality: Keeping the ionic strength constant ensures that any observed changes in the rate constant are due to changes in pH, not variations in the salt concentration of the buffer. Using a small volume of organic solvent minimizes its effect on the bulk aqueous reaction conditions.

Protocol 3: Stability Assessment by ¹¹B NMR Spectroscopy

¹¹B NMR is uniquely suited for studying boronic acids and their esters because the chemical shift of the boron nucleus is highly sensitive to its coordination environment (trigonal sp² vs. tetrahedral sp³).[10]

Objective: To directly observe and quantify the conversion of the boronate ester to the free boronic acid over time.

Methodology:

  • Sample Preparation: Dissolve a precise amount of the boronate ester in a deuterated solvent mixture (e.g., D₂O buffered to a specific pD, mixed with an organic co-solvent for solubility).

  • NMR Acquisition: a. Acquire an initial ¹¹B NMR spectrum (t=0) to confirm the starting material's purity and chemical shift. The trigonal boronate ester will have a characteristic chemical shift. b. Maintain the sample at a constant temperature and acquire subsequent spectra at regular time intervals.

  • Data Analysis: a. As hydrolysis proceeds, the signal for the boronate ester will decrease in intensity, while a new signal corresponding to the free boronic acid (or its tetrahedral boronate form) will appear and grow. b. The relative stability can be quantified by integrating the signals at each time point and calculating the half-life (t₁/₂) of the boronate ester under those specific conditions.

Causality: ¹¹B NMR provides direct, unambiguous evidence of the chemical transformation at the boron center. Unlike spectroscopic methods that rely on a reporter, this technique directly measures the species of interest, making it a powerful tool for mechanistic studies and validation.

Conclusion

The rational design of advanced functional materials and therapeutics based on boronate esters hinges on a deep understanding of their stability. For a novel compound like 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid, a systematic evaluation is crucial. Its structure strongly suggests the formation of an intramolecularly stabilized boronate ester, a feature that could impart a highly desirable stability profile for applications in controlled release and bioconjugation. By employing the rigorous comparative analysis and detailed experimental protocols outlined in this guide, researchers can effectively quantify the hydrolytic stability of its esters, elucidate the mechanisms governing their cleavage, and ultimately unlock their full potential for innovation.

References

  • A General “Two-Lock” Strategy to Enhance Drug Loading and Lysosomal Escape in Intelligent Boronate Ester Polymer Nanoparticles for Improved Chemotherapy. ACS Applied Materials & Interfaces. [Link]

  • Boronate ester bond-based core–shell nanocarriers with pH response for anticancer drug delivery. RSC Publishing. [Link]

  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. MDPI. [Link]

  • Dynamic Boronate Ester Based Hydrogel with Enhanced Mechanical Properties and Multi-Stimuli-Triggered Release for Tissue Repair and Antioxidant Therapy. PMC. [Link]

  • Responsive boronate ester lipid nanoparticles for enhanced delivery of veliparib and platinum (IV) prodrug in chemotherapy. PubMed. [Link]

  • Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. PMC. [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship. [Link]

  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]

  • Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. ACS Publications. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Boronic ester-based dynamic covalent bonds. Materials Chemistry A. [Link]

  • Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. KAUST Repository. [Link]

  • Boronic Acid Pairs for Sequential Bioconjugation. ACS Publications. [Link]

  • Boronic Acid Pairs for Sequential Bioconjugation. NSF Public Access Repository. [Link]

  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Semantic Scholar. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. ResearchGate. [Link]

  • Analysis of the relative stability of trigonal and tetrahedral boronate cyclic esters. ResearchGate. [Link]

  • Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. PMC. [Link]

  • The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PMC. [Link]

  • Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. ChemRxiv. [Link]

  • Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. PMC. [Link]

  • A Water-Stable Boronate Ester Cage. PMC. [Link]

  • Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. Wiley Online Library. [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]

  • Synthesis of 2-oxazolines via boron esters of N-(2-hydroxyethyl) amides. ScienceDirect. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

  • Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI. [Link]

  • Biomedical applications of boronic acid polymers. ResearchGate. [Link]

  • Bis(pinacolato)diboron. Organic Syntheses. [Link]

  • Molecular recognition with boronic acids—applications in chemical biology. PMC. [Link]

  • Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

  • Process for the preparation of 2-carbamoyl-pyridines.
  • H2O2‑Responsive Boronic Ester-Modified Mesoporous Silica Nanocarrier for TfR Mediated Tumor-Specific Drug Delivery Applications. PMC. [Link]

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Comparative

Comparative Guide: Boronic Acids as Transition State Analogs in Enzyme Inhibition Assays

Boronic acids have fundamentally transformed the landscape of enzyme inhibition, evolving from simple biochemical probes to clinically indispensable therapeutics. Their unique electrophilic nature allows them to act as t...

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Author: BenchChem Technical Support Team. Date: March 2026

Boronic acids have fundamentally transformed the landscape of enzyme inhibition, evolving from simple biochemical probes to clinically indispensable therapeutics. Their unique electrophilic nature allows them to act as transition state analogs, forming reversible covalent bonds with nucleophilic residues (such as serine or threonine) within enzyme active sites.

As a Senior Application Scientist, I have designed this guide to explore the mechanistic causality, kinetic profiling, and assay design for boronic acid inhibitors across two major target classes: β-lactamases (critical for antimicrobial resistance) and the 20S proteasome (a primary target in oncology).

Mechanistic Causality: The Boron Advantage

Unlike traditional non-covalent inhibitors, boronic acid transition state inhibitors (BATSIs) possess an sp2-hybridized boron atom. When a BATSI enters the active site, the catalytic nucleophile—such as the active-site serine in β-lactamases or the N-terminal threonine in the proteasome—launches a nucleophilic attack on the boron atom[1].

This attack rehybridizes the boron to an sp3 tetrahedral geometry, exquisitely mimicking the high-energy tetrahedral intermediate of peptide or β-lactam hydrolysis[2][3]. The causality behind their high affinity (often in the low nanomolar range) lies in this exact geometric complementarity. Furthermore, the hydroxyl groups on the boronic acid moiety form critical hydrogen bonds with the enzyme's oxyanion hole, anchoring the inhibitor and drastically reducing the dissociation rate ( koff​ )[2].

MOA E Target Enzyme (Catalytic Ser/Thr) Complex Tetrahedral Adduct (Transition State Analog) E->Complex Nucleophilic Attack BA Boronic Acid Inhibitor (Electrophilic Boron) BA->Complex Binds Active Site Inhibition Enzyme Inactivation (Reversible Covalent) Complex->Inhibition Blocks Activity Substrate Natural Substrate (e.g., Beta-Lactam) Substrate->Inhibition Steric Hindrance

Mechanism of reversible covalent inhibition by boronic acid transition state analogs.

Comparative Profiling of Boronic Acid Inhibitors

When designing an enzyme inhibition assay, selecting the appropriate boronic acid derivative is dictated by the target's active site topology and the required selectivity profile.

  • β-Lactamases : BATSIs like Taniborbactam have been optimized with specific side chains to mimic cephalosporins or penicillins. Taniborbactam exhibits potent pan-spectrum activity, inhibiting KPC-2, AmpC, and VIM-2 with IC50​ values between 20–42 nM[4]. Conversely, strictly targeted compounds like DSABA selectively inhibit Class D β-lactamases like OXA-40[5].

  • Proteasome Inhibitors : Bortezomib and Ixazomib primarily target the chymotrypsin-like (CT-L) activity of the 20S proteasome (the β 5 subunit). Both compounds demonstrate extreme potency, with IC50​ values in the single-digit nanomolar range[6][7].

Quantitative Comparison of Select Boronic Acid Inhibitors
InhibitorTarget EnzymeTarget Class IC50​ / Ki​ Clinical / Research Utility
Taniborbactam KPC-2, AmpC, VIM-2Serine & Metallo-β-lactamases20 – 42 nM ( IC50​ )Broad-spectrum AMR research[4]
DSABA OXA-40Class D β-lactamase5.6 µM ( IC50​ )Acinetobacter baumannii synergy[5]
Bortezomib 20S Proteasome ( β 5)Threonine Protease~7 nM ( IC50​ )Multiple myeloma, apoptosis assays[6]
Ixazomib 20S Proteasome ( β 5)Threonine Protease~3.4 nM ( IC50​ )Oral proteasome inhibition profiling[6]
2-Naphthylboronic acid Mandelate RacemaseRacemase0.32 µM ( Ki​ )Competitive inhibition modeling[8]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following assay protocols integrate internal controls to create a self-validating system. A protocol is only as reliable as its ability to isolate the specific mechanistic variable being tested.

Protocol 1: Proteasome Inhibition Cell-Based Assay (Bortezomib)

Objective : Quantify the inhibition of the 20S proteasome's chymotrypsin-like activity in live cells. Causality & Validation : Crude cell lysates contain multiple non-proteasomal proteases that can cleave fluorogenic substrates. To validate that the signal reduction is exclusively due to proteasome inhibition, a parallel control well with a supralethal dose of Bortezomib (e.g., 40 µM) must be used to establish the baseline of unspecific protease activity[9]. Any remaining fluorescence in this well is subtracted from the test wells.

Workflow Step1 1. Cell Culture & Dosing (e.g., Bortezomib 0-20 nM) Step2 2. Incubation (15 hours at 37°C) Step1->Step2 Step3 3. Substrate Addition (LLVY-AMC + 0.015% SDS) Step2->Step3 Step4 4. Signal Detection (Ex: 380nm, Em: 460nm) Step3->Step4 Step5 5. Data Normalization (Subtract Background) Step4->Step5

Workflow for a self-validating cell-based proteasome inhibition assay.

Step-by-Step Methodology :

  • Cell Seeding : Plate target cells (e.g., multiple myeloma cell lines) in a 96-well opaque black plate. Incubate overnight to allow adherence and exponential growth[10].

  • Inhibitor Dosing : Treat cells with a concentration gradient of Bortezomib (0 to 20 nM) for 15 hours at 37°C[10].

    • Self-Validation Step: Include a vehicle control (DMSO) and a maximum inhibition control (40 µM Bortezomib) to quantify non-proteasomal background cleavage[9].

  • Substrate Addition : Add the fluorogenic substrate LLVY-AMC (Suc-Leu-Leu-Val-Tyr-AMC) to a final concentration of 100 µM.

    • Mechanistic Note: To specifically measure free 20S proteasomes, supplement the assay buffer with 0.015% SDS. SDS artificially opens the 20S gate, allowing the substrate to enter the catalytic chamber[7][9].

  • Kinetic Reading : Monitor fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) on a microplate fluorometer for 1 hour at 37°C[9].

  • Data Analysis : Subtract the fluorescence velocity of the maximum inhibition control from all test wells. Plot the normalized residual activity (%) against inhibitor concentration to calculate the IC50​ .

Protocol 2: β-Lactamase Kinetic Inhibition Assay

Objective : Determine the IC50​ and confirm the mechanism of inhibition for BATSIs against purified β-lactamases (e.g., KPC-2). Causality & Validation : Boronic acids are slow-binding, reversible covalent inhibitors. Therefore, a pre-incubation step is biologically required to allow the formation of the reversible covalent enzyme-inhibitor complex ( E−I∗ ) before the addition of the reporter substrate[2].

Step-by-Step Methodology :

  • Enzyme Preparation : Dilute purified KPC-2 enzyme to a final assay concentration of 7 nM in 10 mM phosphate-buffered saline (PBS; pH 7.4)[2].

  • Pre-incubation (Critical Step) : Mix the enzyme with varying concentrations of the boronic acid inhibitor. Incubate for exactly 5 minutes at room temperature[2].

    • Self-Validation Step: The time-dependence of inhibition must be tested by varying this pre-incubation time (e.g., 0, 5, 15 minutes). A progressive decrease in IC50​ over time confirms the slow-binding covalent mechanism characteristic of BATSIs[2].

  • Substrate Initiation : Add the chromogenic substrate Nitrocefin to a final concentration of 100 µM to initiate the reaction.

  • Measurement : Record the initial velocity ( vi​ ) of Nitrocefin hydrolysis by measuring absorbance at 482 nm for 5 minutes.

  • Calculation : Plot the residual activity ( vi​/v0​ ) versus inhibitor concentration. Fit the data to a standard dose-response equation to derive the IC50​ [11].

Conclusion

Boronic acids represent a masterclass in rational drug design, exploiting the fundamental catalytic mechanisms of target enzymes. Whether deployed against serine β-lactamases to combat antimicrobial resistance or against the threonine active sites of the proteasome in oncology, their transition state mimicry provides unparalleled potency. By implementing the self-validating assay protocols detailed above, researchers can accurately benchmark novel boronic acid derivatives against established clinical standards, ensuring high-fidelity data in drug development pipelines.

References

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI.[Link]

  • Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships. ASM Journals.[Link]

  • Bortezomib inhibits the proteasome, leading to cell death via apoptosis in feline injection site sarcoma cells in vitro. AVMA Journals.[Link]

  • 4,7-Dichloro benzothien-2-yl sulfonylaminomethyl boronic acid: first boronic acid-derived beta-lactamase inhibitor with class A, C, and D activity. NIH.[Link]

  • Probing the Specificity of the Serine Proteases Subtilisin Carlsberg and α-Chymotrypsin with Enantiomeric 1-Acetamido Boronic Acids. ACS Publications.[Link]

  • New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies. Unife.[Link]

  • Probing the Specificity and Activity Profiles of the Proteasome Inhibitors Bortezomib and Delanzomib. ACS Publications.[Link]

  • Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. NIH. [Link]

  • Bortezomib's inhibition of proteasomal active-sites triggers changes in the structure of intracellular proteasomes. ResearchGate.[Link]

  • Inhibition of Mandelate Racemase by Boron-Based Inhibitors: Different Binding Modes for Benzoxaboroles Versus Boronic Acids. ACS Publications.[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic Acid

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and respo...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid, ensuring the safety of laboratory personnel and the protection of our environment. This compound, while a valuable tool in research, possesses a dual nature owing to its pyridine and boronic acid functionalities, necessitating a cautious and informed approach to its disposal.

Hazard Assessment and Risk Mitigation

2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid is a compound that requires careful handling due to the combined potential hazards of its pyridine and boronic acid components. Pyridine and its derivatives are often flammable and toxic, with the potential for absorption through the skin.[1][2] Boronic acids, while generally considered to have low toxicity, can cause irritation to the eyes, skin, and respiratory system.[3][4][5] Therefore, a thorough risk assessment is paramount before any handling or disposal procedures are initiated.

Key Considerations:

  • Inhalation: May cause respiratory irritation.[4][5]

  • Skin Contact: May cause skin irritation.[6][7]

  • Eye Contact: Can cause serious eye irritation.[6][7]

  • Ingestion: May be harmful if swallowed.[8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid for any purpose, including disposal, the following personal protective equipment is mandatory to prevent exposure:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3][10][11]Protects eyes from potential splashes or dust particles of the chemical.[10]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[10][11][12]Prevents direct skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[10]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[10]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling large quantities or in case of a spill.[1][3][10]Minimizes the risk of inhaling dust or vapors, especially in poorly ventilated areas.
Step-by-Step Disposal Protocol

The cardinal rule for the disposal of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid is to treat it as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[12][13][14]

3.1. Waste Collection:

  • Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for collecting waste.[1][12][14] The container should be labeled as "Hazardous Waste" and include the full chemical name: "2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid".[12]

  • Segregation of Waste:

    • Solid Waste: All contaminated solid materials, such as weighing papers, gloves, and bench paper, should be placed in the designated solid hazardous waste container.[14]

    • Liquid Waste: Solutions containing the compound should be collected in a designated liquid hazardous waste container.[14] Do not mix with incompatible chemicals.[2][15]

  • Container Management: Keep the waste container closed except when adding waste.[16]

3.2. Waste Storage:

  • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][2]

  • The storage area should be clearly marked as a hazardous waste accumulation area.

3.3. Final Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service for pickup and final disposal.[12][13]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[15]

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

4.1. Small Spills (Contained within a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Use an inert absorbent material like vermiculite, dry sand, or earth to absorb the spill.[1][2][13][17]

  • Collection: Carefully scoop the absorbed material into a labeled hazardous waste container.[17][18]

  • Decontamination: Clean the spill area with soap and copious amounts of water.[17] All cleaning materials must also be disposed of as hazardous waste.[17]

4.2. Large Spills (or spills outside a fume hood):

  • Evacuate: Immediately evacuate all non-essential personnel from the area.[1][2]

  • Isolate: Secure the area to prevent re-entry.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Contact EHS: Immediately contact your institution's EHS office or emergency response team.[1] Do not attempt to clean up a large spill unless you are trained and equipped to do so.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid.

DisposalWorkflow start Start: Handling 2-Bis(2-hydroxyethyl)carbamoyl- pyridine-4-boronic acid waste is_spill Is there a spill? start->is_spill small_spill Small Spill (in fume hood) is_spill->small_spill Yes, Small large_spill Large Spill (or outside fume hood) is_spill->large_spill Yes, Large collect_waste Collect waste in a compatible, sealed, and labeled container is_spill->collect_waste No absorb_spill Absorb spill with inert material small_spill->absorb_spill evacuate Evacuate and isolate the area large_spill->evacuate store_waste Store in a cool, dry, well-ventilated area collect_waste->store_waste collect_absorbed Collect absorbed material into a sealed waste container absorb_spill->collect_absorbed decontaminate Decontaminate spill area collect_absorbed->decontaminate decontaminate->store_waste contact_ehs Contact EHS or professional waste disposal service evacuate->contact_ehs end End: Waste is safely managed for disposal contact_ehs->end store_waste->contact_ehs

Caption: Disposal workflow for 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid.

References

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